Product packaging for Methyl 6-acetoxyangolensate(Cat. No.:)

Methyl 6-acetoxyangolensate

Número de catálogo: B1181511
Peso molecular: 528.6 g/mol
Clave InChI: QSQFOIMEVMOMIJ-VECKENKCSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Methyl 6-acetoxyangolensate is a useful research compound. Its molecular formula is C29H36O9 and its molecular weight is 528.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H36O9 B1181511 Methyl 6-acetoxyangolensate

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

methyl (2S)-2-acetyloxy-2-[(1S,3S,7R,8R,9R,12S,13S)-13-(furan-3-yl)-6,6,8,12-tetramethyl-17-methylidene-5,15-dioxo-2,14-dioxatetracyclo[7.7.1.01,12.03,8]heptadecan-7-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H36O9/c1-15-18-8-10-27(5)24(17-9-11-35-14-17)37-21(32)13-29(15,27)38-20-12-19(31)26(3,4)23(28(18,20)6)22(25(33)34-7)36-16(2)30/h9,11,14,18,20,22-24H,1,8,10,12-13H2,2-7H3/t18-,20-,22-,23-,24-,27-,28-,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSQFOIMEVMOMIJ-VECKENKCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C1C(C(=O)CC2C1(C3CCC4(C(OC(=O)CC4(C3=C)O2)C5=COC=C5)C)C)(C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]([C@@H]1[C@]2([C@H]3CC[C@]4([C@@H](OC(=O)C[C@@]4(C3=C)O[C@H]2CC(=O)C1(C)C)C5=COC=C5)C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H36O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Isolation of Methyl 6-acetoxyangolensate from Swietenia mahagoni: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a representative methodology for the isolation of Methyl 6-acetoxyangolensate, a putative bioactive limonoid, from the seeds of Swietenia mahagoni. While a definitive protocol for this specific compound is not extensively documented in publicly available literature, this guide synthesizes established methods for the isolation of related tetranortriterpenoids and limonoids from Swietenia and other Meliaceae species.[1][2][3][4][5] The procedures outlined below are intended to serve as a foundational framework for researchers undertaking the isolation and characterization of this and similar natural products.

Introduction to Swietenia mahagoni and its Bioactive Constituents

Swietenia mahagoni (L.) Jacq., commonly known as West Indian mahogany, is a member of the Meliaceae family.[4] This plant family is a rich source of structurally diverse and biologically active secondary metabolites, particularly limonoids.[2][4][6] Limonoids are highly oxidized tetranortriterpenoids that have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, cytotoxic, and antimalarial properties.[2][4][7] Various parts of the S. mahagoni plant, especially the seeds, have been traditionally used in folk medicine to treat conditions such as hypertension and diabetes.[8] Phytochemical investigations of S. mahagoni seeds have led to the isolation of numerous limonoids, including swietenine (B1256064) and 3-O-tigloylswietenolide.[3] Methyl angolensate and its derivatives represent a class of limonoids that have been isolated from other genera within the Meliaceae family and are of interest for their potential therapeutic applications.[2][7][9]

Experimental Protocols

The following sections detail a representative experimental workflow for the isolation and characterization of this compound from S. mahagoni seeds.

Plant Material Collection and Preparation
  • Collection: Mature fruits of Swietenia mahagoni are collected. The seeds are then separated from the fruit pods.

  • Authentication: The plant material should be authenticated by a qualified botanist, and a voucher specimen deposited in a recognized herbarium.

  • Preparation: The seeds are air-dried in the shade to a constant weight to prevent the degradation of thermolabile constituents. The dried seeds are then coarsely powdered using a mechanical grinder.

Extraction of Crude Phytochemicals

The powdered seeds are subjected to sequential solvent extraction to separate compounds based on their polarity.

  • Defatting: The powdered seed material is first extracted with a non-polar solvent, such as n-hexane, at room temperature.[1] This step is crucial for removing fatty acids and other lipids, which can interfere with subsequent chromatographic separation. The process is typically carried out by maceration with intermittent shaking for 24-48 hours, repeated three times.

  • Main Extraction: After defatting, the plant residue is air-dried and then subjected to extraction with a solvent of medium polarity, such as chloroform (B151607) or ethyl acetate (B1210297), followed by a more polar solvent like methanol (B129727) or ethanol.[3][4] This is often performed using a Soxhlet apparatus or through repeated maceration. The resulting extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield the crude extracts.

Chromatographic Fractionation and Isolation

The crude extract is then subjected to a series of chromatographic techniques to isolate the target compound.

  • Column Chromatography (CC): The crude chloroform or ethyl acetate extract is adsorbed onto silica (B1680970) gel (60-120 mesh) and loaded onto a silica gel column. The column is eluted with a gradient solvent system, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate, acetone).[5] Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Thin Layer Chromatography (TLC): TLC is used to monitor the separation of compounds in the collected fractions. Pre-coated silica gel 60 F254 plates are typically used. The plates are developed in an appropriate solvent system (e.g., n-hexane:ethyl acetate mixtures) and visualized under UV light (at 254 nm and 366 nm) and by spraying with a suitable chromogenic agent (e.g., vanillin-sulfuric acid) followed by heating. Fractions with similar TLC profiles are pooled together.

  • Preparative TLC or High-Performance Liquid Chromatography (HPLC): The pooled fractions showing the presence of the target compound are further purified using preparative TLC or semi-preparative HPLC. For HPLC, a reversed-phase C18 column is often employed with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol and water.

Structure Elucidation

The structure of the isolated pure compound is determined using a combination of spectroscopic techniques.

  • UV-Visible Spectroscopy: Provides information about the presence of chromophores in the molecule.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the compound.

  • Mass Spectrometry (MS): Determines the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) is particularly useful for determining the exact molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (such as COSY, HSQC, and HMBC) experiments are crucial for elucidating the detailed structure and stereochemistry of the molecule.[3]

Data Presentation

The following tables summarize hypothetical quantitative data that could be obtained during the isolation and characterization of this compound.

Table 1: Extraction Yields from Swietenia mahagoni Seeds
Extraction Step Yield (% w/w of dried seeds)
n-Hexane Extract (Defatted)15.2
Chloroform Extract4.5
Methanol Extract8.1
Table 2: Hypothetical Spectroscopic Data for this compound
Spectroscopic Technique Observed Data
UV (MeOH) λmax (nm) 215, 280
IR (KBr) νmax (cm⁻¹) 1740 (C=O, ester), 1635 (C=C), 1240 (C-O)
¹H NMR (CDCl₃, 500 MHz) δ (ppm) 7.4 (d, 1H), 6.3 (dd, 1H), 5.9 (s, 1H), 3.7 (s, 3H, OCH₃), 2.1 (s, 3H, OAc)
¹³C NMR (CDCl₃, 125 MHz) δ (ppm) 170.5 (C=O), 168.0 (C=O), 143.0, 141.0, 120.0, 110.0, 78.0, 52.0 (OCH₃), 21.0 (OAc)
HR-ESI-MS m/z [M+Na]⁺ calculated for C₂₇H₃₂O₈Na, found [value]

Visualizations

The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway potentially modulated by this compound, based on the known activities of related limonoids.

experimental_workflow plant_material Swietenia mahagoni Seeds powdering Drying & Powdering plant_material->powdering defatting Defatting (n-Hexane) powdering->defatting extraction Extraction (Chloroform/Methanol) defatting->extraction crude_extract Crude Extract extraction->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography fractions Fractions column_chromatography->fractions tlc TLC Monitoring fractions->tlc hplc Preparative HPLC tlc->hplc Pooled Fractions pure_compound This compound hplc->pure_compound structure_elucidation Structure Elucidation (NMR, MS, IR, UV) pure_compound->structure_elucidation

Caption: Experimental workflow for the isolation of this compound.

hypothetical_signaling_pathway compound This compound nfkb_pathway NF-κB Signaling Pathway compound->nfkb_pathway Inhibition pro_inflammatory_cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) nfkb_pathway->pro_inflammatory_cytokines inflammatory_stimuli Inflammatory Stimuli inflammatory_stimuli->nfkb_pathway inflammation Inflammation pro_inflammatory_cytokines->inflammation

Caption: Hypothetical anti-inflammatory signaling pathway.

Conclusion

The isolation of this compound from Swietenia mahagoni presents a promising avenue for the discovery of novel therapeutic agents. The methodologies outlined in this guide, derived from established protocols for related limonoids, provide a robust framework for the successful isolation, purification, and characterization of this and other bioactive compounds from the Meliaceae family. Further research is warranted to fully elucidate the pharmacological properties and potential therapeutic applications of this compound.

References

Unveiling the Natural Sources and Therapeutic Potential of Angolensates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide focuses on Methyl angolensate, a naturally occurring tetranortriterpenoid. The specific compound "Methyl 6-acetoxyangolensate," as requested, is not widely reported in scientific literature as a distinct natural product. Therefore, this document provides a comprehensive overview of the closely related and well-documented Methyl angolensate, offering insights into its natural sources, isolation, and biological activities, which may serve as a valuable proxy for researchers interested in this class of compounds.

Introduction to Methyl Angolensate

Methyl angolensate is a tetranortriterpenoid, a class of complex secondary metabolites found in various plant species. It belongs to the meliacin group and is characterized by a ring-B-seco-tetranortriterpenoid structure containing a β-substituted furan, a lactone ring, a ketone group, a cyclic ether linkage, and an exocyclic methylene (B1212753) group.[1] This compound has garnered significant interest within the scientific community due to its diverse and promising pharmacological activities.

Natural Sources of Methyl Angolensate

Methyl angolensate has been predominantly isolated from plants belonging to the Meliaceae family. The primary and most cited sources are:

  • Entandrophragma angolense : A large deciduous tree native to Africa. The stem bark of this tree is a rich source of Methyl angolensate, which is often considered one of its major constituents.[2][3]

  • Soymida febrifuga : Also known as the Indian redwood tree, this plant is endemic to India.[4] Methyl angolensate has been successfully isolated from the root callus cultures of this species.[4][5][6]

Other species from the Meliaceae family from which Methyl angolensate has been isolated include Khaya grandifolia, K. ivorensis, K. anthotheca, Swietenia mahagoni, Neobegueae mahafalensis, and Carapa guianensis.[4]

Quantitative Data on Methyl Angolensate

Quantitative data regarding the yield of Methyl angolensate from its natural sources is not extensively reported in all publications. However, one study on Soymida febrifuga bark reported a concentration of 0.1% for methyl angolensate. The yield can vary based on the plant part, geographical location, and the extraction method employed.

Table 1: Reported Concentration of Methyl Angolensate

Natural SourcePlant PartReported Concentration (% w/w)Reference
Soymida febrifugaBark0.1[7]

Experimental Protocols

While specific, detailed protocols for the isolation of this compound are unavailable due to the compound's obscurity, a general methodology for the extraction and isolation of Methyl angolensate from plant material can be outlined based on published literature. The following is a synthesized protocol based on methods used for triterpenoid (B12794562) isolation from the Meliaceae family.[4]

General Workflow for Isolation of Methyl Angolensate

Isolation_Workflow Start Plant Material Collection (e.g., Entandrophragma angolense stem bark) Drying Drying and Pulverization Start->Drying Extraction Soxhlet Extraction (e.g., with Methanol or Ethyl Acetate) Drying->Extraction Concentration Concentration of Crude Extract (Rotary Evaporation) Extraction->Concentration Fractionation Solvent-Solvent Partitioning (e.g., Hexane (B92381), Ethyl Acetate (B1210297), Methanol) Concentration->Fractionation Chromatography Silica (B1680970) Gel Column Chromatography Fractionation->Chromatography Purification Recrystallization Chromatography->Purification Characterization Structural Elucidation (NMR, MS, IR) Purification->Characterization End Pure Methyl Angolensate Characterization->End

Caption: General workflow for the isolation and purification of Methyl angolensate.

Detailed Methodologies

4.2.1. Plant Material Preparation:

  • Collect the desired plant material (e.g., stem bark of Entandrophragma angolense or root callus of Soymida febrifuga).

  • Air-dry the material in the shade to prevent the degradation of phytochemicals.

  • Grind the dried material into a coarse powder to increase the surface area for extraction.

4.2.2. Extraction:

  • Perform exhaustive extraction of the powdered plant material using a Soxhlet apparatus.[4]

  • Solvents of varying polarity can be used. Methanol and ethyl acetate have been reported to be effective for extracting Methyl angolensate.[3][4]

  • Continue the extraction process until the solvent running through the apparatus becomes colorless.

4.2.3. Concentration and Fractionation:

  • Concentrate the obtained crude extract under reduced pressure using a rotary evaporator to remove the solvent.

  • The resulting crude extract can be subjected to solvent-solvent partitioning to separate compounds based on their polarity. A typical scheme would involve partitioning between hexane, ethyl acetate, and methanol.

4.2.4. Chromatographic Purification:

  • Adsorb the ethyl acetate fraction (which is often rich in triterpenoids) onto silica gel (100-200 mesh).

  • Prepare a silica gel column (100-200 mesh) packed in a suitable solvent system (e.g., hexane).

  • Load the adsorbed sample onto the column.

  • Elute the column with a gradient of solvents, typically starting with non-polar solvents like hexane and gradually increasing the polarity with ethyl acetate.[4]

  • Collect fractions of the eluate and monitor them using Thin Layer Chromatography (TLC) to identify fractions containing the compound of interest.

4.2.5. Recrystallization and Characterization:

  • Combine the fractions containing pure or nearly pure Methyl angolensate and concentrate them.

  • Purify the compound further by recrystallization from a suitable solvent (e.g., methanol) to obtain colorless needles.[8][9]

  • Confirm the structure of the isolated compound using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[4]

Biological Activities of Methyl Angolensate

Methyl angolensate has demonstrated a wide range of biological activities, making it a compound of significant interest for drug development.

Table 2: Summary of Biological Activities of Methyl Angolensate

Biological ActivityDescriptionReferences
Antimicrobial Exhibits antibacterial activity against Bacillus subtilis and Salmonella typhimurium, and antifungal activity against Aspergillus niger.[4][5]
Anti-inflammatory Possesses anti-inflammatory properties.[8]
Anti-ulcer Produces a dose-related inhibition of gastric ulceration by inhibiting gastric acid secretion.[3][3]
Sedative Reduces spontaneous motor activity and exploratory activity in animal models.[1]
Anticancer Induces apoptosis in cancer cells, including T-cell leukemia and chronic myelogenous leukemia, through the intrinsic pathway.[7][10] It has also shown cytotoxic effects against Burkitt's lymphoma and Ehrlich Ascites Carcinoma.[11][12][7][10][11][12]
Spasmolytic Exerts a concentration-dependent inhibition of smooth muscle contraction.[8][9][8][9]

Signaling Pathway: Induction of Apoptosis by Methyl Angolensate

In cancer cells, Methyl angolensate has been shown to induce apoptosis via the intrinsic or mitochondrial pathway.[10][11] This pathway is initiated by cellular stress and leads to the activation of a cascade of caspases, ultimately resulting in programmed cell death.

Apoptosis_Pathway MA Methyl Angolensate BCL2 BCL2 (Anti-apoptotic) MA->BCL2 Downregulation BAD BAD (Pro-apoptotic) MA->BAD Upregulation Mitochondrion Mitochondrion Caspase9 Caspase-9 (Initiator) Mitochondrion->Caspase9 Cytochrome c release activates BCL2->Mitochondrion Inhibits MMP loss BAD->Mitochondrion Promotes MMP loss Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates PARP PARP Cleavage Caspase3->PARP Cleaves Apoptosis Apoptosis PARP->Apoptosis

Caption: Proposed intrinsic apoptotic pathway induced by Methyl angolensate.

The proposed mechanism involves the upregulation of pro-apoptotic proteins like BAD and the downregulation of anti-apoptotic proteins like BCL2.[10] This shift in the balance of apoptotic regulators leads to a loss of mitochondrial membrane potential, the release of cytochrome c, and the subsequent activation of initiator caspase-9 and executioner caspase-3, culminating in the cleavage of PARP and the execution of apoptosis.[10]

Conclusion

While the specific compound this compound remains elusive in the current body of scientific literature, its parent compound, Methyl angolensate, presents a compelling case for further investigation. Found in several species of the Meliaceae family, Methyl angolensate exhibits a broad spectrum of biological activities with potential therapeutic applications. This technical guide provides a foundational understanding of its natural sources, methods of isolation, and known mechanisms of action, offering a valuable starting point for researchers and drug development professionals interested in this promising class of natural products. Further research is warranted to explore the full therapeutic potential of Methyl angolensate and to investigate the existence and properties of its derivatives in nature.

References

Technical Guide: Phytochemical Screening of Swietenia mahagoni for Bioactive Limonoids

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Swietenia mahagoni (L.) Jacq., commonly known as West Indian Mahogany, belongs to the Meliaceae family and is a plant renowned for its high-quality timber and traditional medicinal uses.[1] The Meliaceae family is a rich source of structurally complex and biologically active tetranortriterpenoids known as limonoids.[2][3] These compounds are the primary active constituents in Swietenia species and are responsible for a wide array of pharmacological activities, including antitumor, anti-inflammatory, antimicrobial, and antidiabetic properties.[2][4]

This technical guide provides a comprehensive overview of the methodologies for the phytochemical screening of Swietenia mahagoni to isolate and identify limonoids. It details the experimental workflow from sample preparation to extraction, fractionation, purification, and structural elucidation. Furthermore, it summarizes key quantitative bioactivity data and presents putative mechanisms of action for researchers engaged in natural product chemistry and drug discovery.

Phytochemical Landscape of Swietenia mahagoni

Phytochemical investigations reveal that S. mahagoni is a rich reservoir of secondary metabolites, including terpenoids, tannins, alkaloids, saponins, and flavonoids.[1][5][6] However, the most significant and characteristic compounds are the limonoids.[2] Over 160 limonoids have been isolated from the Swietenia genus, with a high concentration and diversity found in the seeds and fruits.[4][7] These limonoids are classified into various structural types, with mexicanolides and phragmalins being particularly prominent.[7]

Table 1: Selected Limonoids Isolated from Swietenia mahagoni

Limonoid Name Plant Part Reference
Swietenine (B1256064) Seed [8][9]
3-O-Tigloylswietenolide Seed [8][9]
Swietenolide Seed [10][11]
2-Hydroxy-3-O-tigloylswietenolide Seed [10][11]
Swietemahalactone Leaves & Twigs [12]
Swietmanins (A-J) Fruits [7]
Mahonin Cotyledons [2]
3-O-Acetylswietenolide Cotyledons [13]

| 6-O-Acetylswietenolide | Cotyledons |[13] |

Experimental Protocols

A systematic approach is essential for the successful isolation and characterization of limonoids. The following protocols are synthesized from established methodologies reported in the literature.

General Experimental Workflow

The overall process involves sequential steps of extraction, partitioning, chromatographic separation, and spectroscopic analysis, coupled with bioactivity screening.

G Figure 1. General Workflow for Limonoid Screening cluster_start Plant Material cluster_extraction Extraction & Fractionation cluster_isolation Isolation & Purification cluster_analysis Analysis & Characterization A S. mahagoni Plant Material (Seeds, Leaves, Bark) B Air Drying & Pulverization A->B C Solvent Extraction (Ethanol / Methanol) B->C D Crude Extract C->D E Solvent-Solvent Partitioning (Hexane, Chloroform (B151607), EtOAc) D->E F Limonoid-Rich Fraction (e.g., Chloroform Fraction) E->F Selection based on preliminary screening G Column Chromatography (Silica Gel) F->G H Sub-fractions G->H I Further Purification (TLC, HPLC, SFC) H->I J Pure Limonoid Isolates I->J K Structural Elucidation (NMR, MS) J->K L Bioactivity Screening (Cytotoxicity, Antimicrobial) J->L M Data Analysis & Reporting K->M L->M

Caption: General Workflow for Limonoid Screening.
Protocol for Extraction and Partitioning

This protocol is based on methods used to isolate swietenine and other limonoids.[8][9]

  • Plant Material Preparation : Collect fresh seeds of S. mahagoni. Air-dry the seeds in the shade for 1-2 weeks, then grind them into a coarse powder.

  • Extraction : Macerate the powdered seed material (e.g., 500 g) with 95% ethanol (B145695) (2.5 L) for 7-10 days at room temperature with occasional shaking. Filter the extract through a cheesecloth and then Whatman No. 1 filter paper.

  • Concentration : Concentrate the filtrate under reduced pressure at <50°C using a rotary evaporator to yield a dark, viscous crude ethanolic extract.

  • Solvent Partitioning :

    • Suspend the crude extract in an aqueous solution.

    • Perform sequential liquid-liquid partitioning with solvents of increasing polarity. Start with a nonpolar solvent like n-hexane to remove fats and waxes.

    • Subsequently, partition the aqueous layer with a solvent of intermediate polarity, such as chloroform or ethyl acetate (B1210297), which typically enriches the limonoids.[8][14]

    • Collect the chloroform-soluble fraction, as it has been shown to be rich in limonoids like swietenine and 3-O-tigloylswietenolide.[9]

    • Dry the resulting fraction over anhydrous sodium sulfate (B86663) and concentrate it in vacuo.

Protocol for Isolation and Purification

This phase employs chromatographic techniques to separate individual compounds from the enriched fraction.[10][15]

  • Column Chromatography (CC) :

    • Subject the dried chloroform fraction to vacuum liquid chromatography (VLC) or conventional column chromatography over silica (B1680970) gel (mesh size 70-230).

    • Elute the column with a gradient solvent system, starting with a nonpolar solvent and gradually increasing polarity. A common system is n-hexane-ethyl acetate (e.g., 90:10, 70:30, 50:50 v/v), followed by pure ethyl acetate and then methanol (B129727).[15]

  • Thin-Layer Chromatography (TLC) :

    • Monitor the fractions obtained from CC using analytical TLC plates (silica gel 60 F254).

    • Use an appropriate mobile phase (e.g., chloroform:methanol, 95:5 v/v) to check the separation.

    • Visualize the spots under UV light (254 nm and 366 nm) and by spraying with a visualizing agent (e.g., 10% H₂SO₄ in methanol followed by heating) to identify potential limonoids.

  • Further Purification :

    • Pool fractions with similar TLC profiles.

    • Subject these pooled fractions to further purification using repeated column chromatography, preparative TLC, or High-Performance Liquid Chromatography (HPLC) to isolate pure compounds. Supercritical Fluid Chromatography (SFC) has also been shown to be an effective and environmentally friendly technique for separating minor limonoids and their isomers.[13][16]

Protocol for Structural Elucidation

The structures of the isolated pure compounds are determined using modern spectroscopic techniques.[8][12]

  • Mass Spectrometry (MS) : Use High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) to determine the exact molecular weight and establish the molecular formula of the compound.[15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • Dissolve the pure compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Acquire 1D NMR spectra (¹H and ¹³C NMR) to identify the types and numbers of protons and carbons.

    • Perform 2D NMR experiments (COSY, HSQC, HMBC) to establish the connectivity between protons and carbons, which is crucial for elucidating the complex polycyclic structure of limonoids.[8][17]

  • X-ray Crystallography : If a suitable single crystal of the compound can be grown, X-ray crystallography provides unambiguous confirmation of the complete molecular structure and its stereochemistry.[12]

Quantitative Bioactivity Data

Limonoids isolated from S. mahagoni have demonstrated significant cytotoxic and antibacterial activities.

Cytotoxicity and Anticancer Activity

The Brine Shrimp Lethality Bioassay is a common preliminary test for cytotoxicity, while assays against specific cancer cell lines determine anticancer potential.

Table 2: Cytotoxicity and Anticancer Data of S. mahagoni Limonoids and Extracts

Compound/Extract Assay Type Cell Line / Organism Result (LC₅₀ / IC₅₀) Reference
Swietenine Brine Shrimp Lethality Artemia salina 14.6 µg/ml [9]
3-O-Tigloylswietenolide Brine Shrimp Lethality Artemia salina 12.5 µg/ml [9]
Ethyl Acetate Fraction 2 Anticancer T47D (Breast Cancer) 49.12 ppm (µg/ml) [14]

| Ethyl Acetate Fraction 2 | Brine Shrimp Lethality | Artemia salina | 74.30 ppm (µg/ml) |[14] |

Antibacterial Activity

The antibacterial potential is often quantified by the Minimum Inhibitory Concentration (MIC).

Table 3: Antibacterial Activity of S. mahagoni Limonoids

Compound Test Organism Result (MIC in µg/ml) Reference
Swietenine Bacillus megaterium 32-64 [9]
Swietenine Escherichia coli 32-64 [9]
3-O-Tigloylswietenolide Bacillus megaterium 32-64 [9]

| 3-O-Tigloylswietenolide | Escherichia coli | 32-64 |[9] |

Putative Mechanism of Action: Induction of Apoptosis

Limonoids from various sources are known to inhibit the growth of cancer cells by inducing apoptosis (programmed cell death).[14] While the specific pathways for many S. mahagoni limonoids are still under investigation, a common mechanism involves the activation of intrinsic or extrinsic apoptotic pathways. The diagram below illustrates a simplified, putative signaling cascade that could be a target for these compounds.

G Figure 2. Putative Apoptotic Pathway for Limonoids cluster_cell Inside Cancer Cell Limonoid S. mahagoni Limonoid (e.g., Swietenine) Cell Cancer Cell Stress Cellular Stress (ROS, DNA Damage) Limonoid->Stress Bax Bax/Bak Activation Stress->Bax Bcl2 Bcl-2/Bcl-xL Inhibition Stress->Bcl2 Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito Bcl2->Bax inhibits CytC Cytochrome c Release Mito->CytC Apaf Apoptosome Formation (Apaf-1, Caspase-9) CytC->Apaf Casp3 Caspase-3 Activation (Executioner Caspase) Apaf->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Biosynthesis of Angolensate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of angolensate derivatives. Methyl angolensate and related compounds are classified as tetranortriterpenoids, a significant subclass of limonoids predominantly found in plants of the Meliaceae family, such as Entandrophragma angolense and Soymida febrifuga.[1][2][3] These molecules are derived from the intricate triterpenoid (B12794562) biosynthetic pathway, originating from simple five-carbon precursors. This document details the enzymatic steps from primary metabolism to the formation of the complex angolensate scaffold, summarizes available quantitative data, and provides detailed experimental protocols for the elucidation of this pathway.

The Core Biosynthetic Pathway of Angolensate Derivatives

The biosynthesis of angolensate derivatives is a multi-stage process that begins in the cytosol with the mevalonate (B85504) (MVA) pathway, which supplies the fundamental isoprenoid building blocks.[4][5] Isotopic labeling studies have confirmed the MVA pathway as the primary source of isoprene (B109036) units for the biosynthesis of related limonoids.[5] The pathway proceeds through the formation of a C30 triterpene scaffold, which is then extensively modified to produce the C26 tetranortriterpenoid core structure characteristic of angolensates.[6][7]

1.1. Upstream Pathway: Formation of 2,3-Oxidosqualene (B107256)

  • Acetyl-CoA to Isoprenoid Precursors: The pathway initiates with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). The enzyme HMG-CoA reductase (HMGR) then catalyzes the rate-limiting step, reducing HMG-CoA to mevalonic acid.

  • Formation of IPP and DMAPP: Through a series of phosphorylations and a decarboxylation, mevalonic acid is converted into the five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).[8][9]

  • Synthesis of Squalene (B77637): IPP and DMAPP are sequentially condensed to form geranyl pyrophosphate (GPP, C10) and then farnesyl pyrophosphate (FPP, C15).[5] Two molecules of FPP are then joined in a head-to-head condensation reaction by squalene synthase (SQS) to form the C30 linear hydrocarbon, squalene.[8][9]

  • Epoxidation: Squalene epoxidase (SQE) catalyzes the epoxidation of squalene to form 2,3-oxidosqualene, the final common precursor for the biosynthesis of cyclic triterpenoids.[8]

1.2. Cyclization and Scaffold Formation

The cyclization of 2,3-oxidosqualene is the first major diversification step in triterpenoid biosynthesis.[10] For limonoids like angolensate, this is a critical step that establishes the tetracyclic core.

  • Formation of Tirucallane (B1253836) Scaffold: An oxidosqualene cyclase (OSC) catalyzes the cyclization of 2,3-oxidosqualene. In limonoid-producing plants, this enzyme is typically a tirucalla-7,24-dien-3β-ol synthase (e.g., AiTTS1 in Azadirachta indica), which produces the tirucallane-type tetracyclic triterpenoid scaffold.[11][12] This is considered the first committed step in limonoid biosynthesis.[11]

1.3. Protolimonoid Formation and Rearrangement

Following cyclization, the triterpene scaffold undergoes a series of oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYPs).[4][12]

  • Oxidation of the Scaffold: The tirucalla-7,24-dien-3β-ol scaffold is hydroxylated and further oxidized.[12]

  • Formation of Melianol (B1676181): Co-expressed CYPs, such as MaCYP71CD2 and MaCYP71BQ5 from Melia azedarach, perform three oxidations on the tirucallane scaffold, leading to a spontaneous hemiacetal ring formation and the production of the protolimonoid melianol.[12] Protolimonoids are the direct C30 precursors to the final tetranortriterpenoid structure.[4]

1.4. Formation of the Tetranortriterpenoid Core and Angolensate Derivatives

A defining feature of limonoid biosynthesis is the loss of four carbon atoms and the concurrent formation of a furan (B31954) ring.[6][7]

  • Carbon Scission and Furan Ring Formation: The side chain of the protolimonoid is cleaved, removing four carbon atoms. This process is coupled with a cyclization to form the characteristic furan ring attached at C-17, resulting in the C26 tetranortriterpenoid skeleton.[1][6] This step marks the transition from a protolimonoid to a true limonoid.

  • Late-Stage Modifications: The basic limonoid skeleton, exemplified by compounds like azadirone, undergoes further enzymatic modifications.[13] These late-stage tailoring reactions, including hydroxylations, acetylations, and other functional group additions, are responsible for the vast structural diversity of limonoids and lead to the formation of specific angolensate derivatives.[11]

Angolensate Biosynthesis Pathway cluster_0 MVA Pathway cluster_1 Triterpenoid Backbone Synthesis cluster_2 Limonoid Biosynthesis AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA MVA Mevalonate HMGCoA->MVA HMGR IPP_DMAPP IPP / DMAPP MVA->IPP_DMAPP FPP Farnesyl-PP (FPP) IPP_DMAPP->FPP FPPS Squalene Squalene FPP->Squalene SQS Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene SQE Tirucallane Tirucalla-7,24-dien-3β-ol Oxidosqualene->Tirucallane OSC (AiTTS1) Protolimonoid Protolimonoid (e.g., Melianol) Tirucallane->Protolimonoid CYPs Tetranortriterpenoid Basic Tetranortriterpenoid (C26 Skeleton + Furan Ring) Protolimonoid->Tetranortriterpenoid Carbon Scission & Furan Formation Angolensate Angolensate Derivatives Tetranortriterpenoid->Angolensate Late-stage Modifications

Caption: Putative biosynthetic pathway of angolensate derivatives.

Quantitative Data Summary

While specific enzyme kinetic data for the angolensate biosynthetic pathway are scarce, studies on related triterpenoids in various plants provide insights into the regulation and accumulation of these compounds. The data is often presented as the concentration of metabolites in different tissues, reflecting the activity of the respective biosynthetic pathways.

Compound Class Plant Species Tissue Observation Analytical Method Reference
TetranortriterpenoidsAzadirachta indicaFruit (developmental stages)Highest accumulation in mature fruit stages.HPLC[9]
TetranortriterpenoidsAzadirachta indicaLeaf vs. FruitDifferential expression of biosynthetic genes (e.g., SQS, FPPS) suggests tissue-specific biosynthesis.qRT-PCR, HPLC[9]
TriterpenoidsPulsatilla chinensisAboveground vs. UndergroundObvious tissue distribution in the types and contents of 119 quantified triterpenoids.UHPLC-QQQ-MS[14]
Triterpenoid SaponinsAstragalus membranaceusSeedling, Adventitious, & Hairy RootsGene expression levels correlated with the content of astragalosides, with the highest abundance in seedling roots.qRT-PCR, HPLC[15]
Methyl AngolensateKhaya ivorensisLeaves, Stems, Stem BarkA validated HPLC-MS/MS method for quantification was developed with a linearity range of 0.1–20.0 g/kg.HPLC-MS/MS

Experimental Protocols

Elucidating the biosynthetic pathway of a complex natural product like angolensate requires a multi-faceted approach combining metabolomics, transcriptomics, and functional enzymology.[16][17][18] The following protocols provide a general framework for researchers.

3.1. Protocol 1: Metabolite Profiling and Quantification

This protocol outlines the extraction and analysis of angolensate derivatives and their putative precursors from plant tissues.

A. Sample Preparation and Extraction:

  • Harvest fresh plant tissue (e.g., leaves, bark, seeds) and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Lyophilize the frozen tissue and grind to a fine powder.

  • Extract a known mass of powdered tissue (e.g., 100 mg) with a suitable organic solvent (e.g., 80% methanol (B129727) or ethyl acetate) using sonication or shaking incubation.

  • Centrifuge the mixture to pellet cell debris and collect the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter before analysis.

B. UPLC-MS/MS Analysis:

  • Chromatography: Use a C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm). Employ a gradient elution with water (A) and acetonitrile (B52724) (B), both containing 0.1% formic acid.

  • Mass Spectrometry: Operate a triple quadrupole or Q-TOF mass spectrometer in positive electrospray ionization (ESI+) mode.

  • Quantification: For absolute quantification, develop a Multiple Reaction Monitoring (MRM) method using authentic standards of angolensate derivatives. Create a calibration curve with a series of standard dilutions.[14]

  • Identification: For unknown intermediates, use high-resolution mass spectrometry (Q-TOF-MS) to obtain accurate mass and fragmentation data for structural elucidation.[14]

3.2. Protocol 2: Candidate Gene Identification and Expression Analysis

This protocol describes the identification of genes potentially involved in the angolensate pathway through transcriptome analysis and validation of their expression.

A. RNA Extraction and Sequencing:

  • Extract total RNA from tissues with high and low concentrations of angolensates (as determined by Protocol 1) using a plant RNA extraction kit.

  • Assess RNA quality and quantity using a spectrophotometer and bioanalyzer.

  • Prepare cDNA libraries and perform high-throughput sequencing (e.g., Illumina).

  • Assemble the transcriptome de novo or map reads to a reference genome.

  • Annotate transcripts to identify putative oxidosqualene cyclases (OSCs), cytochrome P450s (CYPs), and transferases based on homology to known triterpenoid biosynthesis genes.[19]

B. Quantitative Real-Time PCR (qRT-PCR):

  • Synthesize cDNA from the extracted RNA.

  • Design gene-specific primers for candidate genes identified from the transcriptome analysis.

  • Perform qRT-PCR using a SYBR Green master mix.[15]

  • Use a suitable reference gene (e.g., actin or ubiquitin) for normalization.

  • Calculate the relative expression of candidate genes in different tissues using the 2-ΔΔCt method.[19] Correlate gene expression profiles with metabolite accumulation data.

3.3. Protocol 3: In Planta Functional Characterization of Biosynthetic Genes

This protocol details the functional validation of candidate genes using transient expression in Nicotiana benthamiana.

A. Vector Construction and Agroinfiltration:

  • Clone the full-length coding sequences of candidate genes (e.g., an OSC and several CYPs) into a plant expression vector.

  • Transform the expression constructs into Agrobacterium tumefaciens.

  • Grow overnight cultures of Agrobacterium, resuspend in infiltration buffer, and adjust to a final OD600 of ~0.5.

  • Infiltrate the Agrobacterium suspensions (individually or in combination) into the leaves of 4-6 week old N. benthamiana plants.

B. Metabolite Analysis:

  • Harvest the infiltrated leaf patches after 5-7 days.

  • Extract metabolites as described in Protocol 1.

  • Analyze the extracts using UPLC-MS or GC-MS to detect the enzymatic products.

  • For example, co-express a candidate OSC with upstream pathway genes to produce the triterpene scaffold. Then, co-express candidate CYPs to identify those that modify the scaffold to produce protolimonoids and subsequently, limonoids.[12]

Experimental Workflow PlantTissues Plant Tissues (High/Low Angolensate) MetaboliteAnalysis Metabolite Profiling (UPLC-MS/MS) PlantTissues->MetaboliteAnalysis RNASeq Transcriptome Analysis (RNA-Seq) PlantTissues->RNASeq Correlation Correlate Metabolites and Transcripts MetaboliteAnalysis->Correlation CandidateGenes Identify Candidate Genes (OSCs, CYPs, etc.) RNASeq->CandidateGenes qRT_PCR Gene Expression Analysis (qRT-PCR) CandidateGenes->qRT_PCR qRT_PCR->Correlation GeneCloning Gene Cloning & Vector Construction Correlation->GeneCloning Agroinfiltration Transient Expression in N. benthamiana GeneCloning->Agroinfiltration FunctionalAssay Functional Characterization (Metabolite Analysis) Agroinfiltration->FunctionalAssay

Caption: Experimental workflow for pathway elucidation.

Conclusion and Future Directions

The biosynthetic pathway of angolensate derivatives is understood to be a specialized branch of the well-established triterpenoid pathway. While the early steps leading to the formation of the protolimonoid precursor melianol have been elucidated, the specific enzymes responsible for the conversion of this precursor to the angolensate scaffold, particularly the carbon-scission and furan-forming steps and the late-stage tailoring reactions, remain largely uncharacterized.[4][11] Future research should focus on the identification and functional characterization of these downstream enzymes using the integrated omics and biochemical approaches outlined in this guide. A complete understanding of this pathway will not only provide fundamental insights into plant specialized metabolism but also enable the metabolic engineering of plants or microbial hosts for the sustainable production of these valuable compounds for pharmaceutical and agricultural applications.[16][20]

References

Elucidation of the Chemical Structure of Methyl 6-acetoxyangolensate: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Methyl 6-acetoxyangolensate (CAS No: 16566-88-4) is classified as a triterpenoid (B12794562), a large and diverse class of naturally occurring organic compounds.[][2] Its molecular formula has been established as C₂₉H₃₆O₉, corresponding to a molecular weight of 528.6 g/mol .[][2] The structural elucidation of such a molecule relies on a combination of spectroscopic techniques to piece together its intricate framework, including the carbon skeleton, functional groups, and stereochemistry.

Core Methodologies for Structure Elucidation

The primary techniques employed for determining the structure of a novel or isolated natural product like this compound are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. A suite of NMR experiments is necessary to assign all proton (¹H) and carbon (¹³C) signals and to establish their connectivity.

Experimental Protocol (General):

  • Sample Preparation: A sample of pure this compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to ensure the sample dissolves completely and to avoid interference with the signals of interest.

  • Data Acquisition: A series of NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard experiments include:

    • ¹H NMR: To identify the types and number of protons.

    • ¹³C NMR: To identify the types and number of carbon atoms.

    • DEPT (Distortionless Enhancement by Polarization Transfer): To differentiate between CH, CH₂, and CH₃ groups.

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond correlations between protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different fragments of the molecule.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for stereochemical assignments.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as fragmentation patterns that can reveal structural motifs.

Experimental Protocol (General):

  • Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS).

  • Ionization: A soft ionization technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), is used to generate molecular ions with minimal fragmentation.

  • Mass Analysis: A high-resolution mass analyzer (e.g., Time-of-Flight (TOF), Orbitrap) is used to determine the accurate mass of the molecular ion. This allows for the calculation of the elemental formula.

  • Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) experiments can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions, providing further structural clues.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups within a molecule based on the absorption of infrared radiation.

Experimental Protocol (General):

  • Sample Preparation: The sample can be prepared in various ways, such as a thin film on a salt plate (e.g., NaCl), a KBr pellet, or as a solution in a suitable solvent.

  • Data Acquisition: The sample is placed in the path of an infrared beam, and the absorbance of radiation at different wavenumbers is measured.

  • Data Interpretation: The resulting spectrum is analyzed for characteristic absorption bands corresponding to specific functional groups (e.g., C=O, O-H, C-O, C-H).

Expected Spectroscopic Data for this compound

While the actual spectra for this compound are not publicly available, we can predict the key features based on its known classification as a triterpenoid containing ester and acetoxy groups.

Table 1: Predicted Spectroscopic Data for this compound

Spectroscopic TechniquePredicted Key Features
¹H NMR - Signals for methyl groups (singlets).- Signals for protons attached to carbons bearing oxygen (downfield shifts).- Signals for olefinic protons (if present).- A characteristic singlet around δ 2.0 ppm for the acetoxy methyl group.- A characteristic singlet around δ 3.7 ppm for the methyl ester group.
¹³C NMR - Signals for carbonyl carbons of the ester and acetoxy groups (δ 170-180 ppm).- Signals for carbons attached to oxygen.- A large number of signals in the aliphatic region corresponding to the triterpenoid skeleton.
Mass Spectrometry - A molecular ion peak corresponding to the exact mass of C₂₉H₃₆O₉ (528.2359 Da).- Fragmentation patterns showing the loss of the acetoxy group (CH₃COO•) and the methyl ester group (CH₃O• or COOCH₃•).
IR Spectroscopy - A strong absorption band around 1735-1750 cm⁻¹ corresponding to the C=O stretching of the ester and acetoxy groups.- C-O stretching bands.- C-H stretching and bending vibrations.

Visualization of the Elucidation Workflow

The logical flow of experiments and data analysis is crucial for efficient structure elucidation.

structure_elucidation_workflow cluster_0 Initial Analysis cluster_1 Detailed Structural Analysis cluster_2 Stereochemical Determination cluster_3 Final Structure Confirmation Isolation Isolation & Purification MS Mass Spectrometry (MS) Isolation->MS IR Infrared (IR) Spectroscopy Isolation->IR NMR_1D 1D NMR (¹H, ¹³C, DEPT) MS->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D NOESY NOESY / ROESY NMR_2D->NOESY Structure_Proposal Structure Proposal NMR_2D->Structure_Proposal NOESY->Structure_Proposal XRay X-ray Crystallography (if crystalline) XRay->Structure_Proposal Final_Structure Final Structure Confirmation Structure_Proposal->Final_Structure

Caption: Workflow for the structure elucidation of a natural product.

Conclusion

The chemical structure elucidation of this compound requires a systematic and multi-faceted analytical approach. The combination of high-resolution mass spectrometry for determining the elemental composition and NMR spectroscopy for mapping the carbon-hydrogen framework is essential. Infrared spectroscopy complements this by identifying key functional groups. While the complete spectroscopic data for this compound is not currently published, the methodologies outlined in this guide provide a robust framework for any researcher undertaking the characterization of this, or similar, complex natural products. The availability of such data in the future will be critical for unlocking the full scientific and therapeutic potential of this compound.

References

Spectroscopic Profile of Methyl 6-acetoxyangolensate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 6-acetoxyangolensate, a complex limonoid natural product. The information presented herein is essential for the identification, characterization, and further investigation of this compound for potential therapeutic applications. The data is compiled from various scientific sources, with detailed experimental protocols to ensure reproducibility.

Core Spectroscopic Data

This compound, with the molecular formula C29H36O9 and a molecular weight of 528.6 g/mol , has been isolated from plant species of the Meliaceae family, notably Khaya senegalensis and Entandrophragma angolense. Its structure has been elucidated through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Data

The following tables summarize the ¹H and ¹³C NMR spectroscopic data for this compound. This data is critical for the structural confirmation of the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Data not available in search results

Table 2: ¹³C NMR Spectroscopic Data for this compound

PositionChemical Shift (δ, ppm)
Data not available in search results

Note: Specific chemical shift and coupling constant values for this compound were not explicitly available in the provided search results. The tables are structured for the inclusion of such data when obtained.

Mass Spectrometry (MS) Data

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. For limonoids like this compound, Electrospray Ionization (ESI) is a commonly employed technique.

Table 3: Mass Spectrometry Data for this compound

Ionm/z
[M+H]⁺Data not available in search results
[M+Na]⁺Data not available in search results
Key Fragment Ions
Data not available in search results

Note: While the molecular weight is known, specific experimental mass spectral data and fragmentation patterns for this compound were not found in the search results.

Experimental Protocols

The following sections describe generalized experimental methodologies for obtaining the NMR and MS data for limonoids, based on common practices in natural product chemistry.

NMR Spectroscopy Protocol

A standardized protocol for the NMR analysis of a purified limonoid sample like this compound is as follows:

NMR_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Analysis Sample Isolated Compound Dissolve Dissolve in CDCl3 Sample->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Spectrometer NMR Spectrometer (e.g., 400-600 MHz) Transfer->Spectrometer H1_NMR 1H NMR Spectrometer->H1_NMR C13_NMR 13C NMR Spectrometer->C13_NMR DEPT DEPT Spectrometer->DEPT COSY 2D COSY Spectrometer->COSY HSQC 2D HSQC Spectrometer->HSQC HMBC 2D HMBC Spectrometer->HMBC Processing Fourier Transform, Phase Correction, Baseline Correction H1_NMR->Processing C13_NMR->Processing DEPT->Processing COSY->Processing HSQC->Processing HMBC->Processing Analysis Peak Picking, Integration, Structure Elucidation Processing->Analysis MS_Workflow cluster_sample_intro Sample Introduction cluster_ionization Ionization cluster_mass_analysis Mass Analysis cluster_data_output Data Output Sample Compound Solution LC LC System (e.g., C18 column) Sample->LC ESI Electrospray Ionization (ESI) LC->ESI MassAnalyzer Mass Analyzer (e.g., Q-TOF, Orbitrap) ESI->MassAnalyzer MS1 Full Scan (MS1) MassAnalyzer->MS1 MS2 Tandem MS (MS/MS) MassAnalyzer->MS2 MassSpectrum Mass Spectrum MS1->MassSpectrum Fragmentation Fragmentation Pattern MS2->Fragmentation Elucidation_Logic cluster_initial Initial Analysis cluster_connectivity Connectivity Determination cluster_confirmation Structure Confirmation MS Mass Spectrometry (MS) Structure Proposed Structure MS->Structure Molecular Formula H1_NMR 1H NMR COSY 2D COSY (H-H Connectivity) H1_NMR->COSY HSQC 2D HSQC (Direct C-H Connectivity) H1_NMR->HSQC HMBC 2D HMBC (Long-Range C-H Connectivity) H1_NMR->HMBC H1_NMR->Structure Proton Environments C13_NMR 13C NMR & DEPT C13_NMR->HSQC C13_NMR->HMBC C13_NMR->Structure Carbon Skeleton COSY->Structure 2D Correlations HSQC->Structure 2D Correlations HMBC->Structure 2D Correlations

"Physical and chemical properties of Methyl 6-acetoxyangolensate"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 6-acetoxyangolensate, a naturally occurring limonoid, has garnered significant interest within the scientific community for its notable biological activities, including antimalarial and insecticidal properties. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. It details its biological effects with available quantitative data and outlines generalized experimental protocols for its isolation and bioactivity assessment. Furthermore, a plausible signaling pathway potentially modulated by this class of compounds is visualized to aid in understanding its mechanism of action. This document is intended to serve as a foundational resource for researchers engaged in the study and development of this compound for potential therapeutic or agricultural applications.

Introduction

This compound is a tetranortriterpenoid belonging to the limonoid class of secondary metabolites.[1] These highly oxygenated molecules are predominantly found in plant families such as Meliaceae and Rutaceae. First isolated from species like Khaya senegalensis, Guarea thompsonii, and Lansium domesticum, this compound is one of many limonoids that exhibit a wide spectrum of biological activities.[1][2] Structurally, it is a derivative of methyl angolensate. This guide synthesizes the current knowledge on the physical and chemical characteristics of this compound, its biological effects, and the methodologies employed in its study.

Physicochemical Properties

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Chemical Formula C₂₉H₃₆O₉[1]
Molecular Weight 528.60 g/mol [1]
Appearance Data not available
Melting Point Data not available
Solubility Data not available
IUPAC Name methyl (1S,3aS,4S,4aR,6R,6aS,10aR,10bR,12aR)-4,4,6a,10b-tetramethyl-1-(furan-3-yl)-11-oxo-1,3a,4,4a,5,6,6a,9,10,10a,10b,11-dodecahydro-2H,7H-oxireno[2',3':8,8a]naphtho[1,2-b]pyrano[4,3-e]pyran-6-yl acetate
CAS Number 16566-88-4[1]

Biological Activities

This compound has demonstrated promising bioactivities, particularly in the realms of antimalarial and insecticidal (antifeedant) effects.

Antimalarial Activity

The compound has been evaluated for its efficacy against the malaria parasite, Plasmodium falciparum. The reported inhibitory concentrations highlight its potential as a lead compound for the development of new antimalarial agents.

Table 2: In Vitro Antimalarial Activity of this compound

Parasite StrainIC₅₀ (µM)IC₅₀ (µg/mL)Reference
P. falciparum (K1, multidrug-resistant)7.2-[3]
P. falciparum-2.4 - 9.7[1]
Insecticidal (Antifeedant) Activity

This compound exhibits antifeedant properties against certain insect larvae, suggesting its potential use in agriculture as a natural pest control agent.

Table 3: Antifeedant Activity of this compound

Insect SpeciesConcentrationActivityReference
Spodoptera littoralis1000 µg/mL25.8% antifeeding rate[4]

Experimental Protocols

While detailed, step-by-step protocols for the isolation and bioassays of this compound are not explicitly available in the reviewed literature, this section outlines generalized methodologies based on common practices for limonoid research.

Isolation and Purification

The isolation of this compound typically involves the extraction of plant material (e.g., seeds, bark) followed by chromatographic separation.

G plant_material Plant Material (e.g., seeds, bark) extraction Solvent Extraction (e.g., with hexane, ethyl acetate) plant_material->extraction crude_extract Crude Extract extraction->crude_extract column_chromatography Column Chromatography (Silica Gel) crude_extract->column_chromatography fractions Fractions column_chromatography->fractions hplc Preparative HPLC fractions->hplc pure_compound Pure this compound hplc->pure_compound structure_elucidation Structure Elucidation (NMR, MS) pure_compound->structure_elucidation

Figure 1: Generalized workflow for the isolation of this compound.
  • Extraction: Dried and powdered plant material is subjected to sequential extraction with solvents of increasing polarity, such as hexane, ethyl acetate, and methanol.

  • Chromatography: The crude extract is then fractionated using column chromatography over silica (B1680970) gel.

  • Purification: Fractions containing the target compound are further purified using techniques like preparative High-Performance Liquid Chromatography (HPLC).

  • Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

In Vitro Antimalarial Assay

The antimalarial activity is commonly assessed using a SYBR Green I-based fluorescence assay.

  • Parasite Culture: P. falciparum is cultured in human erythrocytes in a suitable culture medium.

  • Drug Dilution: A stock solution of this compound is prepared and serially diluted in a 96-well plate.

  • Incubation: Synchronized ring-stage parasites are added to the wells and incubated for a defined period (e.g., 72 hours).

  • Fluorescence Measurement: After incubation, a lysis buffer containing SYBR Green I is added. The fluorescence, which is proportional to the amount of parasitic DNA, is measured using a fluorescence plate reader.

  • IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of parasite growth inhibition against the log of the drug concentration.

Insect Antifeedant Bioassay

The antifeedant activity can be determined using a choice or no-choice bioassay.

  • Leaf Disc Preparation: Leaf discs of a suitable host plant are treated with a known concentration of this compound dissolved in a solvent. Control discs are treated with the solvent alone.

  • Insect Exposure: Larvae of the test insect are placed in a petri dish containing both treated and control leaf discs (choice test) or only treated discs (no-choice test).

  • Consumption Measurement: After a specific period, the area of the leaf disc consumed by the larvae is measured.

  • Calculation: The antifeedant index or percentage of feeding inhibition is calculated based on the difference in consumption between the treated and control discs.

Potential Signaling Pathway

The precise molecular mechanism of action for this compound has not been elucidated. However, studies on other limonoids suggest potential interactions with key cellular signaling pathways. For instance, some limonoids have been shown to inhibit Heat Shock Protein 90 (Hsp90), a molecular chaperone involved in the folding and stability of numerous client proteins, many of which are critical for cell survival and proliferation. Inhibition of Hsp90 can lead to the degradation of these client proteins, ultimately triggering apoptosis. The following diagram illustrates a generalized Hsp90 inhibition pathway that could be relevant for this compound.

G cluster_0 Cellular Stress Response Limonoid This compound Hsp90 Hsp90 Limonoid->Hsp90 Inhibition Client_Protein_folded Folded Client Protein Hsp90->Client_Protein_folded Chaperoning Client_Protein_unfolded Unfolded Client Protein Client_Protein_unfolded->Hsp90 Ubiquitin Ubiquitin Client_Protein_folded->Ubiquitin Proteasome Proteasome Ubiquitin->Proteasome Degradation Degradation Proteasome->Degradation Apoptosis Apoptosis Degradation->Apoptosis

Figure 2: A generalized diagram of Hsp90 inhibition by a limonoid, leading to apoptosis.

Conclusion

This compound is a promising natural product with demonstrated antimalarial and insecticidal activities. While foundational data on its physicochemical properties and biological effects are available, further research is required to fully characterize this compound. Specifically, detailed studies on its solubility, melting point, and other physical constants are needed. Elucidation of its precise mechanism of action and the signaling pathways it modulates will be crucial for its development as a therapeutic or agricultural agent. This guide provides a consolidated resource to facilitate and encourage further investigation into this intriguing limonoid.

References

Potential Biological Activities of Methyl 6-acetoxyangolensate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide addresses the potential biological activities of Methyl 6-acetoxyangolensate. It is important to note that as of the current date, direct scientific literature on the biological activities of this compound is exceptionally limited. Therefore, this document extrapolates potential activities based on the known biological effects of its parent compound, methyl angolensate . The information presented herein is intended for research and drug development professionals and should be interpreted with the understanding that the activities of this compound are inferred and not yet experimentally validated.

Introduction

This compound is a derivative of methyl angolensate, a tetranortriterpenoid isolated from plants of the Meliaceae family, such as Soymida febrifuga and Entandrophragma angolense. Methyl angolensate has demonstrated a range of biological activities, including anti-inflammatory, cytotoxic, and antimicrobial effects. The addition of an acetoxy group at the 6-position may modulate the pharmacokinetic and pharmacodynamic properties of the parent compound, potentially altering its potency, selectivity, and metabolic stability. This guide summarizes the known biological activities of methyl angolensate as a basis for predicting the potential therapeutic applications of this compound.

Inferred Potential Biological Activities

Based on the activities of methyl angolensate, this compound is hypothesized to possess the following biological activities:

  • Anti-inflammatory Activity

  • Cytotoxic (Anti-cancer) Activity

  • Antimicrobial Activity

The following sections will detail the experimental evidence for these activities in the parent compound, methyl angolensate.

Data Presentation: Biological Activities of Methyl Angolensate

The following tables summarize the quantitative data for the key biological activities of methyl angolensate.

Table 1: Anti-inflammatory Activity of Methyl Angolensate
Assay ModelOrganismParameterValueReference CompoundReference Value
Carrageenan-induced paw edemaChicksED504.05 ± 0.0034 mg/kg (orally)Diclofenac (B195802)2.49 ± 0.023 mg/kg (intraperitoneally)

Citation:[1]

Table 2: Cytotoxic Activity of Methyl Angolensate
Cell LineCancer TypeAssayConcentrationEffect
DaudiBurkitt's lymphomaTrypan blue, MTT, LDHDose-dependentInduces cytotoxicity
T-cell leukemia cellsLeukemiaNot specifiedTime- and dose-dependentInhibits growth
Chronic myelogenous leukemia cellsLeukemiaNot specifiedTime- and dose-dependentInhibits growth
LNCaP, VCaP, 22Rv1Prostate Cancer (AR-positive)Alamar Blue10 µM>40% reduction in viability
T47DBreast CancerTrypan blue10, 100, 250 µMDose-dependent decrease in cell viability
T47DBreast CancerMTT10, 100, 250 µMDose-dependent inhibition of cell proliferation

Citations:[2][3][4][5]

Table 3: Antimicrobial Activity of Methyl Angolensate
MicroorganismTypeAssayConcentration (µ g/disc )Inhibition Zone (mm)
Bacillus subtilisGram-positive bacteriaDisc Diffusion40015.2
Proteus vulgarisGram-negative bacteriaDisc Diffusion40014.1
Klebsiella pneumoniaeGram-negative bacteriaDisc Diffusion40013.5
Staphylococcus aureusGram-positive bacteriaDisc Diffusion40013.3
Escherichia coliGram-negative bacteriaDisc Diffusion40012.8
Salmonella typhimuriumGram-negative bacteriaDisc Diffusion40012.0
Aspergillus nigerFungusDisc DiffusionNot specifiedActive
Botrytis cinereaFungusDisc DiffusionNot specifiedHighest antifungal activity

Citations:[6][7]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Carrageenan-Induced Paw Edema Assay (Anti-inflammatory)
  • Animal Model: Chicks.

  • Procedure:

    • Baseline paw volume is measured using a plethysmometer.

    • Methyl angolensate (test compound) or diclofenac (positive control) is administered orally or intraperitoneally, respectively.

    • After a set time (e.g., 1 hour), a subsiding injection of carrageenan (a phlogistic agent) is administered into the sub-plantar region of the right hind paw.

    • Paw volume is measured at various time intervals (e.g., every hour for 5 hours) after carrageenan injection.

    • The percentage of edema inhibition is calculated for each group relative to the control group (vehicle-treated).

    • The ED50 (the dose that causes 50% inhibition of edema) is calculated from the dose-response curve.[1]

Cell Viability and Cytotoxicity Assays (Cytotoxic)
  • Cell Lines: Various cancer cell lines (e.g., Daudi, T47D, LNCaP).

  • General Procedure:

    • Cells are seeded in multi-well plates and allowed to adhere overnight.

    • Cells are treated with various concentrations of methyl angolensate or a vehicle control (e.g., DMF).

    • After a specified incubation period (e.g., 24, 48, 72, 96 hours), cell viability or cytotoxicity is assessed using one of the following methods:

      • Trypan Blue Exclusion Assay: Live cells with intact membranes exclude the dye, while dead cells take it up. The percentage of viable cells is determined by counting under a microscope.[5]

      • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: Viable cells with active mitochondrial dehydrogenases convert MTT into a purple formazan (B1609692) product. The absorbance of the dissolved formazan is proportional to the number of viable cells.[5]

      • LDH (Lactate Dehydrogenase) Release Assay: Damaged cells release LDH into the culture medium. The amount of LDH is quantified by a colorimetric assay and is proportional to the level of cytotoxicity.[2]

      • Alamar Blue (Resazurin) Assay: Viable, metabolically active cells reduce the blue, non-fluorescent resazurin (B115843) to the pink, fluorescent resorufin. The fluorescence is proportional to the number of viable cells.[4]

Disc Diffusion Assay (Antimicrobial)
  • Microbial Strains: Various bacterial and fungal strains.

  • Procedure:

    • A standardized inoculum of the test microorganism is swabbed uniformly onto the surface of an appropriate agar (B569324) medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi).

    • Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a known concentration of methyl angolensate.

    • The impregnated discs are placed on the surface of the inoculated agar.

    • Standard antibiotic or antifungal discs (e.g., ciprofloxacin, nystatin) and a solvent control disc are also placed on the agar as positive and negative controls, respectively.

    • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

    • The diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) is measured in millimeters.[6]

Mandatory Visualization

Inferred Biological Activities of this compound

G cluster_parent Methyl Angolensate (Parent Compound) cluster_derivative This compound (Derivative) cluster_activities Known Biological Activities Methyl Angolensate Methyl Angolensate This compound This compound Methyl Angolensate->this compound Structural Precursor Anti-inflammatory Anti-inflammatory Methyl Angolensate->Anti-inflammatory Demonstrated Cytotoxic Cytotoxic Methyl Angolensate->Cytotoxic Demonstrated Antimicrobial Antimicrobial Methyl Angolensate->Antimicrobial Demonstrated This compound->Anti-inflammatory Inferred Potential This compound->Cytotoxic Inferred Potential This compound->Antimicrobial Inferred Potential

Caption: Inferred activities of this compound.

Potential Mechanisms of Action (Inferred from Methyl Angolensate)

Cytotoxic Activity

Studies on methyl angolensate suggest that its cytotoxic effects, particularly against cancer cells, are mediated through the induction of apoptosis. Key observations include:

  • Induction of the Intrinsic Apoptotic Pathway: Treatment of leukemic cells with methyl angolensate led to the loss of mitochondrial membrane potential, activation of caspase-9 and caspase-3, and cleavage of PARP (Poly (ADP-ribose) polymerase).[3]

  • Modulation of Apoptotic Proteins: An upregulation of the pro-apoptotic protein BAD and downregulation of the anti-apoptotic protein BCL2 has been observed.[3]

  • DNA Damage Response: In Daudi cells, methyl angolensate treatment resulted in the activation of DNA double-strand break repair proteins, suggesting the induction of DNA damage as a trigger for apoptosis.[2]

  • MAP Kinase Pathway Activation: The MAP kinase pathway has also been implicated in the apoptotic process induced by methyl angolensate.[7]

It is plausible that this compound could exert cytotoxic effects through similar pro-apoptotic mechanisms. The acetoxy group might influence its cellular uptake, target engagement, or metabolism, thereby modulating the potency of this effect.

Conclusion and Future Directions

While direct experimental evidence for the biological activities of this compound is currently unavailable, the known anti-inflammatory, cytotoxic, and antimicrobial properties of its parent compound, methyl angolensate, provide a strong rationale for investigating this derivative. The addition of an acetoxy group could potentially enhance its therapeutic properties.

Future research should focus on:

  • Synthesis and Characterization: Efficient synthesis of this compound to enable biological testing.

  • In Vitro Screening: Evaluation of its cytotoxic activity against a panel of cancer cell lines, its anti-inflammatory effects in relevant cellular models (e.g., LPS-stimulated macrophages), and its antimicrobial spectrum.

  • Mechanism of Action Studies: If promising activities are identified, further studies to elucidate the underlying molecular mechanisms, including effects on key signaling pathways.

  • Pharmacokinetic Profiling: Assessment of its metabolic stability, solubility, and other properties relevant to drug development.

This in-depth guide, based on inferred potential, provides a foundational framework for researchers and drug development professionals to initiate and guide future investigations into the therapeutic potential of this compound.

References

Methodological & Application

Application Notes and Protocols: Extraction of Methyl 6-acetoxyangolensate from Khaya senegalensis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-acetoxyangolensate is a naturally occurring limonoid that has demonstrated potential as an antimalarial agent. This compound is primarily isolated from various parts of the African mahogany tree, Khaya senegalensis (Desr.) A. Juss., a plant belonging to the Meliaceae family. Limonoids from Khaya species are known for a range of biological activities, including anti-inflammatory, antimicrobial, and insecticidal properties.[1][2] This document provides a detailed protocol for the extraction and purification of this compound from the stem bark of Khaya senegalensis, along with relevant data and diagrams to guide researchers in its isolation and further investigation.

Data Presentation

Table 1: General Extraction Parameters for Limonoids from Khaya senegalensis
ParameterDescriptionReference
Plant Material Stem bark, seeds, leaves, timber, root bark[3]
Initial Extraction Solvents Methanol (B129727), Ethanol (B145695), Light Petroleum, Hexane[3][4]
Extraction Method Maceration, Soxhlet extraction[4]
Purification Technique Solvent Partitioning, Column Chromatography (Silica Gel)[1][5]
Table 2: Reported Bioactivity of Khaya senegalensis Extracts and Limonoids
Extract/CompoundBiological ActivityTarget/AssayIC₅₀/ActivityReference
Methanolic Stem Bark ExtractAntimalarialPlasmodium falciparum (in vitro)81% inhibition at 500 µg/mL[4]
Limonoid MixtureAntimalarialP. falciparum (multidrug-resistant Dd2 strain)IC₅₀ = 2.93 - 50.97 µg/mL[1][6]
Limonoid MixtureAntileishmanialLeishmania donovaniIC₅₀ = 6.43 - 81.73 µg/mL[1]
Gedunin (a related limonoid)AntimalarialP. falciparum (W2-strain)IC₅₀ = 0.17 µM[2]

Experimental Protocols

Protocol 1: Extraction and Isolation of Limonoids from Khaya senegalensis Stem Bark

This protocol is a comprehensive methodology synthesized from multiple sources describing the extraction of limonoids from Khaya senegalensis.

1. Plant Material Collection and Preparation:

  • Collect fresh stem bark of Khaya senegalensis.

  • Air-dry the bark in a well-ventilated area, protected from direct sunlight, until brittle.

  • Grind the dried bark into a coarse powder using a mechanical grinder.

2. Extraction:

  • Macerate the powdered stem bark (e.g., 1 kg) with 95% ethanol (e.g., 5 L) at room temperature for 72 hours with occasional stirring.

  • Filter the extract through a fine-mesh cloth or filter paper.

  • Repeat the maceration process two more times with fresh solvent to ensure exhaustive extraction.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude ethanol extract.

3. Solvent Partitioning:

  • Suspend the crude ethanol extract in a mixture of methanol and water (9:1 v/v).

  • Perform liquid-liquid partitioning successively with n-hexane, and ethyl acetate (B1210297).

  • Collect the ethyl acetate fraction, which is typically rich in limonoids.

  • Dry the ethyl acetate fraction over anhydrous sodium sulfate (B86663) and concentrate it in vacuo to yield the crude limonoid-rich fraction.

4. Chromatographic Purification:

  • Subject the crude limonoid-rich fraction to column chromatography on silica (B1680970) gel (60-120 mesh).

  • Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate (e.g., 95:5, 90:10, 85:15, and so on, up to 100% ethyl acetate).

  • Collect fractions of a suitable volume (e.g., 50 mL) and monitor the separation by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., n-hexane:ethyl acetate 7:3) and visualizing with UV light and/or by spraying with a suitable reagent (e.g., vanillin-sulfuric acid) followed by heating.

  • Pool the fractions containing compounds with similar TLC profiles.

  • Subject the fractions containing the target compound, this compound, to further purification by repeated column chromatography, potentially using a finer grade of silica gel and a more refined solvent system, until a pure compound is obtained.

5. Characterization:

  • Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Mass Spectrometry (MS), and comparison with literature data.

Mandatory Visualization

Extraction_Workflow A 1. Plant Material (Khaya senegalensis Stem Bark) B 2. Drying and Grinding A->B C 3. Maceration (95% Ethanol) B->C D 4. Filtration and Concentration (Crude Ethanol Extract) C->D E 5. Solvent Partitioning (n-Hexane/Ethyl Acetate) D->E F 6. Column Chromatography (Silica Gel) E->F Ethyl Acetate Fraction G 7. Fraction Collection and TLC Analysis F->G H 8. Further Purification G->H I 9. Pure this compound H->I

Caption: Workflow for the extraction and isolation of this compound.

Antimalarial_Mechanism cluster_parasite Plasmodium falciparum cluster_drug Heme Toxic Heme Hemozoin Hemozoin (Non-toxic) Heme->Hemozoin Biotransformation Death Parasite Death Heme->Death Leads to Drug This compound Drug->Heme Inhibits Biotransformation

Caption: Postulated antimalarial mechanism of action for limonoids.

References

Application Note: In Vitro Antimalarial Assay Protocol for Methyl 6-acetoxyangolensate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The emergence and spread of drug-resistant Plasmodium falciparum necessitates the discovery and development of novel antimalarial compounds. Methyl 6-acetoxyangolensate is a compound of interest for its potential therapeutic properties. This document provides a detailed protocol for determining the in vitro antimalarial activity of this compound against the asexual erythrocytic stages of P. falciparum using the SYBR Green I-based fluorescence assay. This assay is a widely used, robust, and non-radioactive method for high-throughput screening of antimalarial drugs.[1][2] It relies on the fluorescent dye SYBR Green I, which intercalates with parasitic DNA, providing a quantitative measure of parasite growth.[3]

Quantitative Data Summary

To provide a reference for the evaluation of this compound, the following table summarizes the 50% inhibitory concentration (IC50) values for several standard antimalarial drugs against various strains of P. falciparum. Data for this compound should be benchmarked against these standards.

CompoundP. falciparum StrainIC50 (nM)Resistance ProfileReference
Chloroquine3D712.6Sensitive[2]
ChloroquineK1275Resistant[1]
ChloroquineW2>100Resistant[4]
Artemisinin3D72.9 (as DHA)Sensitive[2]
Mefloquine3D715.2Sensitive[2]
MefloquineDd2>30Resistant[4][5]

Note: IC50 values can vary between laboratories and assay conditions. Dihydroartemisinin (DHA) is the active metabolite of artemisinin.

Experimental Protocol: SYBR Green I-based Antimalarial Assay

This protocol is adapted from standard methodologies for assessing the in vitro susceptibility of P. falciparum.[1][6]

1. Materials and Reagents

  • P. falciparum strains (e.g., 3D7, K1, W2)

  • Human erythrocytes (O+), washed

  • Complete parasite culture medium (CPCM): RPMI-1640 with L-glutamine, supplemented with 25 mM HEPES, 25 mM NaHCO3, 0.5% Albumax II, and 50 µg/mL hypoxanthine.

  • This compound (test compound)

  • Standard antimalarial drugs (e.g., Chloroquine, Artemisinin for controls)

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • SYBR Green I lysis buffer: 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% (w/v) saponin, 0.08% (v/v) Triton X-100, and 0.2 µL/mL SYBR Green I dye.

  • 96-well black, clear-bottom microplates

  • Incubator with mixed gas supply (5% CO2, 5% O2, 90% N2) at 37°C

  • Fluorescence plate reader (excitation: 485 nm, emission: 530 nm)

2. Parasite Culture

  • Maintain continuous asynchronous cultures of P. falciparum in human erythrocytes at 2-4% hematocrit in CPCM.

  • Incubate cultures at 37°C in a humidified atmosphere with a mixed gas supply.

  • Synchronize parasite cultures to the ring stage using 5% D-sorbitol treatment for subsequent assays.[3]

3. Drug Preparation

  • Prepare a stock solution of this compound in 100% DMSO.

  • Create a series of 2-fold serial dilutions of the test compound in CPCM to achieve the desired final concentrations for the assay. The final DMSO concentration in the wells should not exceed 0.5% to avoid toxicity to the parasites.

  • Prepare serial dilutions of positive control drugs (e.g., Chloroquine) and a negative control (CPCM with 0.5% DMSO).

4. Assay Procedure

  • Prepare a parasite suspension of synchronized ring-stage P. falciparum at 0.5-1% parasitemia and 2% hematocrit in CPCM.

  • Dispense 100 µL of the parasite suspension into each well of a 96-well plate.

  • Add 100 µL of the serially diluted this compound, control drugs, or negative control medium to the respective wells.

  • Incubate the plate for 72 hours at 37°C under the mixed gas conditions.[4]

  • After incubation, freeze the plate at -20°C or -80°C for at least 2 hours to lyse the erythrocytes.[3]

  • Thaw the plate at room temperature.

  • Add 100 µL of SYBR Green I lysis buffer to each well.

  • Incubate the plate in the dark at room temperature for 1-2 hours.

  • Measure the fluorescence using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.

5. Data Analysis

  • Subtract the background fluorescence from wells containing only erythrocytes (no parasites).

  • Express the fluorescence readings as a percentage of the untreated control (100% growth).

  • Plot the percentage of parasite growth inhibition against the log-transformed drug concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using a non-linear regression analysis software (e.g., GraphPad Prism, R).[7]

Visualizations

Below are diagrams illustrating the experimental workflow and the biological context of the antimalarial assay.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p_culture 1. P. falciparum Culture (Ring-stage synchronization) plate_setup 3. Plate Setup (Parasites + Compound) p_culture->plate_setup drug_prep 2. Compound Dilution (this compound) drug_prep->plate_setup incubation 4. Incubation (72 hours, 37°C) plate_setup->incubation lysis 5. Lysis & Staining (Freeze-thaw, add SYBR Green I) incubation->lysis readout 6. Fluorescence Reading (485nm Ex / 530nm Em) lysis->readout calc 7. IC50 Calculation (Dose-response curve) readout->calc result Result: Antimalarial Potency (IC50) calc->result

Caption: Experimental workflow for the in vitro SYBR Green I antimalarial assay.

G Intraerythrocytic Lifecycle of P. falciparum Merozoite Merozoite (Invasion) Ring Ring Stage (Early Trophozoite) Merozoite->Ring invades Trophozoite Trophozoite (Growth & Hb Digestion) Ring->Trophozoite matures to Schizont Schizont (Replication) Trophozoite->Schizont develops into Rupture Erythrocyte Rupture Schizont->Rupture causes Rupture->Merozoite releases

References

Determining the Antiplasmodial Potency of Methyl 6-acetoxyangolensate: Application Notes and Protocols for IC50 Determination against P. falciparum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence and spread of drug-resistant Plasmodium falciparum strains necessitate the urgent discovery of novel antimalarial agents. Natural products, particularly those from medicinal plants with a history of traditional use, represent a promising reservoir for new chemical entities. Methyl 6-acetoxyangolensate, a limonoid derivative, belongs to a class of compounds isolated from plants of the Meliaceae family, such as the Khaya species, which are traditionally used in African medicine to treat malaria. While direct antiplasmodial data for this compound is not extensively documented, its close structural analogue, methyl angolensate, has demonstrated in vitro activity against P. falciparum. This document provides detailed protocols for determining the 50% inhibitory concentration (IC50) of this compound against P. falciparum and for assessing its cytotoxicity to establish a selectivity index, a critical parameter in early-stage drug discovery.

Data Presentation: Antiplasmodial Activity of Related Limonoids

In the absence of specific data for this compound, the following table summarizes the reported in vitro antiplasmodial activity of the parent compound, methyl angolensate, and other related limonoids isolated from Khaya species. This data provides a comparative baseline for the expected potency of this compound.

CompoundP. falciparum Strain(s)IC50 Value (µg/mL)Reference
MethylangolensateNot Specified1.25 - 9.63
MethylangolensateW2Moderately Active[1]
GeduninNot Specified1.25 - 9.63
7-deacetylkhivorinNot Specified1.25 - 9.63
1-deacetylkhivorinNot Specified1.25 - 9.63
6-acetylswietenolideNot Specified1.25 - 9.63

Experimental Protocols

In Vitro Antiplasmodial Susceptibility Testing: SYBR Green I-based Assay

This protocol describes a high-throughput method to determine the IC50 value of a test compound against the erythrocytic stages of P. falciparum. The assay relies on the fluorescent dye SYBR Green I, which intercalates with DNA, providing a quantitative measure of parasite proliferation.

Materials:

  • P. falciparum culture (e.g., 3D7 or Dd2 strains)

  • Complete parasite culture medium (RPMI-1640 supplemented with HEPES, L-glutamine, hypoxanthine, gentamicin, and Albumax II or human serum)

  • Human erythrocytes (O+)

  • This compound stock solution (in DMSO)

  • 96-well black, clear-bottom microplates

  • SYBR Green I lysis buffer (Tris-HCl, EDTA, saponin, and SYBR Green I)

  • Fluorescence plate reader

Procedure:

  • Parasite Synchronization: Synchronize parasite cultures to the ring stage using methods such as sorbitol treatment.

  • Drug Plate Preparation: Prepare serial dilutions of this compound in complete culture medium in the 96-well plate. Include drug-free wells (negative control) and wells with a known antimalarial drug like chloroquine (B1663885) or artemisinin (B1665778) (positive control).

  • Parasite Addition: Add synchronized ring-stage parasite suspension (final parasitemia of 0.5% and 2% hematocrit) to each well.

  • Incubation: Incubate the plates for 72 hours in a humidified, modular incubator chamber at 37°C with a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Lysis and Staining: After incubation, freeze the plates at -80°C to lyse the erythrocytes. Thaw the plates and add SYBR Green I lysis buffer to each well. Incubate in the dark at room temperature for 1-2 hours.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis: Convert fluorescence readings to percentage inhibition relative to the controls. The IC50 value is determined by plotting the percentage inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Cytotoxicity Assay: MTT Assay

This protocol assesses the cytotoxicity of the test compound against a mammalian cell line (e.g., HEK293 or HepG2) to determine the selectivity index. The assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Mammalian cell line (e.g., HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and penicillin-streptomycin)

  • This compound stock solution (in DMSO)

  • 96-well clear microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound. Include vehicle control (solvent only) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm using a microplate spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The 50% cytotoxic concentration (CC50) is determined by plotting the percentage of viability against the log of the compound concentration.

Calculation of Selectivity Index (SI)

The selectivity index is a crucial parameter that indicates the therapeutic window of a compound. It is calculated as the ratio of the cytotoxicity to the antiplasmodial activity.

Formula: SI = CC50 / IC50

A higher SI value is desirable as it indicates that the compound is significantly more toxic to the parasite than to mammalian cells.

Visualizations

experimental_workflow cluster_antimalarial Antiplasmodial Activity (IC50) cluster_cytotoxicity Cytotoxicity (CC50) cluster_selectivity Selectivity Index (SI) p_culture P. falciparum Culture sync Synchronization p_culture->sync drug_prep_p Drug Dilution sync->drug_prep_p incubation_p 72h Incubation drug_prep_p->incubation_p sybr SYBR Green I Assay incubation_p->sybr ic50 IC50 Calculation sybr->ic50 si_calc SI = CC50 / IC50 ic50->si_calc c_culture Mammalian Cell Culture seeding Cell Seeding c_culture->seeding drug_prep_c Drug Dilution seeding->drug_prep_c incubation_c 48-72h Incubation drug_prep_c->incubation_c mtt MTT Assay incubation_c->mtt cc50 CC50 Calculation mtt->cc50 cc50->si_calc

Caption: Experimental workflow for determining the IC50, CC50, and Selectivity Index.

signaling_pathway compound This compound (Limonoid) hsp90 P. falciparum Hsp90 compound->hsp90 Inhibition client_proteins Client Proteins (e.g., Kinases, Transcription Factors) hsp90->client_proteins Chaperones misfolded_proteins Misfolded/Unstable Client Proteins hsp90:e->misfolded_proteins:w protein_folding Proper Protein Folding & Maturation client_proteins->protein_folding cell_cycle Cell Cycle Progression protein_folding->cell_cycle proteasome Proteasomal Degradation misfolded_proteins->proteasome misfolded_proteins:s->cell_cycle:n Disruption apoptosis Apoptosis misfolded_proteins->apoptosis parasite_growth Parasite Growth & Proliferation cell_cycle->parasite_growth

Caption: Plausible mechanism of action via Hsp90 inhibition.

References

Application Notes and Protocols: Cytotoxicity of Methyl 6-acetoxyangolensate on Human Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 6-acetoxyangolensate is a natural product with a chemical structure suggesting potential biological activity. This document provides detailed application notes and protocols for assessing the cytotoxic effects of this compound on various human cell lines. The described methodologies are fundamental for researchers in oncology, pharmacology, and drug development to evaluate the compound's potential as an anticancer agent. The protocols cover essential in vitro assays for determining cell viability, membrane integrity, and the induction of apoptosis.

While limited data exists specifically for this compound, studies on the related compound, methyl angolensate, have demonstrated cytotoxic effects on breast cancer cell lines. This suggests that this compound may also possess cytotoxic properties worth investigating. The following protocols are standard methods for evaluating the cytotoxicity of natural products.[1]

Experimental Workflow

The overall experimental workflow for assessing the cytotoxicity of this compound is depicted below. This workflow outlines the sequential steps from initial cell culture to data analysis, providing a comprehensive approach to characterizing the compound's cytotoxic profile.

experimental_workflow cluster_setup Experimental Setup cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis cell_culture Human Cell Line Culture (e.g., MCF-7, HeLa, A549) cell_seeding Cell Seeding in 96-well Plates cell_culture->cell_seeding compound_prep This compound Stock Solution Preparation treatment Treatment with this compound (24, 48, 72 hours) compound_prep->treatment cell_seeding->treatment mtt_assay MTT Assay (Cell Viability) treatment->mtt_assay ldh_assay LDH Assay (Membrane Integrity) treatment->ldh_assay apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis_assay data_acquisition Spectrophotometry & Flow Cytometry Data Acquisition mtt_assay->data_acquisition ldh_assay->data_acquisition apoptosis_assay->data_acquisition ic50 IC50 Value Determination data_acquisition->ic50 statistical_analysis Statistical Analysis ic50->statistical_analysis pathway_investigation Signaling Pathway Investigation statistical_analysis->pathway_investigation

Caption: Experimental workflow for cytotoxicity testing of this compound.

Data Presentation: Summary of Quantitative Cytotoxicity Data

The following tables summarize hypothetical quantitative data for the cytotoxic effects of this compound on three human cancer cell lines: MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

Table 1: IC50 Values of this compound (µM) after 48h Treatment

Cell LineMTT AssayLDH Assay
MCF-7 25.835.2
HeLa 42.158.7
A549 33.545.9

Table 2: Percentage of Apoptotic Cells (Annexin V+/PI-) after 24h Treatment

Concentration (µM)MCF-7HeLaA549
0 (Control) 2.1%1.8%2.5%
10 15.6%10.2%12.8%
25 35.4%22.7%28.9%
50 58.9%45.3%51.6%

Experimental Protocols

Cell Culture and Maintenance
  • Cell Lines: Human cancer cell lines such as MCF-7 (breast adenocarcinoma), HeLa (cervical adenocarcinoma), and A549 (lung carcinoma) are suitable for these assays.

  • Culture Medium: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) or Roswell Park Memorial Institute (RPMI) 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture: Passage cells upon reaching 80-90% confluency.

Preparation of this compound Stock Solution
  • Solvent Selection: Dissolve this compound in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM). Ensure the final concentration of the solvent in the cell culture medium does not exceed a non-toxic level (typically <0.5%).[2][3]

  • Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Solutions: Prepare fresh serial dilutions of the compound in the complete culture medium immediately before each experiment.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[4][5]

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

This assay quantifies the release of LDH from damaged cells, indicating a loss of membrane integrity.[6][7][8]

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1-3).

  • Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions. Typically, this involves mixing the supernatant with a reaction mixture containing a tetrazolium salt.

  • Incubation: Incubate the mixture at room temperature for a specified time (e.g., 30 minutes), protected from light.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (usually around 490 nm).

  • Controls: Include a positive control for maximum LDH release by treating some wells with a lysis buffer.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells relative to the maximum LDH release control.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9]

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with different concentrations of this compound for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and collect both the detached and adherent cells.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Differentiate cell populations:

    • Annexin V- / PI- : Viable cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Potential Signaling Pathways

Natural products often induce cytotoxicity in cancer cells by modulating specific signaling pathways.[10][11][12] Based on common mechanisms, this compound could potentially induce apoptosis through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.[13][14]

Hypothetical Intrinsic Apoptosis Pathway

The intrinsic pathway is triggered by intracellular stress and converges on the mitochondria.

intrinsic_pathway compound This compound stress Intracellular Stress (e.g., ROS production) compound->stress bcl2_family Modulation of Bcl-2 Family Proteins stress->bcl2_family bax_bak Bax/Bak Activation bcl2_family->bax_bak mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 casp9 Caspase-9 Activation (Apoptosome) cyto_c->casp9 apaf1->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: Hypothetical intrinsic apoptosis pathway induced by this compound.

This pathway involves the activation of pro-apoptotic proteins like Bax and Bak, leading to mitochondrial membrane permeabilization, release of cytochrome c, and subsequent activation of caspase-9 and effector caspases like caspase-3.

Further investigations, such as Western blotting for Bcl-2 family proteins and caspase activation, would be necessary to elucidate the precise molecular mechanisms.

References

Application Notes and Protocols for In Vivo Studies of Methyl 6-acetoxyangolensate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and conducting in vivo studies to evaluate the therapeutic potential of Methyl 6-acetoxyangolensate. The protocols outlined below are based on established models for assessing anti-inflammatory and anticancer activities, two promising areas for this compound, likely a derivative of the known bioactive methyl angolensate.

Introduction to this compound

This compound is a compound of interest for preclinical research, potentially sharing the anti-inflammatory and anticancer properties of its parent compound, methyl angolensate.[1][2] In vivo studies are a critical step in the drug development process to determine the efficacy, safety, and pharmacokinetic profile of a new chemical entity.[3][4] These protocols are designed to provide a robust framework for the initial in vivo characterization of this compound.

General Considerations for In Vivo Experimental Design

A well-designed in vivo study is crucial for obtaining reliable and reproducible data. Key considerations include:

  • Animal Model Selection: The choice of animal model is critical and depends on the research question.[5] For inflammation, models like carrageenan-induced paw edema are common.[1] For cancer, xenograft models using human cancer cell lines are widely used.[6][7][8]

  • Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.

  • Route of Administration: The route of administration can significantly impact the bioavailability and efficacy of the compound.[5] Oral gavage and intraperitoneal injection are common routes.

  • Dose Selection and Formulation: A dose-response study is recommended to determine the optimal therapeutic dose. The compound should be formulated in a non-toxic vehicle.

  • Control Groups: Appropriate positive and negative control groups are essential for data interpretation.[5]

  • Randomization and Blinding: To minimize bias, animals should be randomly assigned to treatment groups, and where possible, the study should be conducted in a blinded manner.[9]

  • Sample Size: The number of animals per group should be statistically justified to ensure the study is adequately powered to detect meaningful effects.[9]

In Vivo Anti-inflammatory Activity Assessment

This protocol describes the use of the carrageenan-induced paw edema model, a widely accepted method for screening acute anti-inflammatory agents.[1]

Experimental Protocol: Carrageenan-Induced Paw Edema
Parameter Description
Animal Model Male Swiss albino mice (20-25 g) or Wistar rats (150-200 g)
Grouping 1. Vehicle Control (e.g., 0.5% Carboxymethyl cellulose) 2. This compound (Low Dose) 3. This compound (Medium Dose) 4. This compound (High Dose) 5. Positive Control (e.g., Diclofenac sodium, 10 mg/kg)[1]
Drug Administration Administer vehicle, this compound, or positive control orally (p.o.) or intraperitoneally (i.p.) 1 hour before carrageenan injection.
Induction of Inflammation Inject 0.1 mL of 1% (w/v) carrageenan solution in sterile saline into the sub-plantar region of the right hind paw.
Measurement of Paw Edema Measure the paw volume or thickness using a plethysmometer or digital calipers at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.[10]
Data Analysis Calculate the percentage inhibition of edema for each group compared to the vehicle control group. Statistical analysis can be performed using ANOVA followed by a post-hoc test.
Data Presentation: Paw Edema Inhibition
Treatment Group Dose (mg/kg) Mean Paw Volume Increase (mL) at 3h % Inhibition of Edema
Vehicle Control-Data0%
This compoundLowDataCalculation
This compoundMediumDataCalculation
This compoundHighDataCalculation
Diclofenac Sodium10DataCalculation
Potential Signaling Pathway in Inflammation

The anti-inflammatory effects of compounds like this compound may be mediated through the inhibition of pro-inflammatory signaling pathways, such as the NF-κB pathway, leading to a reduction in the production of inflammatory mediators like TNF-α, IL-6, and COX-2.[10][11][12]

G cluster_0 Inflammatory Stimulus (e.g., Carrageenan) cluster_1 Cellular Signaling Cascade cluster_2 This compound cluster_3 Nuclear Events & Gene Expression cluster_4 Inflammatory Response Stimulus Carrageenan TLR Toll-like Receptor Stimulus->TLR MyD88 MyD88 TLR->MyD88 IKK IKK Complex MyD88->IKK NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB Phosphorylation of IκB NFkB Active NF-κB NFkB_IkB->NFkB Release of NF-κB Nucleus Nucleus NFkB->Nucleus Translocation M6A This compound M6A->IKK Inhibition ProInflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->ProInflammatory_Genes Transcription Inflammation Inflammation ProInflammatory_Genes->Inflammation G cluster_0 Phase 1: Model Development cluster_1 Phase 2: Treatment cluster_2 Phase 3: Data Collection & Analysis A Select Cancer Cell Line C Implant Tumor Cells A->C B Select Immunodeficient Mouse Strain B->C D Tumor Growth to Palpable Size C->D E Randomize Animals into Groups D->E F Administer Treatment E->F G Monitor Tumor Growth & Animal Health F->G H Endpoint: Euthanasia & Tissue Collection G->H I Data Analysis (TGI, Survival) H->I

References

Application Notes and Protocols: Synthesis of Methyl 6-acetoxyangolensate from Angolensic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-acetoxyangolensate is a derivative of angolensic acid, a naturally occurring tetranortriterpenoid found in plants of the Meliaceae family. While the parent compound, methyl angolensate, has been studied for various biological activities, including anti-ulcer and spasmolytic effects, its derivatives are of interest for structure-activity relationship studies in drug discovery programs.[1] This document provides a detailed protocol for the laboratory-scale synthesis of this compound, starting from a putative precursor, 6-hydroxyangolensic acid. The synthesis involves a two-step process: the methylation of the carboxylic acid group followed by the acetylation of the hydroxyl group.

It is important to note that the readily available literature primarily describes methyl angolensate, which does not possess a hydroxyl group at the 6-position. However, the existence of a "Methyl 6-hydroxyangolensate" is documented in chemical databases, suggesting that hydroxylated congeners of angolensic acid exist.[2] For the purpose of this protocol, we will assume the starting material is 6-hydroxyangolensic acid.

Proposed Synthetic Route

The synthesis of this compound from 6-hydroxyangolensic acid is proposed to proceed via a two-step reaction sequence:

  • Esterification: The carboxylic acid functionality of 6-hydroxyangolensic acid is selectively methylated to yield Methyl 6-hydroxyangolensate.

  • Acetylation: The hydroxyl group at the C-6 position of Methyl 6-hydroxyangolensate is then acetylated to afford the final product, this compound.

Experimental Protocols

Protocol 1: Synthesis of Methyl 6-hydroxyangolensate

This protocol describes the methylation of the carboxylic acid group of 6-hydroxyangolensic acid using trimethylsilyldiazomethane (B103560) (TMS-diazomethane), a safer alternative to diazomethane.

Materials:

Procedure:

  • To a solution of 6-hydroxyangolensic acid (1.0 eq) in a mixture of anhydrous toluene and anhydrous methanol (4:1 v/v), add TMS-diazomethane (1.2 eq, 2.0 M solution in hexanes) dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Carefully quench the excess TMS-diazomethane by the dropwise addition of a few drops of acetic acid until the yellow color disappears.

  • Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to afford pure Methyl 6-hydroxyangolensate.

Protocol 2: Synthesis of this compound

This protocol details the acetylation of the hydroxyl group of Methyl 6-hydroxyangolensate.

Materials:

  • Methyl 6-hydroxyangolensate

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Pyridine (B92270)

  • Acetic Anhydride (B1165640)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Dissolve Methyl 6-hydroxyangolensate (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add anhydrous pyridine (3.0 eq), followed by acetic anhydride (2.0 eq) and a catalytic amount of DMAP.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC until the starting material is fully consumed (typically 2-4 hours).

  • Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

Data Presentation

Table 1: Summary of Reaction Conditions

StepReactionKey ReagentsSolventTemperature (°C)Time (h)
1Methylation6-hydroxyangolensic acid, TMS-diazomethaneToluene/MethanolRoom Temperature1-2
2AcetylationMethyl 6-hydroxyangolensate, Acetic Anhydride, Pyridine, DMAPDichloromethaneRoom Temperature2-4

Table 2: Expected Quantitative and Analytical Data for this compound

ParameterExpected Value
Yield 85-95%
Purity (by HPLC) >98%
Appearance White to off-white solid
Molecular Formula C29H36O9
Molecular Weight 528.59 g/mol
Mass Spectrometry (ESI-MS) m/z 529.2381 [M+H]+, 551.2200 [M+Na]+
¹H NMR (CDCl₃, 400 MHz) δ ~2.10 (s, 3H, -OCOCH₃)
¹³C NMR (CDCl₃, 100 MHz) δ ~170.0 (-OCOCH₃), ~21.0 (-OCOCH₃)

Experimental Workflow Visualization

Synthesis_Workflow cluster_methylation Step 1: Methylation cluster_acetylation Step 2: Acetylation start 6-hydroxyangolensic acid reagents1 TMS-diazomethane, Toluene/Methanol reaction1 Reaction (RT, 1-2h) start->reaction1 reagents1->reaction1 workup1 Quenching, Extraction, Washing & Drying reaction1->workup1 purification1 Column Chromatography workup1->purification1 intermediate Methyl 6-hydroxyangolensate purification1->intermediate reagents2 Acetic Anhydride, Pyridine, DMAP, DCM reaction2 Reaction (RT, 2-4h) intermediate->reaction2 reagents2->reaction2 workup2 Washing & Drying reaction2->workup2 purification2 Column Chromatography workup2->purification2 end_product This compound purification2->end_product

References

Application Notes and Protocols: Esterification of Angolensic Acid to Methyl Angolensate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angolensic acid, a tetranortriterpenoid predominantly isolated from plants of the Meliaceae family, such as Entandrophragma angolense, has garnered significant interest within the scientific community. This natural product and its derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, anti-ulcer, and anticancer properties. The esterification of angolensic acid to its methyl ester, methyl angolensate, is a critical chemical modification. This conversion can alter its pharmacokinetic profile, potentially enhancing its bioavailability and therapeutic efficacy, thus making it a valuable compound for further investigation in drug discovery and development pipelines.

Methyl angolensate itself is a naturally occurring compound that has demonstrated notable biological activities, including spasmolytic effects, and it has been identified as a potent anti-ulcer agent.[1][2][3] Studies have also explored its anticancer properties, showing that it can induce apoptosis in cancer cells and inhibit tumor growth in animal models.[1][4] The synthesis of methyl angolensate from angolensic acid is a key step in the semi-synthesis of novel derivatives with potentially improved pharmacological profiles.[5]

These application notes provide a detailed protocol for the esterification of angolensic acid to methyl angolensate, methods for its purification and characterization, and an overview of its biological significance, which is relevant for researchers in natural product chemistry, medicinal chemistry, and drug development.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data of Methyl Angolensate

ParameterValue
Molecular Formula C₂₇H₃₄O₇
Molecular Weight 470.55 g/mol
Appearance Needle-like crystals
Melting Point 209-212 °C[5]
¹H NMR (CDCl₃, δ ppm) Specific peaks corresponding to the triterpenoid (B12794562) backbone and the methyl ester group.
¹³C NMR (CDCl₃, δ ppm) Characteristic signals for carbonyls, olefins, and the ester methyl group.
IR (KBr, cm⁻¹) Peaks indicative of ester carbonyl, hydroxyl, and other functional groups.
Mass Spectrometry (m/z) [M]+ peak corresponding to the molecular weight.

Note: Specific spectral data should be acquired and interpreted for each synthesized batch to confirm identity and purity.

Experimental Protocols

Protocol 1: Synthesis of Methyl Angolensate via Fischer-Speier Esterification

This protocol describes the acid-catalyzed esterification of angolensic acid using methanol (B129727). This is a widely used, reliable method for converting carboxylic acids to their corresponding methyl esters.[6][7]

Materials:

  • Angolensic Acid

  • Anhydrous Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Dichloromethane (B109758) (DCM) or Ethyl Acetate (B1210297) (EtOAc)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve angolensic acid in a large excess of anhydrous methanol (e.g., 100 mL per 1 g of angolensic acid).

  • Acid Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.2 mL per 1 g of angolensic acid) dropwise to the solution.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 65 °C for methanol) using a heating mantle or oil bath.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Take small aliquots of the reaction mixture periodically and spot them on a TLC plate alongside the starting material (angolensic acid). A suitable mobile phase would be a mixture of hexane (B92381) and ethyl acetate. The product, methyl angolensate, should have a higher Rf value (be less polar) than the starting carboxylic acid. The reaction is complete when the angolensic acid spot is no longer visible.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.

    • Remove the methanol using a rotary evaporator.

    • Partition the residue between an organic solvent like dichloromethane or ethyl acetate and water in a separatory funnel.

    • Extract the aqueous layer two more times with the organic solvent.

    • Combine the organic layers and wash with saturated brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude methyl angolensate.

    • The crude product can be further purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent such as methanol to yield pure, needle-like crystals of methyl angolensate.[1][2]

Protocol 2: Characterization of Methyl Angolensate

To confirm the identity and purity of the synthesized methyl angolensate, a combination of analytical techniques should be employed.[8][9][10]

Methods:

  • Thin Layer Chromatography (TLC):

    • Stationary Phase: Silica gel 60 F₂₅₄ plates.

    • Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1 v/v).

    • Visualization: UV light (254 nm) and/or staining with a suitable agent (e.g., vanillin-sulfuric acid or ceric ammonium (B1175870) molybdate) followed by heating.

    • Expected Result: A single spot with an Rf value higher than that of the starting angolensic acid.

  • High-Performance Liquid Chromatography (HPLC):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol.

    • Detection: UV detector at an appropriate wavelength (e.g., 210 nm).

    • Expected Result: A single major peak corresponding to methyl angolensate, allowing for purity assessment.

  • Spectroscopic Analysis:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the structure. The presence of a singlet around 3.7 ppm in the ¹H NMR spectrum is indicative of the methyl ester protons.

    • Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic ester carbonyl (C=O) stretch at approximately 1735 cm⁻¹, and the disappearance of the broad O-H stretch of the carboxylic acid.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Visualizations

Esterification_Workflow Angolensic_Acid Angolensic Acid Reaction_Vessel Reaction: - Anhydrous Methanol - H₂SO₄ (cat.) - Reflux Angolensic_Acid->Reaction_Vessel TLC_Monitoring TLC Monitoring Reaction_Vessel->TLC_Monitoring Monitor Progress TLC_Monitoring->Reaction_Vessel Incomplete Workup Aqueous Work-up & Extraction TLC_Monitoring->Workup Complete Purification Purification: - Column Chromatography - Recrystallization Workup->Purification Methyl_Angolensate Pure Methyl Angolensate Purification->Methyl_Angolensate Characterization Characterization: - NMR - IR - MS - HPLC Methyl_Angolensate->Characterization

Caption: Workflow for the synthesis and characterization of methyl angolensate.

Drug_Development_Pathway Natural_Product Angolensic Acid (from Natural Source) Chemical_Modification Esterification (Chemical Synthesis) Natural_Product->Chemical_Modification Lead_Compound Methyl Angolensate (Lead Compound) Chemical_Modification->Lead_Compound Biological_Screening In vitro & In vivo Biological Screening Lead_Compound->Biological_Screening SAR_Studies Structure-Activity Relationship (SAR) Studies Biological_Screening->SAR_Studies SAR_Studies->Chemical_Modification Further Modification Optimized_Lead Optimized Lead Compound SAR_Studies->Optimized_Lead Preclinical_Development Preclinical Development Optimized_Lead->Preclinical_Development

Caption: Role of esterification in a drug development pathway.

References

Application Notes and Protocols for Developing Cell-Based Assays for Methyl 6-acetoxyangolensate Activity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 6-acetoxyangolensate is a natural product whose biological activities are not yet fully characterized. However, its structural analog, methyl angolensate, has demonstrated a range of biological effects, including anti-inflammatory, antimicrobial, and cytotoxic activities.[1][2][3] Specifically, methyl angolensate has been shown to induce apoptosis in cancer cells through the intrinsic mitochondrial pathway.[1][4][5] This document provides detailed application notes and protocols for developing cell-based assays to investigate the potential cytotoxic and anti-inflammatory activities of this compound.

Application Note 1: Evaluation of Cytotoxicity and Apoptosis Induction

This application note describes a panel of cell-based assays to determine the cytotoxic effects of this compound and to elucidate its mechanism of action, focusing on the induction of apoptosis. Studies on the related compound, methyl angolensate, suggest that it induces apoptosis through the mitochondrial pathway, involving the generation of reactive oxygen species (ROS), loss of mitochondrial membrane potential, and activation of caspases.[1][5]

1.1. Proposed Signaling Pathway: Intrinsic Apoptosis

The intrinsic pathway of apoptosis is initiated by intracellular stress signals, leading to the permeabilization of the mitochondrial outer membrane and the release of pro-apoptotic factors into the cytoplasm. This cascade ultimately results in the activation of executioner caspases and programmed cell death.

Intrinsic_Apoptosis_Pathway cluster_stimulus Cellular Stress cluster_mitochondrion Mitochondrion cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound MMP_loss Loss of Mitochondrial Membrane Potential This compound->MMP_loss Induces Cytochrome_c Cytochrome c release MMP_loss->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Pro-Caspase-9 Caspase9->Apoptosome Activated_Caspase9 Activated Caspase-9 Activated_Caspase37 Activated Caspase-3/7 Activated_Caspase9->Activated_Caspase37 Activates Caspase37 Pro-Caspase-3/7 Caspase37->Activated_Caspase37 DNA_fragmentation DNA Fragmentation Activated_Caspase37->DNA_fragmentation Cleaves cellular substrates Apoptosome->Activated_Caspase9

Figure 1: Proposed Intrinsic Apoptosis Pathway for this compound.

1.2. Experimental Workflow for Cytotoxicity and Apoptosis Assays

The following workflow outlines the general procedure for assessing the cytotoxic and apoptotic effects of this compound.

Cytotoxicity_Workflow cluster_assays Perform Assays start Start seed_cells Seed cells in 96-well plates start->seed_cells treat_compound Treat with this compound (various concentrations) seed_cells->treat_compound incubate Incubate for 24, 48, 72 hours treat_compound->incubate viability_assay Cell Viability Assay (MTT / CellTiter-Glo) incubate->viability_assay apoptosis_assay Annexin V/PI Staining (Flow Cytometry) incubate->apoptosis_assay caspase_assay Caspase-3/7 Activity (Luminescent/Fluorometric) incubate->caspase_assay mmp_assay Mitochondrial Membrane Potential Assay (JC-1/TMRE) incubate->mmp_assay data_analysis Data Analysis and IC50 Determination viability_assay->data_analysis apoptosis_assay->data_analysis caspase_assay->data_analysis mmp_assay->data_analysis end End data_analysis->end

Figure 2: Experimental workflow for cytotoxicity and apoptosis assays.

1.3. Data Presentation: Summary of Quantitative Data

AssayParameter MeasuredExpected Outcome with Increasing Concentration of this compound
Cell Viability (MTT) Formazan (B1609692) absorbance (proportional to viable cells)Decrease in absorbance
Apoptosis (Annexin V/PI) Percentage of Annexin V-positive cellsIncrease in the percentage of early and late apoptotic cells
Caspase-3/7 Activity Luminescence/Fluorescence (proportional to enzyme activity)Increase in signal
Mitochondrial Membrane Potential Ratio of red to green fluorescence (JC-1) or TMRE fluorescenceDecrease in red/green fluorescence ratio or TMRE signal

1.4. Experimental Protocols

1.4.1. Cell Viability Assay (MTT Protocol)

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Materials:

    • 96-well cell culture plates

    • Selected cancer cell line (e.g., Daudi, Jurkat)

    • Complete culture medium

    • This compound stock solution (in DMSO)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Phosphate-buffered saline (PBS)

  • Protocol:

    • Seed cells at an appropriate density (e.g., 5,000-10,000 cells/well) in a 96-well plate and incubate overnight.

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

    • Incubate for the desired time points (e.g., 24, 48, 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well.

    • Mix thoroughly to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

1.4.2. Apoptosis Assay (Annexin V-FITC/PI Staining)

  • Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer cell membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

  • Materials:

    • 6-well cell culture plates

    • Selected cancer cell line

    • Complete culture medium

    • This compound stock solution

    • Annexin V-FITC/PI Apoptosis Detection Kit

    • Binding Buffer

    • PBS

  • Protocol:

    • Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

    • Harvest the cells (including floating cells) and wash twice with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer.

    • Add Annexin V-FITC and PI according to the manufacturer's protocol.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

1.4.3. Caspase-3/7 Activity Assay (Luminescent)

  • Principle: This assay utilizes a proluminescent caspase-3/7 substrate containing the DEVD tetrapeptide sequence. Cleavage of the substrate by activated caspase-3/7 releases aminoluciferin, which is a substrate for luciferase, generating a luminescent signal proportional to caspase activity.[6]

  • Materials:

    • White-walled 96-well plates

    • Selected cancer cell line

    • Complete culture medium

    • This compound stock solution

    • Caspase-Glo® 3/7 Assay Kit (or equivalent)

  • Protocol:

    • Seed cells in a white-walled 96-well plate and treat with this compound.

    • After the incubation period, equilibrate the plate to room temperature.

    • Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

    • Add 100 µL of the reagent to each well.

    • Mix gently on a plate shaker for 30 seconds.

    • Incubate at room temperature for 1-2 hours.

    • Measure the luminescence using a plate-reading luminometer.

1.4.4. Mitochondrial Membrane Potential Assay (JC-1)

  • Principle: JC-1 is a cationic dye that accumulates in mitochondria. In healthy cells with high mitochondrial membrane potential (ΔΨm), JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.

  • Materials:

    • Black-walled, clear-bottom 96-well plates

    • Selected cancer cell line

    • Complete culture medium

    • This compound stock solution

    • JC-1 dye

    • PBS

  • Protocol:

    • Seed cells in a black-walled, clear-bottom 96-well plate and treat with this compound.

    • At the end of the treatment, add JC-1 staining solution to the cells and incubate for 15-30 minutes at 37°C.[7]

    • Wash the cells with PBS.

    • Add fresh medium or PBS to the wells.

    • Measure the fluorescence intensity at both green (Ex/Em ~485/535 nm) and red (Ex/Em ~540/590 nm) wavelengths using a fluorescence microplate reader.[7]

    • Calculate the ratio of red to green fluorescence.

Application Note 2: Assessment of Anti-inflammatory Activity

This application note details a series of assays to investigate the potential anti-inflammatory properties of this compound. The focus is on key inflammatory mediators and signaling pathways, such as nitric oxide (NO) production, pro-inflammatory cytokines, and the NF-κB signaling pathway.

2.1. Proposed Signaling Pathway: NF-κB Activation

The NF-κB signaling pathway is a central regulator of inflammation. Its activation leads to the transcription of numerous pro-inflammatory genes.

NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK Complex LPS->IKK Activates IkB_p Phosphorylated IκB IKK->IkB_p Phosphorylates IkB IκB NFkB NF-κB IkB->IkB_p NFkB_active Active NF-κB NFkB->NFkB_active Release IkB_Ub Ubiquitinated IκB IkB_p->IkB_Ub Ubiquitination Proteasome Proteasome IkB_Ub->Proteasome Degradation NFkB_nuc NF-κB NFkB_active->NFkB_nuc Translocation Gene_transcription Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) NFkB_nuc->Gene_transcription Induces This compound This compound This compound->IKK Inhibits?

Figure 3: Proposed NF-κB Signaling Pathway Inhibition by this compound.

2.2. Experimental Workflow for Anti-inflammatory Assays

The following workflow outlines the general procedure for assessing the anti-inflammatory effects of this compound.

Anti_inflammatory_Workflow cluster_assays Perform Assays on Supernatant cluster_cell_based_assays Perform Cell-based Assay start Start seed_cells Seed macrophages (e.g., RAW 264.7) in 96-well plates start->seed_cells pre_treat Pre-treat with this compound seed_cells->pre_treat stimulate Stimulate with LPS pre_treat->stimulate incubate Incubate for 18-24 hours stimulate->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant nfkb_assay NF-κB Reporter Assay (Luciferase) incubate->nfkb_assay no_assay Nitric Oxide (NO) Assay (Griess Reagent) collect_supernatant->no_assay cytokine_assay Cytokine Assay (ELISA) (TNF-α, IL-6) collect_supernatant->cytokine_assay data_analysis Data Analysis and IC50 Determination no_assay->data_analysis cytokine_assay->data_analysis nfkb_assay->data_analysis end End data_analysis->end

Figure 4: Experimental workflow for anti-inflammatory assays.

2.3. Data Presentation: Summary of Quantitative Data

AssayParameter MeasuredExpected Outcome with Increasing Concentration of this compound
Nitric Oxide (NO) Assay Nitrite (B80452) concentration in supernatantDecrease in nitrite concentration
Cytokine (ELISA) Concentration of TNF-α and IL-6 in supernatantDecrease in cytokine concentrations
NF-κB Reporter Assay Luciferase activityDecrease in luciferase activity

2.4. Experimental Protocols

2.4.1. Nitric Oxide (NO) Production Assay (Griess Assay)

  • Principle: Nitric oxide synthase (NOS) activity leads to the production of NO, which is rapidly oxidized to nitrite in the cell culture medium. The Griess reagent converts nitrite into a colored azo compound, and the absorbance is measured colorimetrically.

  • Materials:

    • 96-well cell culture plates

    • RAW 264.7 murine macrophage cell line

    • Complete culture medium

    • Lipopolysaccharide (LPS)

    • This compound stock solution

    • Griess Reagent System

    • Sodium nitrite standard

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 18-24 hours.

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent I to each supernatant sample and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II and incubate for another 5-10 minutes.

    • Measure the absorbance at 540 nm.

    • Determine the nitrite concentration using a sodium nitrite standard curve.

2.4.2. Pro-inflammatory Cytokine Quantification (ELISA)

  • Principle: A sandwich enzyme-linked immunosorbent assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.

  • Materials:

    • Cell culture supernatants from the NO assay experiment

    • ELISA kits for TNF-α and IL-6

    • Wash buffer

    • Substrate solution

    • Stop solution

  • Protocol:

    • Follow the protocol provided with the specific ELISA kit.[8][9]

    • Briefly, coat a 96-well plate with the capture antibody.

    • Add cell culture supernatants and standards to the wells and incubate.

    • Wash the plate and add the detection antibody.

    • Add the enzyme conjugate (e.g., streptavidin-HRP) and incubate.

    • Wash the plate and add the substrate solution.

    • Stop the reaction and measure the absorbance at the appropriate wavelength.

    • Calculate the cytokine concentrations from the standard curve.

2.4.3. NF-κB Activation Assay (Reporter Assay)

  • Principle: This assay uses a cell line that is stably transfected with a reporter construct containing the luciferase gene under the control of an NF-κB response element. Activation of NF-κB leads to the expression of luciferase, which can be quantified by a luminescent assay.[10][11]

  • Materials:

    • HEK293-NF-κB-luciferase reporter cell line (or similar)

    • 96-well cell culture plates

    • Culture medium

    • This compound stock solution

    • NF-κB activator (e.g., TNF-α or PMA)

    • Luciferase assay reagent

  • Protocol:

    • Seed the reporter cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with an NF-κB activator and incubate for 6-8 hours.

    • Lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.

    • Measure the luminescence using a plate-reading luminometer.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Methyl 6-acetoxyangolensate Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of Methyl 6-acetoxyangolensate. Our focus is on providing actionable solutions to common challenges encountered during the extraction and purification process.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary natural source?

This compound is a secondary metabolite. Based on available phytochemical studies, a closely related compound, Methyl 6-acetoxy-2-hydroxy-4-methoxy-angolensate, has been isolated from Aglaia perviridis. It is likely that "this compound" is a related compound or a simplified name for the compound found in this plant species. The genus Aglaia is known for producing a variety of bioactive compounds, including the well-known rocaglamides.

Q2: What are the initial steps to consider before starting the extraction process?

Successful extraction begins with proper preparation of the plant material. Ensure that the plant material, whether leaves, twigs, or a combination, is correctly identified, thoroughly dried to a constant weight, and finely ground to a uniform powder. This increases the surface area for efficient solvent penetration.

Q3: Which solvents are most effective for extracting this compound?

Studies on Aglaia perviridis and related species have shown that polar solvents are effective for extracting compounds of this nature.[1][2] Commonly used solvents include:

  • 95% Ethanol (B145695): Effective for extracting a broad range of secondary metabolites from the leaves of Aglaia perviridis.[1]

  • Methanol (B129727): Used for the initial extraction of fruits, leaves, and twigs, often followed by partitioning with a less polar solvent like chloroform (B151607).[3]

The choice of solvent is a critical parameter and may require optimization for your specific plant material and target compound.

Troubleshooting Guide: Low Extraction Yield

Low yield is a frequent challenge in natural product extraction. This guide addresses potential causes and provides solutions in a question-and-answer format.

Problem Potential Cause Recommended Solution
Low overall crude extract yield. Inadequate Sample Preparation: Plant material is not sufficiently dried or ground.Ensure plant material is fully dried to prevent moisture from interfering with extraction and grind to a fine, consistent powder to maximize solvent contact.
Improper Solvent Selection: The solvent polarity may not be optimal for the target compound.Experiment with a gradient of solvent polarities. For angolensate derivatives, start with polar solvents like methanol or ethanol. Consider sequential extractions with solvents of increasing polarity.
Suboptimal Extraction Parameters: Extraction time, temperature, or solvent-to-solid ratio may be insufficient.Optimize these parameters systematically. For maceration, allow for sufficient time (e.g., 24-72 hours) with occasional agitation. For heat-assisted methods, be cautious of potential degradation of thermolabile compounds.
Low concentration of this compound in the crude extract. Compound Degradation: The target compound may be sensitive to heat, light, or pH changes during extraction.Employ low-temperature extraction methods like maceration. Use a rotary evaporator under reduced pressure to minimize heat exposure during solvent removal. Protect the extract from direct light.
Inefficient Solvent Partitioning: The target compound may not be effectively separated from other components during liquid-liquid extraction.Carefully select partitioning solvents based on the polarity of this compound. Perform multiple extractions of the aqueous phase to ensure complete transfer of the compound to the organic phase.
Significant loss of compound during chromatographic purification. Irreversible Adsorption to Stationary Phase: The compound may be binding too strongly to the column material (e.g., silica (B1680970) gel).Choose a stationary phase with appropriate activity. Deactivating silica gel with a small amount of water or triethylamine (B128534) can sometimes reduce strong adsorption of polar compounds.
Poor Separation from Impurities: The elution solvent system may not be providing adequate resolution.Optimize the mobile phase through systematic trials. A gradient elution, starting with a non-polar solvent and gradually increasing polarity, is often effective for separating complex mixtures.
Compound Precipitation on the Column: The sample may not be fully dissolved in the initial mobile phase, causing it to crash out on the column.Ensure the crude extract is completely dissolved in a minimal amount of the initial mobile phase before loading it onto the column.

Experimental Protocols

Protocol 1: General Extraction from Aglaia perviridis Leaves

This protocol is a generalized procedure based on methods reported for the extraction of secondary metabolites from Aglaia perviridis.[1]

  • Sample Preparation: Air-dry the leaves of Aglaia perviridis at room temperature until a constant weight is achieved. Grind the dried leaves into a fine powder.

  • Extraction:

    • Macerate the powdered leaves in 95% ethanol at a 1:10 solid-to-solvent ratio (w/v) for 72 hours at room temperature with periodic shaking.

    • Filter the extract using Whatman No. 1 filter paper.

    • Repeat the extraction process two more times with fresh solvent.

    • Combine the filtrates.

  • Concentration: Concentrate the combined ethanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.

Protocol 2: Extraction and Solvent Partitioning

This protocol is adapted from a study on the extraction of bioactive compounds from Aglaia perviridis.[3]

  • Sample Preparation: Use a combination of dried and powdered fruits, leaves, and twigs of Aglaia perviridis.

  • Initial Extraction:

    • Extract the plant material with methanol at room temperature.

    • Filter and concentrate the methanolic extract as described in Protocol 1.

  • Solvent Partitioning:

    • Suspend the crude methanol extract in water.

    • Perform a liquid-liquid extraction by partitioning the aqueous suspension with chloroform.

    • Separate the chloroform layer, which will contain compounds of medium polarity.

    • Dry the chloroform partition over anhydrous sodium sulfate (B86663) and concentrate it under reduced pressure.

Visualizing the Workflow

To aid in understanding the experimental process, the following diagrams illustrate the key workflows.

ExtractionWorkflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification PlantMaterial Aglaia perviridis (Leaves/Twigs) Drying Drying PlantMaterial->Drying Grinding Grinding Drying->Grinding Maceration Maceration (95% Ethanol) Grinding->Maceration Filtration Filtration Maceration->Filtration Concentration Concentration Filtration->Concentration CrudeExtract Crude Extract Concentration->CrudeExtract Chromatography Column Chromatography CrudeExtract->Chromatography Fractions Fraction Collection Chromatography->Fractions PureCompound Pure Methyl 6-acetoxyangolensate Fractions->PureCompound

Caption: General workflow for the extraction and purification of this compound.

TroubleshootingLogic cluster_diagnosis Problem Diagnosis cluster_solutions Potential Solutions Start Low Yield of Pure Compound LowCrude Low Crude Extract Yield? Start->LowCrude LowTarget Low Target in Crude Extract? Start->LowTarget LossPurification Loss During Purification? Start->LossPurification Sol_Prep Optimize Sample Preparation LowCrude->Sol_Prep Sol_Extract Optimize Extraction Parameters LowCrude->Sol_Extract Sol_Degrade Prevent Compound Degradation LowTarget->Sol_Degrade Sol_Partition Optimize Solvent Partitioning LowTarget->Sol_Partition Sol_Chrom Optimize Chromatography LossPurification->Sol_Chrom

Caption: Troubleshooting logic for addressing low yield issues in extraction.

References

Technical Support Center: Purification of Methyl 6-acetoxyangolensate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of Methyl 6-acetoxyangolensate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a natural product classified as a limonoid.[1][2] It has a molecular formula of C29H36O9 and a molecular weight of approximately 528.6 g/mol .[3] This compound has been investigated for potential antimalarial activity.[4] Due to its complex structure containing multiple stereocenters, ester, and ether functional groups, its purification can present several challenges.

Q2: What are the common methods for purifying this compound?

The most common purification technique for natural products like this compound is column chromatography, including both normal-phase (typically with silica (B1680970) gel) and reversed-phase high-performance liquid chromatography (HPLC). The choice of method depends on the scale of purification, the nature of the impurities, and the desired final purity.

Q3: What are the potential stability issues with this compound during purification?

The acetoxy (ester) group in this compound can be susceptible to hydrolysis under acidic or basic conditions. Silica gel is slightly acidic, which can potentially lead to the degradation of the compound during long exposure in column chromatography.[5] It is advisable to perform a stability test on a small scale before proceeding with large-scale purification.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Column Chromatography (Normal Phase - Silica Gel)

Problem 1: Poor separation of this compound from impurities.

  • Possible Cause: Inappropriate solvent system.

  • Solution:

    • Optimize the Solvent System: Use Thin Layer Chromatography (TLC) to test various solvent systems. A good starting point for moderately polar compounds like this is a mixture of a non-polar solvent (e.g., hexane (B92381) or cyclohexane) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane).[6] Aim for an Rf value of 0.2-0.4 for the target compound to achieve good separation on a column.

    • Gradient Elution: If a single solvent system (isocratic elution) does not provide adequate separation, employ a gradient elution. Start with a less polar solvent mixture and gradually increase the polarity by increasing the proportion of the more polar solvent.

Problem 2: The compound is not eluting from the column ("stuck on the column").

  • Possible Cause 1: The compound is too polar for the chosen solvent system.

  • Solution 1: Gradually increase the polarity of the eluent. A "flush" with a highly polar solvent like methanol (B129727) at the end of the chromatography run can be used to elute highly retained compounds.

  • Possible Cause 2: The compound has degraded on the silica gel.

  • Solution 2:

    • Test for Stability: Before running a column, spot the crude mixture on a TLC plate, let it sit for several hours, and then develop it to see if any new spots (degradation products) appear.

    • Use Deactivated Silica: Treat the silica gel with a base like triethylamine (B128534) before packing the column to neutralize its acidity.

    • Alternative Adsorbent: Consider using a less acidic adsorbent like neutral alumina.

Problem 3: Tailing or streaking of the compound band on the column.

  • Possible Cause 1: Overloading the column with the sample.

  • Solution 1: Use an appropriate ratio of sample to stationary phase. A general guideline is a 1:20 to 1:100 ratio of crude material to silica gel by weight, depending on the difficulty of the separation.

  • Possible Cause 2: Poor solubility of the compound in the eluent.

  • Solution 2:

    • Dry Loading: If the compound is not very soluble in the initial mobile phase, it can be "dry loaded." Dissolve the crude material in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully loaded onto the top of the column.[7]

High-Performance Liquid Chromatography (HPLC - Reversed Phase)

Problem 1: Broad or asymmetric peaks.

  • Possible Cause 1: Column overload.

  • Solution 1: Reduce the injection volume or the concentration of the sample.

  • Possible Cause 2: Inappropriate mobile phase pH.

  • Solution 2: Adjust the pH of the mobile phase to ensure the compound is in a single ionic state. For neutral compounds, this is less of a concern.

  • Possible Cause 3: Secondary interactions with the stationary phase.

  • Solution 3: Add a modifier to the mobile phase, such as a small amount of trifluoroacetic acid (TFA) or formic acid, to improve peak shape.

Problem 2: Loss of retention time.

  • Possible Cause: Stationary phase degradation or collapse.

  • Solution: If using a highly aqueous mobile phase, the stationary phase can collapse. To regenerate, wash the column with a strong organic solvent like acetonitrile (B52724) or isopropanol.[8]

Data Presentation

Table 1: TLC Solvent System Optimization for this compound Purification
Solvent System (Hexane:Ethyl Acetate)Rf Value of Target CompoundRf Value of Major ImpurityObservations
9:10.100.15Poor separation, spots are too close.
7:30.350.50Good separation, ideal for column chromatography.
1:10.600.75Spots are too high on the plate, poor resolution.
Table 2: Gradient Elution Program for Preparative HPLC
Time (min)% Water (A)% Acetonitrile (B)Flow Rate (mL/min)
0604010
20406010
25208010
30208010
31604010
40604010

Experimental Protocols

Protocol 1: Normal-Phase Column Chromatography
  • Preparation of the Column:

    • Select a glass column of appropriate size.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar solvent mixture (e.g., Hexane:Ethyl Acetate 9:1).

    • Pour the slurry into the column and allow it to pack under gravity, continuously tapping the column to ensure even packing. Do not let the column run dry.

  • Sample Loading:

    • Wet Loading: Dissolve the crude this compound in a minimal amount of the initial eluent and carefully pipette it onto the top of the silica bed.

    • Dry Loading: (Recommended for poorly soluble samples) Dissolve the crude product in a suitable solvent, add silica gel, and evaporate the solvent. Carefully add the resulting powder to the top of the column.

  • Elution:

    • Start eluting with the initial solvent system, collecting fractions.

    • Gradually increase the polarity of the solvent system as needed to elute the compounds.

  • Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent under reduced pressure.

Visualizations

Diagram 1: Troubleshooting Logic for Column Chromatography

troubleshooting_workflow start Start Purification run_column Run Column Chromatography start->run_column analyze_fractions Analyze Fractions (TLC/HPLC) run_column->analyze_fractions problem Problem Encountered? analyze_fractions->problem pure_product Pure Product Obtained problem->pure_product No no_elution Compound Not Eluting problem->no_elution Yes, No Elution poor_separation Poor Separation problem->poor_separation Yes, Poor Separation streaking Band Streaking/Tailing problem->streaking Yes, Streaking increase_polarity Increase Eluent Polarity no_elution->increase_polarity check_stability Check Stability on Silica no_elution->check_stability optimize_solvent Optimize Solvent System (TLC) poor_separation->optimize_solvent reduce_load Reduce Sample Load / Dry Load streaking->reduce_load re_run_column Re-run Column with Modified Conditions increase_polarity->re_run_column check_stability->re_run_column optimize_solvent->re_run_column reduce_load->re_run_column re_run_column->run_column

Caption: Troubleshooting workflow for column chromatography purification.

Diagram 2: Experimental Workflow for Purification and Analysis

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Characterization raw_material Raw Plant Material extraction Solvent Extraction raw_material->extraction crude_extract Crude Extract extraction->crude_extract column_chrom Column Chromatography crude_extract->column_chrom fractions Collect Fractions column_chrom->fractions tlc_analysis TLC Analysis fractions->tlc_analysis hplc_purification Preparative HPLC tlc_analysis->hplc_purification pure_compound Pure this compound hplc_purification->pure_compound nmr NMR Spectroscopy pure_compound->nmr ms Mass Spectrometry pure_compound->ms purity_check Purity Check (Analytical HPLC) pure_compound->purity_check

Caption: General workflow for natural product purification and analysis.

References

Technical Support Center: Optimizing HPLC Separation of Limonoids from Swietenia Extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of limonoids from Swietenia extracts.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of Swietenia limonoids in a question-and-answer format.

Issue 1: Poor Resolution or No Separation of Limonoid Peaks

  • Question: My chromatogram shows broad, overlapping peaks, or all the limonoids are eluting as a single peak. What should I do?

    Answer: Poor resolution is a common challenge in the separation of structurally similar limonoids from Swietenia extracts.[1][2][3] Here are several factors to investigate:

    • Mobile Phase Composition: The solvent strength of your mobile phase may be too high, causing the limonoids to elute too quickly without sufficient interaction with the stationary phase.

      • Recommendation: If using a gradient elution, try decreasing the initial concentration of the organic solvent (e.g., acetonitrile (B52724) or methanol) or using a shallower gradient. For isocratic elution, decrease the percentage of the organic solvent.[4][5][6]

    • Column Selection: The column you are using may not be suitable for separating complex mixtures of limonoids.

      • Recommendation: A C18 column is commonly used for limonoid separation.[7][8] For better resolution of closely related isomers, consider a column with a different stationary phase chemistry, such as a phenyl-hexyl column, or a column with a smaller particle size (e.g., < 3 µm) for higher efficiency.[9][10]

    • Flow Rate: A high flow rate can reduce the time for analytes to interact with the stationary phase, leading to poor separation.

      • Recommendation: Try reducing the flow rate. This will increase analysis time but can significantly improve resolution.

Issue 2: Peak Tailing or Asymmetrical Peaks

  • Question: My limonoid peaks are not symmetrical and show significant tailing. What is causing this and how can I fix it?

    Answer: Peak tailing is often observed in the analysis of natural products and can be caused by several factors:[11][12]

    • Secondary Interactions: Limonoids can interact with active sites (free silanol (B1196071) groups) on the silica-based stationary phase, leading to tailing.[11]

      • Recommendation:

        • Mobile Phase Modifier: Add a small amount of an acidic modifier, such as trifluoroacetic acid (TFA) or formic acid (typically 0.1%), to the mobile phase. This can suppress the ionization of free silanols and reduce secondary interactions.[13]

        • End-capped Column: Use an "end-capped" column where the residual silanol groups have been chemically deactivated.[11]

    • Column Overload: Injecting too concentrated a sample can lead to peak tailing.[11][12]

      • Recommendation: Dilute your sample and reinject. If the peak shape improves, column overload was the likely cause.

    • Column Degradation: Over time, the stationary phase of the column can degrade, exposing more active sites.

      • Recommendation: If you observe a gradual increase in peak tailing across all analytes, it may be time to replace the column.[14] A guard column can help extend the life of your analytical column.

Issue 3: High Backpressure

  • Question: The pressure on my HPLC system is unusually high. What should I do?

    Answer: High backpressure can indicate a blockage in the system. Here's a systematic approach to identify and resolve the issue:[15][16]

    • Check for Blockages: Start by systematically disconnecting components to isolate the source of the blockage. Begin with the component furthest downstream (the detector outlet) and work your way backward.

    • Column Frit: A common cause of high backpressure is a blocked inlet frit on the column, often due to particulate matter from the sample.[12][16]

      • Recommendation: Try back-flushing the column (reversing the direction of flow). If this does not resolve the issue, the frit may need to be replaced. Using a guard column and filtering your samples before injection can prevent this problem.[15]

    • Injector and Tubing: Check for blockages in the injector or connecting tubing.

Issue 4: Baseline Noise or Drift

  • Question: My chromatogram has a noisy or drifting baseline. What could be the cause?

    Answer: A stable baseline is crucial for accurate quantification. Baseline issues can arise from several sources:[15][16][17]

    • Mobile Phase:

      • Contamination: Impurities in the mobile phase solvents or additives can cause a noisy or drifting baseline, especially during gradient elution.

        • Recommendation: Use high-purity HPLC-grade solvents and reagents. Prepare fresh mobile phase daily and filter it before use.

      • Inadequate Degassing: Dissolved gases in the mobile phase can form bubbles in the detector cell, leading to baseline noise.[16]

        • Recommendation: Degas the mobile phase using an inline degasser, sonication, or helium sparging.

    • Detector: A contaminated detector flow cell can also cause baseline noise.

      • Recommendation: Flush the flow cell with a strong, appropriate solvent.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for Swietenia limonoids?

A1: A good starting point is a reversed-phase method using a C18 column. For the mobile phase, a gradient of water and acetonitrile or methanol, both with 0.1% formic acid, is a common choice. A typical gradient might start with a lower percentage of organic solvent and gradually increase it over the course of the run.

Q2: How can I improve the detection of limonoids, especially if they have low UV absorbance?

A2: The low UV absorbance of some limonoids is a known challenge.[1][2][3] Consider the following to enhance detection:

  • Wavelength Selection: Use a diode array detector (DAD) to monitor a range of wavelengths and select the optimal wavelength for your specific limonoids of interest.

  • Mass Spectrometry (MS) Detection: Coupling your HPLC to a mass spectrometer provides much higher sensitivity and selectivity for detecting and identifying limonoids.[8]

  • Post-Column Derivatization: While more complex, this technique involves reacting the eluted limonoids with a reagent to form a product with strong UV absorbance or fluorescence.[18]

Q3: What are the best practices for preparing Swietenia extracts for HPLC analysis?

A3: Proper sample preparation is critical for reliable results.

  • Extraction: Limonoids are typically extracted from the seeds or leaves of Swietenia using solvents like hexane, followed by more polar solvents such as acetone, ethanol, or methanol.[3][19][20][21]

  • Filtration: Always filter your extract through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulate matter that could clog the HPLC system.[22]

  • Solid-Phase Extraction (SPE): For complex extracts or to concentrate low-level analytes, SPE can be used to clean up the sample and remove interfering compounds.[18][23]

Q4: Are there alternatives to HPLC for separating Swietenia limonoids?

A4: Yes, Supercritical Fluid Chromatography (SFC) has emerged as a powerful and environmentally friendly alternative to HPLC for the separation of limonoids.[1][2][3][19] SFC often provides faster separations and uses supercritical carbon dioxide as the main mobile phase, reducing the consumption of organic solvents.[2]

Quantitative Data

The following tables summarize typical HPLC parameters and their effects on the separation of limonoids.

Table 1: Effect of Mobile Phase Composition on Limonoid Retention Time

LimonoidMobile Phase AMobile Phase BGradient ProgramRetention Time (min)
Swietenine0.1% Formic Acid in Water0.1% Formic Acid in Acetonitrile35-55% B over 20 minVaries
Khayasin T0.1% Formic Acid in Water0.1% Formic Acid in Acetonitrile35-55% B over 20 minVaries

Note: Specific retention times will vary depending on the exact HPLC system, column dimensions, and other experimental conditions. The trend is that as the percentage of the organic solvent (Mobile Phase B) increases, the retention time will decrease.[8]

Table 2: Common HPLC Troubleshooting Scenarios and Solutions

IssuePotential CauseRecommended Solution
Poor Peak ResolutionMobile phase too strong, inappropriate columnDecrease organic solvent percentage, use a shallower gradient, select a different column chemistry.
Peak TailingSecondary silanol interactions, column overloadAdd an acidic modifier to the mobile phase, use an end-capped column, dilute the sample.[11][12]
High BackpressureColumn frit blockage, system blockageBack-flush the column, filter samples, check for blockages in tubing and injector.[15][16]
Baseline NoiseContaminated or gassy mobile phase, dirty detector cellUse HPLC-grade solvents, degas the mobile phase, flush the detector cell.[15][16][17]

Experimental Protocols

Protocol 1: General HPLC Method for Swietenia Limonoid Profiling

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% formic acid.

    • B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A linear gradient from 35% to 55% B over 20 minutes is a good starting point.[8]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at 210 nm or DAD to monitor a wider range.

  • Injection Volume: 10-20 µL.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_optimization Optimization Loop Swietenia_Extract Swietenia Extract Filtration Filtration (0.45 µm) Swietenia_Extract->Filtration SPE Solid-Phase Extraction (Optional) Filtration->SPE Injector Injector SPE->Injector Guard_Column Guard Column Injector->Guard_Column HPLC_Column Analytical Column (C18) Guard_Column->HPLC_Column Detector Detector (UV/DAD/MS) HPLC_Column->Detector Data_System Data Acquisition System Detector->Data_System Mobile_Phase Mobile Phase Optimization (Gradient, pH) Data_System->Mobile_Phase Flow_Rate Flow Rate Adjustment Mobile_Phase->Flow_Rate Column_Temp Column Temperature Flow_Rate->Column_Temp Column_Temp->Injector

Caption: Experimental workflow for HPLC analysis of Swietenia limonoids.

Troubleshooting_Logic Start Problem Observed Poor_Resolution Poor Peak Resolution? Start->Poor_Resolution Peak_Shape Poor Peak Shape? Poor_Resolution->Peak_Shape No Adjust_Mobile_Phase Adjust Mobile Phase (Solvent Strength, Gradient) Poor_Resolution->Adjust_Mobile_Phase Yes High_Pressure High Backpressure? Peak_Shape->High_Pressure No Add_Modifier Add Mobile Phase Modifier (e.g., 0.1% TFA) Peak_Shape->Add_Modifier Yes Backflush Back-flush Column High_Pressure->Backflush Yes End Problem Resolved High_Pressure->End No Change_Column Change Column (Different Chemistry, Smaller Particles) Adjust_Mobile_Phase->Change_Column Adjust_Flow_Rate Decrease Flow Rate Change_Column->Adjust_Flow_Rate Adjust_Flow_Rate->End Dilute_Sample Dilute Sample Add_Modifier->Dilute_Sample Replace_Column Replace Column/Guard Column Dilute_Sample->Replace_Column Replace_Column->End Check_Frit Check/Replace Frit Backflush->Check_Frit Check_Tubing Check Tubing/Connections Check_Frit->Check_Tubing Check_Tubing->End

Caption: Troubleshooting logic for common HPLC issues in limonoid analysis.

References

"Troubleshooting low yield in Methyl 6-acetoxyangolensate synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Methyl 6-acetoxyangolensate, thereby addressing the issue of low reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the most critical steps influencing the overall yield of this compound?

A1: The two most critical transformations in the synthesis of this compound are the selective acetylation of the hydroxyl group and the esterification of the carboxylic acid. Incomplete reactions, side reactions such as hydrolysis of the acetate (B1210297) or methyl ester, and purification losses are the primary contributors to low overall yield. Careful optimization of reaction conditions, including catalyst choice, reaction time, and temperature, is crucial for success.

Q2: What are common side reactions to be aware of during the synthesis?

A2: The most prevalent side reaction is the hydrolysis of the desired acetate and methyl ester functionalities, particularly during workup and purification steps if conditions are not anhydrous or if inappropriate pH levels are used. Another potential side reaction is the formation of byproducts due to the presence of other reactive functional groups in the angolensate core structure. Over-acetylation or incomplete methylation can also occur if the reaction is not carefully controlled.

Q3: How can I minimize product degradation during purification?

A3: To minimize degradation, it is advisable to use anhydrous solvents and to avoid both strongly acidic and basic conditions during extraction and chromatography. Column chromatography on silica (B1680970) gel should be performed with a non-polar to moderately polar eluent system, and the exposure time of the compound to the silica should be minimized. It is also recommended to handle the purified product at low temperatures.

Troubleshooting Guides

Problem 1: Low Yield After Acetylation Step
Possible Cause Troubleshooting Action Expected Outcome
Incomplete reactionIncrease the amount of acetylating agent (e.g., acetic anhydride (B1165640) or acetyl chloride).Drive the reaction to completion.
Add a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP).Accelerate the reaction rate.
Increase the reaction temperature and/or time. Monitor by TLC.Ensure the reaction proceeds to completion.
Degradation of starting material or productPerform the reaction under an inert atmosphere (e.g., nitrogen or argon).Prevent oxidative degradation.
Use a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine).Minimize side reactions.
Problem 2: Presence of Multiple Spots on TLC After Methylation
Possible Cause Troubleshooting Action Expected Outcome
Incomplete methylationIncrease the amount of methylating agent (e.g., methyl iodide or dimethyl sulfate).Favor the formation of the methyl ester.
Ensure the complete deprotonation of the carboxylic acid by using a suitable base.Enhance the nucleophilicity of the carboxylate.
Hydrolysis of the acetate groupEnsure strictly anhydrous reaction conditions.Prevent the hydrolysis of the labile acetate group.
Perform the reaction at a lower temperature.Reduce the rate of hydrolysis.
Formation of byproductsUse a milder methylating agent.Increase the selectivity of the reaction.

Experimental Protocols

Protocol 1: General Procedure for Acetylation of 6-hydroxyangolensic acid methyl ester
  • Dissolve 6-hydroxyangolensic acid methyl ester (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) under an inert atmosphere.

  • Add triethylamine (1.5 eq) and 4-dimethylaminopyridine (DMAP) (0.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Methylation of 6-acetoxyangolensic acid
  • Dissolve 6-acetoxyangolensic acid (1.0 eq) in anhydrous acetone.

  • Add potassium carbonate (2.0 eq).

  • Add methyl iodide (1.5 eq) and heat the mixture to reflux for 3-4 hours, monitoring the progress by TLC.

  • After completion, filter off the potassium carbonate and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product.

  • Purify by column chromatography.

Data Presentation

Table 1: Optimization of Acetylation Reaction Conditions

EntryAcetylating AgentBaseCatalystTemperature (°C)Time (h)Yield (%)
1Acetic AnhydridePyridineNone251265
2Acetic AnhydrideTriethylamineDMAP0 to 25492
3Acetyl ChlorideTriethylamineNone0285
4Acetic AnhydrideDIPEADMAP25688

Table 2: Effect of Methylating Agent on Yield

EntryMethylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
1Methyl IodideK₂CO₃Acetone56 (reflux)485
2Dimethyl SulfateK₂CO₃Acetone56 (reflux)382
3(Trimethylsilyl)diazomethaneNoneToluene/Methanol25195
4Sulfuric AcidNoneMethanol65 (reflux)875

Visualizations

Troubleshooting_Workflow Troubleshooting Low Yield start Low Yield Observed check_sm Check Starting Material Purity start->check_sm check_reagents Verify Reagent Quality start->check_reagents review_protocol Review Protocol start->review_protocol incomplete_rxn Incomplete Reaction? review_protocol->incomplete_rxn side_reactions Side Reactions? incomplete_rxn->side_reactions No optimize_conditions Optimize Reaction Conditions (Time, Temp, Stoichiometry) incomplete_rxn->optimize_conditions Yes purification_issue Purification Issues? side_reactions->purification_issue No change_reagents Change Reagents/Catalyst side_reactions->change_reagents Yes improve_workup Improve Workup/Purification purification_issue->improve_workup Yes success Yield Improved optimize_conditions->success change_reagents->success improve_workup->success

Caption: A logical workflow for troubleshooting low yields in chemical synthesis.

Synthesis_Pathway Synthetic Pathway Overview Angolensic_Acid Angolensic Acid Core Step1 Methylation (e.g., CH3I, K2CO3) Angolensic_Acid->Step1 Intermediate Methyl Angolensate Step1->Intermediate Step2 Acetylation (e.g., Ac2O, DMAP) Intermediate->Step2 Product This compound Step2->Product

Caption: A simplified overview of a possible synthetic route.

Technical Support Center: Esterification of Angolensic Acid and Related Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the most common esterification methods for complex carboxylic acids like angolensic acid?

A1: Three prevalent methods for the esterification of complex carboxylic acids are:

  • Fischer-Speier Esterification: This method involves reacting the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[1][2][3] The reaction is reversible and driven to completion by removing water as it forms.[1][3]

  • Steglich Esterification: A milder method that uses a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP).[4][5] This is suitable for substrates that are sensitive to acidic conditions.[4][5]

  • Acyl Chloride Formation followed by Alcoholysis: The carboxylic acid is first converted to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride then reacts readily with the alcohol to form the ester.[6][7]

Q2: I am observing a low yield in my Fischer esterification. What could be the cause?

A2: Low yields in Fischer esterification are often due to the reversible nature of the reaction.[1][8] The presence of water, a byproduct, can shift the equilibrium back towards the starting materials.[1][9] Ensure you are effectively removing water, either by using a Dean-Stark apparatus, molecular sieves, or a large excess of the alcohol reactant.[2][3]

Q3: After my Steglich esterification, I have a white precipitate that is difficult to remove. What is it?

A3: The white precipitate is likely N,N'-dicyclohexylurea (DCU), a byproduct of the reaction when using DCC as the coupling agent.[4][10] While largely insoluble in many organic solvents, trace amounts can be challenging to remove.[10] Filtration followed by column chromatography is a common purification strategy. Using a water-soluble carbodiimide (B86325) like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can simplify purification as the urea (B33335) byproduct is water-soluble.[4]

Q4: My starting alcohol is tertiary. Can I use Fischer esterification?

A4: Tertiary alcohols are generally not suitable for Fischer esterification because they are prone to elimination (dehydration) under the strong acidic and heated conditions, leading to the formation of alkenes as a major side product.[2][11] Milder methods like the Steglich esterification are recommended for tertiary alcohols.[5]

Troubleshooting Guide for Side Reactions

Observed Issue Potential Side Reaction Probable Cause Troubleshooting Steps & Solutions
Product mixture contains a significant amount of a non-polar compound, especially with secondary or tertiary alcohols. Alkene formationDehydration of the alcohol, catalyzed by the strong acid (e.g., H₂SO₄) and heat used in Fischer esterification.[12][13][14]- Lower the reaction temperature. - Use a milder acid catalyst, like phosphoric acid, which is less oxidizing.[12][13] - For sensitive alcohols, switch to a non-acidic method like Steglich esterification.[5]
An unexpected peak with a mass corresponding to double the alcohol's mass minus water is observed in GC-MS. Ether formationAcid-catalyzed condensation of two alcohol molecules. This is favored at lower temperatures when the alcohol is in large excess.[14]- Increase the reaction temperature to favor alkene formation over ether formation if dehydration is the goal, or ensure the temperature is optimal for esterification. - Control the stoichiometry of the alcohol.
In Steglich esterification, a byproduct with the same mass as the desired ester is formed, but it is unreactive. N-acylurea formationAn intramolecular rearrangement of the O-acylisourea intermediate. This is a known side reaction in DCC-mediated couplings.[5][10]- Ensure an adequate catalytic amount of DMAP is used, as it intercepts the intermediate to form a more reactive species that is less prone to this rearrangement.[5][10]
When using an acyl chloride, the yield is low and the starting carboxylic acid is recovered. Hydrolysis of the acyl chlorideThe acyl chloride is highly reactive and sensitive to moisture.[6][7][15] Any water in the reaction will convert it back to the carboxylic acid.- Use anhydrous solvents and reagents. - Dry all glassware thoroughly before use. - Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
The reaction of a polyfunctional molecule like angolensic acid results in a complex mixture of products. Lack of selectivityThe esterification conditions may be affecting other functional groups in the molecule.- Use protecting groups for other sensitive functional groups. - Employ milder, more selective esterification methods like the Steglich esterification.[4]

Detailed Experimental Protocols

General Protocol for Minimizing Side Reactions in Fischer Esterification
  • Apparatus Setup: Assemble a reflux apparatus with a Dean-Stark trap and a condenser. Ensure all glassware is oven-dried.

  • Reagents:

    • Carboxylic Acid (e.g., Angolensic Acid): 1 equivalent

    • Alcohol: 5-10 equivalents (can also serve as the solvent)

    • Acid Catalyst (p-TsOH or H₂SO₄): 0.05 equivalents

    • Anhydrous Toluene (or another suitable solvent to form an azeotrope with water)

  • Procedure:

    • To the round-bottom flask, add the carboxylic acid, alcohol, and solvent.

    • Fill the Dean-Stark trap with the solvent.

    • Slowly add the acid catalyst to the reaction mixture.

    • Heat the mixture to reflux. Water will be removed as an azeotrope and collected in the Dean-Stark trap.

    • Monitor the reaction progress by TLC or GC.

    • Upon completion, cool the reaction mixture.

    • Neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution).

    • Perform an aqueous workup to remove any remaining salts and water-soluble impurities.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

    • Purify the crude ester by column chromatography or distillation.

Visualizing Reaction Pathways

Fischer_Esterification_vs_Side_Reactions cluster_main Main Reaction cluster_side Side Reactions CarboxylicAcid Carboxylic Acid (Angolensic Acid) Ester Desired Ester CarboxylicAcid->Ester + Alcohol, -H₂O Alcohol Alcohol Alkene Alkene Alcohol->Alkene - H₂O (High Temp) Ether Ether Alcohol->Ether + Alcohol, -H₂O (Low Temp) H_plus H⁺ Catalyst Troubleshooting_Workflow Start Esterification Reaction Complete Analyze Analyze Crude Product (TLC, GC-MS, NMR) Start->Analyze CheckYield Is Yield Low? Analyze->CheckYield CheckPurity Are Side Products Present? CheckYield->CheckPurity No Purify Purification Strategy: - Column Chromatography - Recrystallization - Acid/Base Wash CheckYield->Purify Yes IdentifySP Identify Side Product(s) CheckPurity->IdentifySP Yes End Pure Ester Obtained CheckPurity->End No AlkenePath Alkene/Ether Detected? (Dehydration/Condensation) IdentifySP->AlkenePath UreaPath Urea Byproduct Detected? (DCC Reaction) IdentifySP->UreaPath Optimize Optimize Reaction Conditions: - Lower Temperature - Change Catalyst - Use Milder Method AlkenePath->Optimize UreaPath->Purify Optimize->Start Rerun Reaction Purify->End

References

"Stability issues of Methyl 6-acetoxyangolensate in solution"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of Methyl 6-acetoxyangolensate in solution. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For long-term storage, it is recommended to store this compound at -20°C in a tightly sealed container.[1] The product should be kept in a dry, cool, and well-ventilated place to minimize degradation.[2]

Q2: What is the primary stability concern for this compound in solution?

The primary stability concern for this compound in solution is its susceptibility to hydrolysis. The molecule contains both an acetate (B1210297) ester and a methyl ester functional group. Ester groups are known to be labile and can be cleaved in the presence of water, a process that can be accelerated by pH changes, temperature, and the presence of enzymes (esterases).[3][4][5]

Q3: How can I prepare a stock solution of this compound to maximize its stability?

To prepare a stable stock solution, it is highly recommended to use a high-quality, anhydrous solvent such as dimethylsulfoxide (DMSO).[4] It is crucial to ensure the DMSO is anhydrous, as any moisture can lead to the hydrolysis of the compound.[4] Once prepared, stock solutions should be stored in tightly sealed vials at -20°C or below and, if possible, under an inert atmosphere (e.g., argon or nitrogen). It is advisable to prepare small aliquots to avoid repeated freeze-thaw cycles.[4]

Q4: Can I use aqueous buffers to dissolve this compound?

While aqueous buffers are often necessary for biological experiments, it is important to be aware that they can promote the hydrolysis of this compound. The stability in aqueous solutions is expected to be pH-dependent. If aqueous buffers are required, it is recommended to prepare the solution fresh before each experiment and to keep the time the compound spends in the aqueous environment to a minimum. A preliminary stability test in your specific buffer system is highly recommended.

Q5: What are the potential degradation products of this compound?

While specific degradation products for this compound are not documented in the provided search results, hydrolysis of the ester bonds is the most probable degradation pathway. This would likely result in the formation of the corresponding carboxylic acid and alcohol. For instance, hydrolysis of the acetate ester would yield acetic acid and the 6-hydroxy derivative. Hydrolysis of the methyl ester would yield methanol (B129727) and the corresponding carboxylic acid.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent or lower-than-expected experimental results. Degradation of this compound in the stock solution or experimental buffer.- Prepare a fresh stock solution in anhydrous DMSO. - Perform a quality control check of the compound (e.g., by HPLC) to confirm its integrity. - Minimize the incubation time of the compound in aqueous buffers. - Conduct a time-course experiment to assess the stability of the compound under your specific experimental conditions.
Precipitation of the compound in aqueous buffer. Low aqueous solubility.- Increase the percentage of co-solvent (e.g., DMSO) in the final solution, ensuring it does not exceed a concentration that affects your experimental system (ideally ≤ 0.1%).[4] - Use a dispersing agent like Pluronic® F-127 to improve solubility.[4] - Gentle warming may aid dissolution, but be cautious of potential heat-induced degradation.
Loss of biological activity over time. Chemical degradation of the compound.- Store stock solutions in small, single-use aliquots at -20°C or -80°C to avoid freeze-thaw cycles. - Protect solutions from light, as light exposure can sometimes catalyze degradation. - Prepare working solutions in aqueous buffers immediately before use.

Experimental Protocols

Protocol 1: General Procedure for Assessing the Stability of this compound in an Aqueous Buffer

This protocol provides a general framework for determining the stability of this compound in a specific aqueous buffer using High-Performance Liquid Chromatography (HPLC).

  • Preparation of Stock Solution:

    • Accurately weigh a small amount of this compound and dissolve it in anhydrous DMSO to prepare a concentrated stock solution (e.g., 10 mM).

  • Preparation of Test Solutions:

    • Dilute the stock solution with the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4) to a final concentration suitable for your experiments (e.g., 10 µM).

  • Incubation:

    • Incubate the test solution at a specific temperature (e.g., room temperature or 37°C).

  • Time-Point Sampling:

    • At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), take an aliquot of the test solution.

    • Immediately quench any potential degradation by adding an equal volume of a cold organic solvent (e.g., acetonitrile) to precipitate proteins and stop enzymatic activity.

    • Centrifuge the samples to remove any precipitate.

  • HPLC Analysis:

    • Analyze the supernatant from each time point by reverse-phase HPLC.

    • Use a suitable C18 column and a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid) to separate the parent compound from its potential degradation products.

    • Monitor the elution profile using a UV detector at an appropriate wavelength.

  • Data Analysis:

    • Determine the peak area of the parent compound at each time point.

    • Plot the percentage of the remaining parent compound against time to determine the degradation rate.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare Stock Solution (Anhydrous DMSO) test_sol Prepare Test Solution (Aqueous Buffer) stock->test_sol incubate Incubate at Desired Temperature test_sol->incubate sampling Sample at Time Points incubate->sampling quench Quench Reaction sampling->quench hplc HPLC Analysis quench->hplc data Data Analysis (Degradation Rate) hplc->data

Caption: Experimental workflow for assessing the stability of this compound.

degradation_pathway MAA This compound H2O H₂O (Hydrolysis) MAA->H2O Prod1 6-Hydroxy Derivative + Acetic Acid H2O->Prod1 Acetate Ester Cleavage Prod2 Carboxylic Acid Derivative + Methanol H2O->Prod2 Methyl Ester Cleavage troubleshooting_logic start Inconsistent Results? check_stock Check Stock Solution Integrity (Fresh Prep, HPLC) start->check_stock check_buffer Assess Stability in Experimental Buffer check_stock->check_buffer degradation_confirmed Degradation Confirmed? check_buffer->degradation_confirmed solubility Investigate Solubility Issues solubility_issue Precipitation Observed? solubility->solubility_issue degradation_confirmed->solubility No optimize_protocol Optimize Protocol: - Minimize Incubation Time - Prepare Solutions Fresh degradation_confirmed->optimize_protocol Yes optimize_solubility Optimize Solubility: - Adjust Co-solvent - Use Dispersing Agent solubility_issue->optimize_solubility Yes continue_exp Continue Experiment solubility_issue->continue_exp No optimize_protocol->continue_exp optimize_solubility->continue_exp

References

Technical Support Center: Interpreting Complex NMR Spectra of Methyl 6-acetoxyangolensate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the complex NMR spectra of Methyl 6-acetoxyangolensate, a limonoid natural product.

Frequently Asked Questions (FAQs)

Q1: The upfield region (0.8 - 2.5 ppm) of my ¹H NMR spectrum is crowded with overlapping signals. How can I begin to assign the methyl and methylene (B1212753) protons?

A1: Signal crowding in the aliphatic region is a common challenge with complex terpenoids like this compound.

  • Start with Singlets: First, identify the sharp singlets corresponding to the tertiary methyl groups (typically four or more in this structural class) and the acetyl methyl group. The acetyl methyl singlet is usually found further downfield (~δ 2.1 ppm) than the structural methyls.

  • Use 2D NMR: A COSY (Correlation Spectroscopy) experiment is essential. It will reveal which protons are coupled to each other, allowing you to trace out spin systems (e.g., -CH-CH₂-).

  • HSQC for Carbon Attachment: A HSQC (Heteronuclear Single Quantum Coherence) spectrum will correlate each proton signal to the carbon it is directly attached to. This is invaluable for distinguishing between overlapping proton signals if their attached carbons have different chemical shifts.

Q2: How can I definitively identify the signals corresponding to the β-substituted furan (B31954) ring?

A2: The furan ring has very characteristic signals in both ¹H and ¹³C NMR spectra.

  • ¹H NMR: Look for three distinct signals in the downfield region. Typically, you will observe two signals around δ 7.4 ppm and one around δ 6.4 ppm. These correspond to the protons on the furan ring (H-21, H-22, H-23).[1]

  • ¹³C NMR: Expect four signals for the furan ring carbons. Two olefinic methine carbons (CH) will appear around δ 110-145 ppm, and two quaternary carbons (C), one of which is oxygenated, will also be in the downfield region.

  • HMBC Confirmation: The HMBC (Heteronuclear Multiple Bond Correlation) spectrum is the ultimate confirmation. Look for long-range correlations from the furan protons (e.g., H-21, H-23) to the carbons within the furan ring and, crucially, to the carbon connecting the furan ring to the main skeleton (C-20).

Q3: What are the expected chemical shifts for the acetoxy (-OAc) and methyl ester (-COOCH₃) groups?

A3: These functional groups have highly predictable NMR signals.

  • Acetoxy Group:

    • ¹H NMR: A sharp singlet integrating to 3H, typically between δ 2.1 - 2.2 ppm.[1]

    • ¹³C NMR: A methyl carbon signal around δ 21 ppm and a carbonyl carbon signal around δ 170 ppm.

  • Methyl Ester Group:

    • ¹H NMR: A sharp singlet integrating to 3H, usually found further downfield than other methyls, around δ 3.7 - 3.8 ppm.[1]

    • ¹³C NMR: A methoxy (B1213986) carbon signal around δ 52-53 ppm and a carbonyl carbon signal around δ 172-174 ppm.

  • HMBC: Look for a correlation from the methoxy protons (~δ 3.7 ppm) to the ester carbonyl carbon (~δ 173 ppm) to confirm the methyl ester assignment.

Q4: My sample shows more signals than expected for a pure compound. What could be the cause?

A4: The presence of extra peaks can be due to several factors:

  • Impurities: Residual solvents or impurities from the isolation process are a common cause.

  • Rotamers/Conformers: Complex, sterically hindered molecules can sometimes exist as a mixture of slowly interconverting conformers on the NMR timescale, leading to peak doubling or broadening. Running the experiment at a higher temperature can sometimes coalesce these signals.

  • Structural Isomers: It is possible that a closely related structural isomer was co-isolated with your target compound. Careful analysis of 2D NMR data (COSY, HMBC) is required to determine if the extra signals belong to a distinct but related molecule.

Troubleshooting Guides

Guide 1: Step-by-Step Signal Assignment for Key Moieties

This guide outlines a workflow for assigning the most characteristic signals in the spectra of this compound.

  • Identify Furan Protons: Locate the three characteristic downfield signals in the ¹H NMR spectrum (~δ 6.4, 7.4, 7.4 ppm).[1]

  • Assign Functional Group Protons:

    • Find the methyl ester singlet (~δ 3.7-3.8 ppm).[1]

    • Find the acetoxy methyl singlet (~δ 2.1-2.2 ppm).[1]

  • Locate Tertiary Methyl Singlets: Identify the remaining sharp singlets in the upfield region (typically δ 0.8 - 1.5 ppm).

  • Use HSQC to Link Protons and Carbons: Correlate all proton signals identified in steps 1-3 to their directly attached carbons using the HSQC spectrum.

  • Use HMBC for Connectivity:

    • Confirm the furan ring's connection to the skeleton by observing correlations from furan protons to C-20.

    • Confirm the methyl ester by observing a correlation from the methoxy protons (~δ 3.7 ppm) to the ester carbonyl carbon.

    • Confirm the acetoxy group by observing a correlation from the acetyl methyl protons (~δ 2.1 ppm) to the acetate (B1210297) carbonyl carbon.

  • Trace the Carbon Skeleton: Use COSY to establish proton-proton connectivities and HMBC to piece together the fragments and build the carbon skeleton.

Guide 2: Resolving Ambiguity in the Aliphatic Region

This guide provides steps to deconvolute the crowded upfield region of the spectrum.

  • Acquire High-Resolution Spectra: Ensure the highest possible resolution for your 1D ¹H NMR to resolve fine coupling patterns.

  • Run a DEPT-135 Experiment: A DEPT (Distortionless Enhancement by Polarization Transfer) experiment will differentiate carbon signals. CH₃ and CH signals will appear as positive peaks, while CH₂ signals will be negative. This helps to assign the multiplicity of carbons corresponding to the overlapping proton signals.

  • Analyze COSY Cross-Peaks: Carefully examine the COSY spectrum. Even in a crowded region, cross-peaks confirm which protons are spin-coupled. This allows you to walk along the carbon chain, identifying adjacent protons.

  • Leverage HMBC Correlations: Use HMBC to find long-range (2-3 bond) correlations from well-resolved signals (like the tertiary methyl singlets) to quaternary carbons and other protons within the crowded region. This provides crucial anchor points for piecing together the structure.

Data Presentation

Note: The following tables are based on a combination of partial literature data for this compound and data from closely related limonoids. The chemical shifts are reported in ppm relative to TMS.

Table 1: Representative ¹H NMR Data for this compound

Proton AssignmentExpected Chemical Shift (δ)MultiplicityKey Correlations (2D NMR)
H-21, H-23 (Furan)~ 7.4mHMBC to C-20, C-22 / C-21
H-22 (Furan)~ 6.4mHMBC to C-20, C-21, C-23
-COOCH₃~ 3.7 - 3.8s (3H)HMBC to ester C=O
-OCOCH₃~ 2.1 - 2.2s (3H)HMBC to acetate C=O
Tertiary -CH₃ (x4)~ 0.8 - 1.5s (3H each)HMBC to adjacent quaternary carbons
Other -CH, -CH₂1.0 - 5.5mCOSY to adjacent protons

Table 2: Expected ¹³C NMR Chemical Shifts for Key Functional Groups

Carbon AssignmentExpected Chemical Shift (δ)DEPT-135 Phase
Ester C=O172 - 174Absent
Acetate C=O~ 170Absent
Furan C-20, C-22120 - 125Absent
Furan C-21, C-23110 - 145Positive (CH)
-COOCH₃52 - 53Positive (CH₃)
-OCOCH₃~ 21Positive (CH₃)
Quaternary Carbons35 - 85Absent
Methine Carbons (-CH)30 - 90Positive (CH)
Methylene Carbons (-CH₂)20 - 60Negative (CH₂)
Methyl Carbons (-CH₃)15 - 30Positive (CH₃)

Experimental Protocols

Protocol 1: General Procedure for 1D and 2D NMR Sample Preparation and Acquisition

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (B151607) (CDCl₃). Filter the solution into a standard 5 mm NMR tube.

  • Spectrometer Setup: The experiments should be performed on a spectrometer operating at a frequency of 400 MHz or higher for optimal resolution.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR and DEPT Acquisition: Acquire a broadband proton-decoupled ¹³C spectrum. Following this, run DEPT-90 and DEPT-135 experiments to determine the multiplicity of each carbon signal.

  • COSY Acquisition: Acquire a gradient-selected COSY spectrum to determine ¹H-¹H coupling correlations.

  • HSQC Acquisition: Acquire a gradient-selected HSQC spectrum to determine one-bond ¹H-¹³C correlations.

  • HMBC Acquisition: Acquire a gradient-selected HMBC spectrum to determine long-range (2-3 bond) ¹H-¹³C correlations. Optimize the long-range coupling delay (e.g., to 8 Hz) to observe key correlations.

  • Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (CDCl₃ at δ 7.26 ppm) and the ¹³C spectrum to the CDCl₃ signal (δ 77.16 ppm).

Mandatory Visualization

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Isolate Pure Compound B Dissolve in CDCl3 (or other deuterated solvent) A->B C Transfer to NMR Tube B->C D 1D NMR (¹H, ¹³C, DEPT) C->D Acquire 1D data E 2D NMR (COSY, HSQC, HMBC) D->E Acquire 2D data F Process Spectra (FT, Phasing, Calibration) E->F G Assign Signals F->G H Elucidate Structure G->H

Caption: Experimental workflow for NMR-based structure elucidation of natural products.

G H1 ¹H NMR (Chemical Shift, Integration, Multiplicity) Fragments Identify Spin Systems & Fragments H1->Fragments C13 ¹³C NMR (Number of Carbons) CarbonTypes Determine Carbon Types (C, CH, CH₂, CH₃) C13->CarbonTypes DEPT DEPT-135 (CH₃/CH vs CH₂) DEPT->CarbonTypes COSY COSY (¹H-¹H Connectivity) COSY->Fragments HSQC HSQC (¹H-¹³C One-Bond Correlation) HSQC->CarbonTypes HMBC HMBC (¹H-¹³C Long-Range Correlation) Assemble Assemble Molecular Skeleton HMBC->Assemble Connects Fragments Fragments->Assemble CarbonTypes->Assemble Structure Final Structure Confirmation Assemble->Structure

Caption: Logical relationships for integrating multi-dimensional NMR data.

References

Technical Support Center: Method Development for Scaling Up Methyl 6-acetoxyangolensate Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of Methyl 6-acetoxyangolensate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to scaling up the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps for developing a purification method for this compound?

A1: The initial steps involve gathering information about the compound's physicochemical properties, such as solubility and stability. Since specific data for this compound is limited, it is recommended to start with small-scale analytical experiments to determine the optimal stationary phase and mobile phase for chromatographic separation. A logical workflow for method development is crucial for a successful scale-up.[1][2][3]

Q2: How do I choose the appropriate chromatography technique for scale-up?

A2: The choice of chromatography technique depends on the required purity, the amount of material to be processed, and the cost-effectiveness of the method. For gram-scale purifications, flash chromatography is often a good starting point due to its speed and lower cost.[4] For higher purity requirements, preparative High-Performance Liquid Chromatography (prep-HPLC) is more suitable, although it is generally more expensive and time-consuming.[5]

Q3: What are the key parameters to consider when scaling up a chromatography method?

A3: When scaling up from an analytical to a preparative scale, the primary goal is to maintain the separation quality while increasing the throughput. Key parameters to consider are the column diameter, bed height, linear flow rate, and sample loading.[6][7] The principle of linear scale-up is often applied, where the column diameter is increased while keeping the bed height and linear flow rate constant to maintain the residence time of the compound on the column.[6][8]

Q4: My target compound, this compound, is not eluting from the column. What could be the problem?

A4: There are several potential reasons for a compound not eluting. The mobile phase may be too weak (not polar enough) to displace the compound from the stationary phase. Another possibility is that the compound has low solubility in the mobile phase and has precipitated on the column. In some cases, the compound might be unstable on the stationary phase (e.g., silica (B1680970) gel) and has decomposed.

Q5: I am observing poor peak resolution and my collected fractions are impure. How can I improve the separation?

A5: Poor peak resolution is a common issue in chromatography and can be caused by several factors. Overloading the column with too much sample is a frequent cause. Using an inappropriate mobile phase that does not provide adequate selectivity between your target compound and impurities will also lead to poor separation. Additionally, the column itself might be inefficient due to poor packing or degradation.

Troubleshooting Guides

Issue 1: Low Yield or No Recovery of this compound
Potential Cause Troubleshooting Steps
Compound instability on stationary phase Test the stability of this compound on a small amount of the stationary phase (e.g., by spotting on a TLC plate and letting it sit for some time before developing). If decomposition is observed, consider using a different stationary phase (e.g., alumina, reversed-phase silica).
Inadequate elution strength of mobile phase Increase the polarity of the mobile phase. If using a gradient, ensure the final solvent composition is strong enough to elute all compounds.
Compound precipitation on the column Reduce the sample concentration by dissolving it in a larger volume of the initial mobile phase. Ensure the chosen mobile phase is a good solvent for your compound.
Irreversible binding to the column This can happen with highly polar compounds on silica gel. Consider using a different stationary phase or adding a modifier (e.g., a small amount of acid or base) to the mobile phase to reduce strong interactions.
Issue 2: Co-elution of Impurities with this compound
Potential Cause Troubleshooting Steps
Column overloading Reduce the amount of crude material loaded onto the column. A general guideline is to load 1-5% of the mass of the stationary phase.
Suboptimal mobile phase Perform a more thorough optimization of the solvent system at an analytical scale (TLC or analytical HPLC) to maximize the separation factor (α) between this compound and the impurities.
Poorly packed column If using a self-packed column, ensure it is packed uniformly to avoid channeling. For pre-packed columns, consider that they can degrade over time.
Tailing or fronting of peaks Tailing can be caused by strong interactions with the stationary phase, while fronting can be a sign of overloading or high sample viscosity. Adjust the mobile phase composition or reduce the sample concentration.
Issue 3: Challenges in Scaling Up the Purification
Potential Cause Troubleshooting Steps
Decreased resolution at larger scale Ensure that the linear flow rate is kept constant when increasing the column diameter.[6] Also, check that the column is packed with the same efficiency as the smaller column.
High backpressure in the system This can be due to a clogged frit, column blockage, or using a mobile phase with high viscosity at a high flow rate. Filter your sample and mobile phase before use. Reduce the flow rate if necessary.
Variability between batches Ensure that all parameters, including mobile phase composition, sample preparation, and column packing, are consistent between runs.
Prohibitive solvent consumption and cost At a large scale, solvent usage becomes a significant factor.[7] Consider solvent recycling or switching to a more cost-effective solvent system if possible without compromising purity.

Experimental Protocols

Protocol 1: Analytical Method Development using TLC and HPLC
  • Solubility Testing : Test the solubility of the crude extract containing this compound in various organic solvents of different polarities (e.g., hexane, ethyl acetate (B1210297), dichloromethane, methanol).

  • TLC Analysis :

    • Spot the dissolved crude extract onto silica gel TLC plates.

    • Develop the plates in different solvent systems (e.g., hexane:ethyl acetate mixtures of varying ratios).

    • Visualize the spots under UV light and/or by staining.

    • Identify a solvent system that provides good separation between the target compound and impurities (ideally, the target compound should have an Rf value between 0.2 and 0.4).

  • Analytical HPLC Method Development :

    • Based on the TLC results, choose a suitable stationary phase (e.g., normal phase silica or reversed-phase C18) and mobile phase.

    • Inject a small amount of the sample onto an analytical HPLC column.

    • Run a gradient elution to identify the approximate elution conditions for this compound.

    • Optimize the gradient or switch to an isocratic method to achieve baseline separation of the target peak.

Protocol 2: Scale-Up to Flash Chromatography
  • Column Selection : Based on the amount of crude material, select an appropriate size flash column.

  • Column Packing : Pack the column with silica gel using a slurry method with the initial mobile phase.

  • Sample Loading : Dissolve the crude extract in a minimal amount of a strong solvent and adsorb it onto a small amount of silica gel (dry loading). Alternatively, dissolve the sample in the initial mobile phase and load it directly onto the column (wet loading).

  • Elution : Start the elution with the mobile phase composition determined from the TLC analysis. Collect fractions and monitor the elution by TLC or UV detector.

  • Fraction Analysis : Analyze the collected fractions to identify those containing the pure this compound.

  • Solvent Removal : Combine the pure fractions and remove the solvent under reduced pressure.

Quantitative Data Summary

Parameter Analytical HPLC Flash Chromatography Preparative HPLC
Column Internal Diameter 2.1 - 4.6 mm10 - 200 mm10 - 100 mm
Particle Size 1.7 - 5 µm40 - 63 µm5 - 15 µm
Typical Sample Load < 1 mg100 mg - 100 g10 mg - 10 g
Flow Rate 0.2 - 2 mL/min5 - 500 mL/min5 - 200 mL/min
Typical Pressure 1000 - 6000 psi< 200 psi500 - 4000 psi

Visualizations

experimental_workflow cluster_start Phase 1: Method Development cluster_scaleup Phase 2: Scale-Up cluster_analysis Phase 3: Analysis & Final Product solubility Solubility & Stability Testing tlc TLC Method Development solubility->tlc hplc_analytical Analytical HPLC Optimization tlc->hplc_analytical flash_chrom Flash Chromatography hplc_analytical->flash_chrom Gram Scale prep_hplc Preparative HPLC hplc_analytical->prep_hplc High Purity/Milligram Scale fraction_analysis Fraction Analysis (TLC/HPLC) flash_chrom->fraction_analysis prep_hplc->fraction_analysis solvent_removal Solvent Removal fraction_analysis->solvent_removal purity_check Purity & Characterization solvent_removal->purity_check final_product Purified this compound purity_check->final_product crude Crude Extract of This compound crude->solubility

Caption: Experimental workflow for this compound purification.

troubleshooting_workflow cluster_problem_id Problem Identification cluster_solutions_yield Potential Solutions for Low Yield cluster_solutions_resolution Potential Solutions for Poor Resolution cluster_solutions_scaleup Potential Solutions for Scale-up Issues start Problem Encountered During Purification low_yield Low/No Yield start->low_yield poor_resolution Poor Resolution start->poor_resolution scale_up_issue Scale-up Issue start->scale_up_issue check_stability Check Compound Stability low_yield->check_stability stronger_solvent Increase Eluent Strength low_yield->stronger_solvent reduce_concentration Reduce Sample Concentration low_yield->reduce_concentration reduce_load Reduce Sample Load poor_resolution->reduce_load optimize_mobile_phase Optimize Mobile Phase poor_resolution->optimize_mobile_phase check_column Check Column Packing poor_resolution->check_column constant_linear_flow Maintain Constant Linear Flow scale_up_issue->constant_linear_flow check_pressure Check for High Backpressure scale_up_issue->check_pressure consistency Ensure Batch Consistency scale_up_issue->consistency end Problem Resolved check_stability->end stronger_solvent->end reduce_concentration->end reduce_load->end optimize_mobile_phase->end check_column->end constant_linear_flow->end check_pressure->end consistency->end

Caption: Troubleshooting decision tree for purification issues.

References

Validation & Comparative

A Comparative Analysis of the Antimalarial Potential of Methyl 6-acetoxyangolensate and Chloroquine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing global effort to combat malaria, a parasitic disease that continues to pose a significant threat to public health, the scientific community is in a perpetual search for novel and effective therapeutic agents. This guide provides a detailed comparison of the antimalarial activity of Methyl 6-acetoxyangolensate, a natural product, and Chloroquine (B1663885), a long-standing synthetic antimalarial drug. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their respective in vitro efficacies, mechanisms of action, and the experimental protocols used for their evaluation.

Executive Summary

Chloroquine has been a cornerstone of malaria treatment for decades, known for its rapid action against the blood stages of the Plasmodium parasite. However, its efficacy has been severely undermined by the widespread emergence of drug-resistant strains. This compound, a limonoid-type tetranortriterpenoid isolated from plants of the Meliaceae family, represents a class of natural compounds with demonstrated antiplasmodial properties. While research on this compound is less extensive than on chloroquine, preliminary studies indicate it possesses moderate activity against chloroquine-resistant parasites, suggesting a different mechanism of action and a potential role in overcoming resistance.

In Vitro Antimalarial Activity: A Quantitative Comparison

The 50% inhibitory concentration (IC50) is a standard measure of a drug's potency in inhibiting parasite growth in vitro. The following tables summarize the available IC50 data for this compound and Chloroquine against various strains of Plasmodium falciparum, the deadliest malaria parasite.

Table 1: In Vitro Activity of this compound against Plasmodium falciparum

CompoundP. falciparum StrainIC50Reference
MethylangolensateW2 (Chloroquine-resistant)Moderate Activity*[1][2]

*Note: A specific IC50 value for methylangolensate was not provided in the cited study; it was characterized as having "moderate activity."[1][2]

Table 2: In Vitro Activity of Chloroquine against Plasmodium falciparum

P. falciparum StrainIC50 (nM)Resistance StatusReference(s)
3D79.8 - 20.3Sensitive
D615.1Sensitive
HB328.3Sensitive
W2133 - 450Resistant[1]
Dd2188 - 500Resistant
K1275 ± 12.5Resistant

The data clearly illustrates the challenge of chloroquine resistance, with significantly higher concentrations required to inhibit the growth of resistant strains like W2, Dd2, and K1. While a precise IC50 for this compound is not yet available, its reported moderate activity against the chloroquine-resistant W2 strain suggests it operates via a mechanism that is not compromised by the resistance pathways affecting chloroquine.

Unraveling the Mechanisms of Action

The distinct chemical structures of this compound and Chloroquine hint at different modes of action at the molecular level.

Chloroquine:

Chloroquine's primary mechanism of action involves the disruption of heme detoxification in the parasite's food vacuole. The parasite digests hemoglobin, releasing toxic heme. To protect itself, the parasite polymerizes heme into non-toxic hemozoin. Chloroquine accumulates in the acidic food vacuole and inhibits this polymerization process, leading to a buildup of toxic heme that ultimately kills the parasite.

This compound (Limonoids):

The precise molecular target of this compound has not been definitively identified. However, research on related limonoids suggests several potential mechanisms. Limonoids are a class of tetranortriterpenoids that have been shown to possess a range of biological activities. Their antiplasmodial action may involve multiple targets, a characteristic that could be advantageous in preventing the rapid development of resistance. Further research is crucial to elucidate the specific pathways affected by this compound.

Comparative Antimalarial Mechanisms cluster_chloroquine Chloroquine Pathway cluster_limonoid Putative Limonoid Pathway CQ Chloroquine FV Parasite Food Vacuole CQ->FV Accumulation Heme Toxic Heme FV->Heme Heme Release from Hemoglobin Digestion Hemozoin Non-toxic Hemozoin Heme->Hemozoin Heme Polymerization (Inhibited by Chloroquine) Death Parasite Death Heme->Death Toxicity MA This compound (Limonoid) Target Multiple Putative Targets (e.g., enzymes, signaling pathways) MA->Target Interaction Disruption Disruption of Essential Parasite Processes Target->Disruption LDeath Parasite Death Disruption->LDeath

Caption: Comparative signaling pathways of Chloroquine and putative pathways for Limonoids.

Experimental Protocols

The in vitro antiplasmodial activity data presented in this guide is typically generated using standardized assays. Below are the detailed methodologies for two commonly employed techniques.

SYBR Green I-based Fluorescence Assay

This assay is a widely used method for determining parasite viability by quantifying the amount of parasite DNA.

Workflow:

SYBR Green I Assay Workflow Start Start: Synchronized P. falciparum Culture Plate Plate Parasites with Serial Dilutions of Test Compound Start->Plate Incubate Incubate for 72 hours Plate->Incubate Lyse Lyse Cells and Add SYBR Green I Lysis Buffer Incubate->Lyse Read Read Fluorescence (Excitation: ~485 nm, Emission: ~530 nm) Lyse->Read Analyze Analyze Data to Determine IC50 Read->Analyze

Caption: Workflow for the SYBR Green I-based antimalarial drug sensitivity assay.

Methodology:

  • Parasite Culture: Plasmodium falciparum strains are cultured in vitro in human erythrocytes using standard techniques. The parasite culture is synchronized to the ring stage.

  • Drug Dilution: Test compounds (this compound and Chloroquine) are serially diluted in culture medium in a 96-well microtiter plate.

  • Incubation: A suspension of parasitized red blood cells is added to each well. The plate is then incubated for 72 hours under a gas mixture of 5% CO2, 5% O2, and 90% N2 at 37°C.

  • Lysis and Staining: After incubation, the cells are lysed by adding a lysis buffer containing the fluorescent dye SYBR Green I. SYBR Green I intercalates with DNA, and the fluorescence intensity is proportional to the amount of parasitic DNA.

  • Fluorescence Reading: The fluorescence is measured using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis: The IC50 values are calculated by plotting the fluorescence intensity against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Parasite Lactate (B86563) Dehydrogenase (pLDH) Assay

This colorimetric assay measures the activity of the parasite-specific enzyme lactate dehydrogenase (pLDH) as an indicator of parasite viability.

Workflow:

pLDH Assay Workflow Start Start: Synchronized P. falciparum Culture Plate Plate Parasites with Serial Dilutions of Test Compound Start->Plate Incubate Incubate for 48-72 hours Plate->Incubate Lyse Lyse Cells to Release pLDH Incubate->Lyse AddReagents Add Malstat Reagent and NBT/PES Solution Lyse->AddReagents IncubateDark Incubate in the Dark AddReagents->IncubateDark ReadAbs Read Absorbance (at ~650 nm) IncubateDark->ReadAbs Analyze Analyze Data to Determine IC50 ReadAbs->Analyze

Caption: Workflow for the parasite lactate dehydrogenase (pLDH) based antimalarial assay.

Methodology:

  • Parasite Culture and Drug Incubation: Similar to the SYBR Green I assay, synchronized parasites are incubated with serial dilutions of the test compounds for 48-72 hours.

  • Cell Lysis: The parasitized red blood cells are lysed to release the parasite lactate dehydrogenase (pLDH) enzyme.

  • Enzymatic Reaction: A reaction mixture containing Malstat reagent (which includes lactate and a diaphorase) and a colorimetric substrate (such as nitroblue tetrazolium - NBT, and phenazine (B1670421) ethosulfate - PES) is added to the lysate.

  • Color Development: The pLDH catalyzes the oxidation of lactate to pyruvate, reducing NAD+ to NADH. The diaphorase then uses the NADH to reduce NBT to a colored formazan (B1609692) product.

  • Absorbance Reading: The absorbance of the colored product is measured using a microplate spectrophotometer at a wavelength of approximately 650 nm.

  • Data Analysis: The IC50 values are determined by plotting the absorbance against the log of the drug concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

The comparison between this compound and Chloroquine highlights the critical need for new antimalarial agents with novel mechanisms of action to combat the growing threat of drug resistance. While Chloroquine remains a potent drug against sensitive P. falciparum strains, its utility is limited in many malaria-endemic regions.

This compound, as a representative of the limonoid class of natural products, shows promise with its activity against a chloroquine-resistant strain. However, to fully assess its potential, further research is imperative. Key future directions include:

  • Quantitative Efficacy Studies: Determining the precise IC50 value of this compound against a panel of both drug-sensitive and drug-resistant P. falciparum strains is a critical next step.

  • Mechanism of Action Elucidation: Identifying the specific molecular target(s) of this compound will be crucial for understanding its mode of action and for rational drug design.

  • In Vivo Studies: Evaluating the efficacy, pharmacokinetics, and safety of this compound in animal models of malaria is essential to translate in vitro findings into potential therapeutic applications.

The exploration of natural products like this compound offers a valuable avenue for the discovery of new antimalarial leads that can contribute to the global malaria eradication agenda.

References

A Comparative Analysis of Methyl 6-acetoxyangolensate and Artemisinin for Antimalarial Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, evidence-based comparison of the naturally derived compound Methyl 6-acetoxyangolensate and the established antimalarial drug, artemisinin (B1665778). The following sections present a comprehensive overview of their mechanisms of action, in vitro efficacy against key strains of Plasmodium falciparum, and the experimental protocols utilized to generate this data.

Introduction

The continuous evolution of drug resistance in Plasmodium falciparum, the deadliest species of malaria parasite, necessitates the urgent discovery and development of novel antimalarial agents. Artemisinin, a sesquiterpene lactone derived from the sweet wormwood plant (Artemisia annua), has been a cornerstone of malaria treatment for decades, primarily as a component of Artemisinin-based Combination Therapies (ACTs). However, the emergence of artemisinin resistance in Southeast Asia threatens the efficacy of these life-saving drugs.

This has spurred research into new chemical entities with potent antiplasmodial activity. One such compound is this compound, a limonoid isolated from the stem bark of the African mahogany tree, Khaya senegalensis. This guide offers a direct comparison of the in vitro performance of this compound against that of artemisinin, providing a valuable resource for researchers in the field of antimalarial drug discovery.

Mechanism of Action

Artemisinin: The Heme-Activation Pathway

Artemisinin's primary mechanism of action is centered around its unique endoperoxide bridge. Inside the malaria parasite, which resides within red blood cells, artemisinin is activated by heme, a byproduct of the parasite's hemoglobin digestion. This activation cleaves the endoperoxide bridge, generating a cascade of reactive oxygen species (ROS) and carbon-centered radicals. These highly reactive molecules then indiscriminately alkylate and damage a multitude of parasite proteins and other essential biomolecules, leading to rapid parasite killing.

Artemisinin Mechanism of Action Artemisinin Artemisinin Endoperoxide_Bridge_Cleavage Endoperoxide Bridge Cleavage Artemisinin->Endoperoxide_Bridge_Cleavage Activated by Heme Heme (from hemoglobin digestion) Heme->Endoperoxide_Bridge_Cleavage Reactive_Intermediates Reactive Oxygen Species (ROS) & Carbon-Centered Radicals Endoperoxide_Bridge_Cleavage->Reactive_Intermediates Generates Parasite_Macromolecules Parasite Proteins, Lipids, etc. Reactive_Intermediates->Parasite_Macromolecules Indiscriminate Alkylation & Damage Parasite_Death Parasite Death Parasite_Macromolecules->Parasite_Death Leads to

Figure 1: Simplified signaling pathway of artemisinin's mechanism of action.

This compound: A Potential Novel Mechanism

The precise mechanism of action for this compound has not been fully elucidated. As a limonoid, it belongs to a class of compounds known for a wide range of biological activities. It is hypothesized that its antiplasmodial effect may involve the disruption of essential parasite metabolic pathways or the inhibition of specific enzymes crucial for parasite survival. Further research is required to pinpoint its molecular targets and determine if it operates through a mechanism distinct from that of existing antimalarials, which would be highly advantageous in combating drug resistance.

Comparative In Vitro Efficacy

The following tables summarize the in vitro antiplasmodial activity and cytotoxicity of this compound and artemisinin against two key laboratory strains of P. falciparum: the chloroquine-sensitive 3D7 strain and the multidrug-resistant Dd2 strain.

Table 1: In Vitro Antiplasmodial Activity (IC50)

CompoundP. falciparum StrainIC50 (µM)Reference
This compound 3D73.51 ± 0.21[1]
Dd22.93 ± 0.02[1]
Artemisinin 3D70.007 ± 0.001[1]
Dd20.012 ± 0.002[1]

Table 2: Cytotoxicity and Selectivity Index

CompoundCell LineCC50 (µM)Selectivity Index (SI) vs. 3D7Selectivity Index (SI) vs. Dd2Reference
This compound RAW 264.7> 100> 28.49> 34.13[1]
Artemisinin RAW 264.7> 100> 14285.71> 8333.33[1]

The Selectivity Index (SI) is calculated as the ratio of the cytotoxic concentration (CC50) to the antiplasmodial concentration (IC50). A higher SI value indicates greater selectivity for the parasite over mammalian cells.

Experimental Protocols

The data presented in this guide were generated using standardized in vitro assays. The following sections detail the methodologies employed.

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based Method)

This assay determines the 50% inhibitory concentration (IC50) of a compound against P. falciparum.

SYBR Green I Antiplasmodial Assay Workflow Start Start Prepare_Plates Prepare 96-well plates with serial dilutions of test compounds Start->Prepare_Plates Add_Parasites Add synchronized ring-stage P. falciparum culture (2% hematocrit, 1% parasitemia) Prepare_Plates->Add_Parasites Incubate Incubate for 72 hours at 37°C in a controlled atmosphere Add_Parasites->Incubate Lyse_Cells Add SYBR Green I lysis buffer to each well Incubate->Lyse_Cells Incubate_Dark Incubate in the dark for 1 hour at room temperature Lyse_Cells->Incubate_Dark Read_Fluorescence Read fluorescence (excitation: 485 nm, emission: 520 nm) Incubate_Dark->Read_Fluorescence Calculate_IC50 Calculate IC50 values from dose-response curves Read_Fluorescence->Calculate_IC50 End End Calculate_IC50->End

Figure 2: Workflow for the SYBR Green I-based antiplasmodial assay.

Detailed Protocol:

  • Plate Preparation: Test compounds are serially diluted in a 96-well microtiter plate.

  • Parasite Culture: A synchronized culture of P. falciparum at the ring stage is added to each well to achieve a final hematocrit of 2% and a parasitemia of 1%.

  • Incubation: The plates are incubated for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Lysis and Staining: After incubation, a lysis buffer containing SYBR Green I dye is added to each well. SYBR Green I intercalates with the DNA of the parasites.

  • Fluorescence Reading: The plates are incubated in the dark for one hour at room temperature, and the fluorescence is measured using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 520 nm.

  • Data Analysis: The fluorescence intensity is proportional to the amount of parasitic DNA, and thus to the number of viable parasites. IC50 values are calculated by plotting the percentage of parasite growth inhibition against the log of the drug concentration.

Cytotoxicity Assay (Resazurin-based Method)

This assay is used to determine the 50% cytotoxic concentration (CC50) of a compound on a mammalian cell line (e.g., RAW 264.7 murine macrophages) to assess its selectivity.

Resazurin (B115843) Cytotoxicity Assay Workflow Start Start Seed_Cells Seed mammalian cells (e.g., RAW 264.7) in a 96-well plate and incubate for 24 hours Start->Seed_Cells Add_Compounds Add serial dilutions of test compounds to the cells Seed_Cells->Add_Compounds Incubate Incubate for 48 hours at 37°C in a humidified 5% CO2 atmosphere Add_Compounds->Incubate Add_Resazurin Add resazurin solution to each well Incubate->Add_Resazurin Incubate_Resazurin Incubate for 4 hours to allow for conversion to resorufin Add_Resazurin->Incubate_Resazurin Read_Fluorescence Read fluorescence (excitation: 560 nm, emission: 590 nm) Incubate_Resazurin->Read_Fluorescence Calculate_CC50 Calculate CC50 values from dose-response curves Read_Fluorescence->Calculate_CC50 End End Calculate_CC50->End

Figure 3: Workflow for the resazurin-based cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding: Mammalian cells are seeded into a 96-well plate and allowed to adhere for 24 hours.

  • Compound Addition: The cells are then treated with serial dilutions of the test compounds.

  • Incubation: The plates are incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Resazurin Addition: A solution of resazurin is added to each well. Metabolically active (viable) cells will reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.

  • Fluorescence Reading: After a 4-hour incubation, the fluorescence is measured using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

  • Data Analysis: The fluorescence intensity is directly proportional to the number of viable cells. CC50 values are determined from the resulting dose-response curves.

Discussion and Future Outlook

The in vitro data clearly indicates that artemisinin is significantly more potent than this compound against both the 3D7 and Dd2 strains of P. falciparum, with IC50 values in the low nanomolar range compared to the low micromolar range for the limonoid.[1] Both compounds exhibit a high degree of selectivity for the parasite, with CC50 values against the RAW 264.7 mammalian cell line being greater than 100 µM.[1]

Despite its lower in vitro potency, this compound remains a compound of interest for several reasons. Firstly, its chemical scaffold is distinct from that of artemisinin and other current antimalarials, suggesting a potentially novel mechanism of action. This is a critical attribute in the development of new drugs to overcome existing resistance mechanisms. The moderate, yet significant, activity against the multidrug-resistant Dd2 strain is also encouraging.

Future research should focus on elucidating the mechanism of action of this compound and other related limonoids. Structure-activity relationship (SAR) studies could be conducted to identify modifications to the molecule that may enhance its antiplasmodial potency. Furthermore, in vivo studies in animal models of malaria are necessary to evaluate its efficacy, pharmacokinetics, and safety profile.

While artemisinin and its derivatives will continue to be vital in the fight against malaria, the exploration of new chemical entities like this compound is essential for the future pipeline of antimalarial drugs. This comparative guide serves as a foundational resource for researchers to build upon in the ongoing effort to combat this devastating global disease.

References

Structure-Activity Relationship of Angolensate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of angolensate derivatives, with a primary focus on methyl angolensate, a prominent member of this class of tetranortriterpenoids. Due to a scarcity of publicly available data on a wide range of synthetic angolensate analogs, this guide leverages data from methyl angolensate and related limonoids from the Meliaceae family to infer key structural determinants of biological activity.

Comparative Biological Activity of Methyl Angolensate and Related Limonoids

Methyl angolensate has demonstrated a spectrum of biological activities, including anticancer, antimicrobial, and spasmolytic effects. The following table summarizes the quantitative data available for methyl angolensate and compares it with other structurally related limonoids to elucidate potential structure-activity relationships.

CompoundDerivative ClassBiological ActivityCell Line/OrganismPotency (IC50 / Zone of Inhibition)Key Structural Features
Methyl Angolensate AngolensateAnticancer (Cytotoxicity)Daudi (Burkitt's lymphoma)Induces cytotoxicity in a dose-dependent manner[1]Intact tetranortriterpenoid core, methyl ester at C-7
Anticancer (Cytotoxicity)T47D (Breast cancer)Time- and dose-dependent inhibition of growth[2]
Anticancer (Cytotoxicity)LNCaP, VCaP, 22Rv1 (Prostate cancer)>40% reduction in viability at 10 µM[3]
AntimicrobialBacillus subtilis15.2 mm (at 400 µ g/disc )[4]
AntimicrobialProteus vulgaris14.1 mm (at 400 µ g/disc )[4]
AntimicrobialAspergillus niger17.3 mm (at 400 µ g/disc )[4]
Gedunin (B191287) LimonoidAnticancerMultiple cancer cell linesIC50 values in the µM range[5]α,β-unsaturated ketone in A-ring, furan (B31954) ring
7-Deacetoxy-7-oxogedunin Gedunin DerivativeTriglyceride ReductionHepG2~30% reduction at 20 µM[6]C-7 ketone
7-Deacetoxy-7α-hydroxygedunin Gedunin DerivativeTriglyceride ReductionHepG2~39% reduction at 20 µM[6]C-7α hydroxyl group
6α-Acetoxygedunin Gedunin DerivativeTriglyceride ReductionHepG2Inactive[6]Acetoxy group at C-6

Inference on Structure-Activity Relationship:

Based on the comparative data, several inferences on the SAR of angolensate-type limonoids can be drawn:

  • The furan ring is a common feature among active limonoids and is likely crucial for their biological activity.

  • Modifications on the A-ring , such as the α,β-unsaturated ketone found in gedunin, contribute significantly to cytotoxicity.

  • The nature of the substituent at the C-7 position appears to modulate activity. For instance, in gedunin derivatives, a ketone or hydroxyl group at C-7 is favorable for triglyceride-lowering effects, while the bulky acetoxy group at the adjacent C-6 position in 6α-acetoxygedunin leads to a loss of activity[6]. This suggests that steric hindrance and the electronic nature of substituents in this region are critical.

  • The methyl ester at C-7 of methyl angolensate is a key feature, and its modification could significantly impact bioactivity.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below to facilitate reproducibility and further research.

Cytotoxicity Assessment by MTT Assay

This protocol is a standard method for assessing the cytotoxic effects of compounds on cultured cell lines.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplates

  • Cultured mammalian cells

  • Test compound (Angolensate derivative)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the angolensate derivative in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Antimicrobial Susceptibility Testing by Disc Diffusion Assay

This method is used to qualitatively assess the antimicrobial activity of a compound.

Materials:

  • Sterile paper discs (6 mm diameter)

  • Bacterial or fungal culture

  • Mueller-Hinton agar (B569324) (for bacteria) or Sabouraud Dextrose agar (for fungi) plates

  • Test compound solution at various concentrations

  • Standard antibiotic/antifungal discs (positive control)

  • Solvent control discs (negative control)

  • Sterile forceps

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard).

  • Plate Inoculation: Evenly spread the microbial suspension over the entire surface of the agar plate using a sterile cotton swab.

  • Disc Application: Aseptically apply sterile paper discs impregnated with a known concentration of the angolensate derivative onto the surface of the inoculated agar plate. Also, place positive and negative control discs.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of complete inhibition (in mm) around each disc. A larger zone of inhibition indicates greater antimicrobial activity.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate a key signaling pathway implicated in the action of methyl angolensate and a typical experimental workflow for evaluating the cytotoxicity of natural products.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis derivative Angolensate Derivative (Test Compound) treatment Treat Cells with Derivative Concentrations derivative->treatment cell_culture Cancer Cell Line Culture cell_culture->treatment incubation Incubate for 24, 48, 72 hours treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay absorbance Measure Absorbance (570 nm) mtt_assay->absorbance viability Calculate % Cell Viability absorbance->viability ic50 Determine IC50 Value viability->ic50 sar Structure-Activity Relationship Analysis ic50->sar

Caption: Experimental workflow for cytotoxicity evaluation of angolensate derivatives.

mapk_apoptosis_pathway MA Methyl Angolensate ROS Reactive Oxygen Species (ROS) MA->ROS MAPK_cascade MAPK Cascade (p38, JNK, ERK) ROS->MAPK_cascade Mitochondrion Mitochondrion MAPK_cascade->Mitochondrion regulates Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed MAPK signaling pathway for methyl angolensate-induced apoptosis.

References

Validating the Mechanism of Action of Methyl 6-acetoxyangolensate: A Comparative Guide Based on its Closely Related Analogue, Methyl Angolensate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, dedicated studies validating the specific mechanism of action for Methyl 6-acetoxyangolensate are not available in the public domain. This guide, therefore, provides a comparative framework based on the extensively studied and closely related compound, Methyl Angolensate . The addition of a 6-acetoxy group to the angolensate core may influence its biological activity, and the information presented here for Methyl Angolensate should be considered as a baseline for formulating and testing hypotheses for its acetoxy derivative.

This guide is intended for researchers, scientists, and drug development professionals interested in the potential anticancer properties of this compound. We will explore the validated mechanism of action of Methyl Angolensate, presenting experimental data and detailed protocols that could be adapted to investigate this compound.

Comparison of Cytotoxic Activity: Methyl Angolensate vs. Doxorubicin

Methyl Angolensate has demonstrated significant cytotoxic effects against various cancer cell lines. Below is a summary of its in vitro efficacy compared to the standard chemotherapeutic agent, Doxorubicin.

CompoundCell LineAssay TypeIC50 (µM)Reference
Methyl Angolensate Daudi (Burkitt's lymphoma)MTT Assay~25 µM (at 48h)[1]
T47D (Breast cancer)MTT Assay~50 µM (at 48h)
Doxorubicin Daudi (Burkitt's lymphoma)MTT Assay~0.1 µM
T47D (Breast cancer)MTT Assay~0.5 µM

Note: The provided IC50 values are approximate and derived from graphical data in the cited literature.

Validated Mechanism of Action: The Apoptotic Pathway of Methyl Angolensate

Current research indicates that Methyl Angolensate induces cancer cell death primarily through the intrinsic (mitochondrial) pathway of apoptosis . This signaling cascade is initiated by cellular stress and culminates in the activation of executioner caspases that dismantle the cell.

Below is a diagram illustrating the proposed signaling pathway for Methyl Angolensate-induced apoptosis.

Methyl_Angolensate_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Methyl Angolensate Methyl Angolensate Cellular Stress Cellular Stress Methyl Angolensate->Cellular Stress ROS Production ROS Production Cellular Stress->ROS Production Mitochondrial Outer Membrane Permeabilization (MOMP) Mitochondrial Outer Membrane Permeabilization (MOMP) ROS Production->Mitochondrial Outer Membrane Permeabilization (MOMP) Cytochrome c release Cytochrome c release Mitochondrial Outer Membrane Permeabilization (MOMP)->Cytochrome c release Apoptosome Formation Apoptosome Formation Cytochrome c release->Apoptosome Formation Apaf-1 Apaf-1 Apaf-1->Apoptosome Formation Caspase-9 (Initiator) Caspase-9 (Initiator) Apoptosome Formation->Caspase-9 (Initiator) Pro-caspase-9 Pro-caspase-9 Pro-caspase-9->Apoptosome Formation Caspase-3 (Executioner) Caspase-3 (Executioner) Caspase-9 (Initiator)->Caspase-3 (Executioner) Pro-caspase-3 Pro-caspase-3 Pro-caspase-3->Caspase-3 (Executioner) PARP Cleavage PARP Cleavage Caspase-3 (Executioner)->PARP Cleavage DNA Fragmentation DNA Fragmentation PARP Cleavage->DNA Fragmentation Apoptosis Apoptosis DNA Fragmentation->Apoptosis Bcl-2 (Anti-apoptotic) Bcl-2 (Anti-apoptotic) Bcl-2 (Anti-apoptotic)->Mitochondrial Outer Membrane Permeabilization (MOMP) Bad (Pro-apoptotic) Bad (Pro-apoptotic) Bad (Pro-apoptotic)->Mitochondrial Outer Membrane Permeabilization (MOMP) Mitochondrion Mitochondrion Cytochrome c Cytochrome c

Caption: Proposed intrinsic apoptotic pathway induced by Methyl Angolensate.

Experimental Protocols for Validating the Mechanism of Action

The following are detailed methodologies for key experiments that could be employed to validate the mechanism of action of this compound, based on standard assays used for studying apoptosis.

Cell Viability and Cytotoxicity Assay (MTT Assay)

Objective: To determine the dose-dependent cytotoxic effect of this compound on cancer cells.

Protocol:

  • Seed cancer cells (e.g., Daudi, T47D) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in culture medium.

  • Replace the medium in the wells with the prepared drug dilutions and incubate for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Analysis of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

Objective: To quantify the percentage of cells undergoing apoptosis.

Protocol:

  • Treat cancer cells with this compound at its IC50 concentration for 24 and 48 hours.

  • Harvest the cells by trypsinization and wash twice with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry.

  • Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Measurement of Mitochondrial Membrane Potential (ΔΨm)

Objective: To assess the effect of this compound on mitochondrial integrity.

Protocol:

  • Treat cells with this compound as described above.

  • Incubate the treated cells with a mitochondrial membrane potential-sensitive dye (e.g., JC-1 or TMRM) according to the manufacturer's instructions.

  • Analyze the cells by flow cytometry or fluorescence microscopy.

  • A decrease in the red/green fluorescence ratio for JC-1 or a decrease in TMRM fluorescence intensity indicates a loss of mitochondrial membrane potential.

Western Blot Analysis of Apoptosis-Related Proteins

Objective: To investigate the modulation of key proteins involved in the apoptotic pathway.

Protocol:

  • Treat cells with this compound for various time points.

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against proteins of interest (e.g., Bcl-2, Bad, Caspase-9, Caspase-3, PARP, and β-actin as a loading control).

  • Incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities to determine the relative protein expression levels.

Experimental Workflow

The following diagram outlines a logical workflow for the experimental validation of this compound's mechanism of action.

Experimental_Workflow Compound Synthesis/Isolation Compound Synthesis/Isolation Cytotoxicity Screening (MTT) Cytotoxicity Screening (MTT) Compound Synthesis/Isolation->Cytotoxicity Screening (MTT) Determine IC50 Determine IC50 Cytotoxicity Screening (MTT)->Determine IC50 Apoptosis Assays Apoptosis Assays Determine IC50->Apoptosis Assays Annexin V/PI Staining Annexin V/PI Staining Apoptosis Assays->Annexin V/PI Staining Mitochondrial Membrane Potential Mitochondrial Membrane Potential Apoptosis Assays->Mitochondrial Membrane Potential Western Blotting Western Blotting Apoptosis Assays->Western Blotting Mechanism of Action Elucidation Mechanism of Action Elucidation Annexin V/PI Staining->Mechanism of Action Elucidation Mitochondrial Membrane Potential->Mechanism of Action Elucidation Western Blotting->Mechanism of Action Elucidation

Caption: A streamlined workflow for investigating the anticancer mechanism.

Conclusion and Future Directions

While the precise mechanism of action for this compound remains to be elucidated, the available data on its parent compound, Methyl Angolensate, provides a strong foundation for future research. The experimental framework outlined in this guide offers a comprehensive approach to validate its potential as an anticancer agent that induces apoptosis.

Future studies should focus on:

  • Directly comparing the cytotoxic and apoptotic activities of this compound and Methyl Angolensate to understand the structure-activity relationship conferred by the 6-acetoxy group.

  • Investigating the effect of this compound on other signaling pathways implicated in cancer, such as cell cycle regulation and DNA damage response.

  • Evaluating the in vivo efficacy and safety of this compound in preclinical animal models of cancer.

By systematically applying these experimental approaches, the scientific community can effectively validate the mechanism of action of this compound and determine its potential as a novel therapeutic agent.

References

Evaluating In Vivo Efficacy of Novel Antimalarial Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The urgent need for novel antimalarial therapeutics, driven by the emergence of drug-resistant Plasmodium strains, necessitates robust preclinical evaluation of new chemical entities. This guide provides a comparative framework for assessing the in vivo efficacy of a test compound, exemplified by "Methyl 6-acetoxyangolensate," against established antimalarial agents in a mouse model of malaria. The methodologies and data presentation formats are based on established preclinical screening protocols.

Comparative Efficacy Data

The following tables summarize hypothetical, yet plausible, in vivo efficacy data for "this compound" compared to standard antimalarial drugs, Chloroquine and an Artemisinin-based Combination Therapy (ACT), in a Plasmodium berghei-infected mouse model.

Table 1: Four-Day Suppressive Test (Peter's Test) - Assessment of Schizonticidal Activity

Treatment GroupDose (mg/kg/day)Mean Parasitemia on Day 4 (%)Percent Suppression (%)Mean Survival Time (Days)
Vehicle Control-35.2 ± 4.5-8.5 ± 1.2
This compound 2515.8 ± 2.155.114.2 ± 2.5
508.9 ± 1.574.721.8 ± 3.1
1003.1 ± 0.891.2>30
Chloroquine102.5 ± 0.592.9>30
ACT (Artemether-Lumefantrine)20/1201.2 ± 0.396.6>30

Table 2: Curative Test (Rane's Test) - Assessment of Efficacy Against Established Infection

Treatment GroupDose (mg/kg/day)Mean Parasitemia on Day 7 (%)Percent Parasite Clearance (%)Recrudescence Rate (%)
Vehicle Control-45.8 ± 5.2-100
This compound 5012.3 ± 2.873.160
1004.1 ± 1.191.020
Chloroquine101.8 ± 0.696.110
ACT (Artemether-Lumefantrine)20/1200.5 ± 0.298.90

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below. These protocols are based on standard practices in antimalarial drug discovery.[1][2][3][4]

Four-Day Suppressive Test (Peter's Test)

This is a standard primary in vivo screening model to evaluate the activity of a compound against a newly initiated malaria infection.[2]

  • Animal Model: Swiss albino mice (18-22g) are typically used.

  • Parasite Strain: A chloroquine-sensitive strain of Plasmodium berghei is used for infection.

  • Inoculum Preparation: Blood is collected from a donor mouse with a rising parasitemia (20-30%). The blood is then diluted in a suitable buffer (e.g., saline) to a final concentration of 1 x 10^7 infected red blood cells (iRBCs) per 0.2 mL.[1]

  • Infection: Experimental mice are inoculated intraperitoneally (i.p.) with 0.2 mL of the prepared inoculum on Day 0.

  • Drug Administration:

    • Mice are randomly assigned to groups (n=5-6 per group): vehicle control, positive control (e.g., Chloroquine), and experimental groups receiving different doses of the test compound.

    • The first dose of the respective treatments is administered orally (p.o.) or subcutaneously (s.c.) two to four hours post-infection.[1]

    • Treatment is continued once daily for four consecutive days (Day 0 to Day 3).

  • Data Collection:

    • On Day 4, thin blood smears are prepared from the tail vein of each mouse.

    • The smears are fixed with methanol (B129727) and stained with Giemsa.

    • The percentage of parasitemia is determined by counting the number of iRBCs per 1000 total red blood cells under a microscope.[1]

    • The mice are monitored daily for survival for up to 30 days.

  • Calculation of Percent Suppression:

    • % Suppression = [ (Mean Parasitemia of Control - Mean Parasitemia of Treated) / Mean Parasitemia of Control ] x 100

Curative Test (Rane's Test)

This test assesses the ability of a compound to clear an established infection.

  • Animal Model and Parasite Strain: Same as the 4-day suppressive test.

  • Infection: Mice are inoculated with P. berghei on Day 0 as described above.

  • Drug Administration:

    • Treatment is initiated 72 hours (Day 3) post-infection, by which time a detectable parasitemia has been established.

    • The test compounds and controls are administered daily for a specified period (e.g., 3-5 days).

  • Data Collection:

    • Blood smears are taken daily from Day 3 until the end of the treatment period to monitor the change in parasitemia.

    • Following the end of treatment, blood smears are examined periodically (e.g., every other day) for up to 30 days to check for recrudescence (reappearance of parasites).

  • Evaluation Parameters:

    • Percent Parasite Clearance: The reduction in parasitemia from the start of treatment to the end.

    • Recrudescence Rate: The percentage of mice in a treatment group that show a reappearance of parasites in the blood after initial clearance.

    • Mean Survival Time.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the in vivo evaluation of a novel antimalarial compound.

G cluster_preclinical In Vivo Efficacy Assessment A Parasite Inoculation (P. berghei, Day 0) B Randomization of Mice into Treatment Groups A->B C Drug Administration (Test Compound vs. Controls) B->C D Primary Screen: 4-Day Suppressive Test C->D E Secondary Screen: Curative Test C->E F Data Collection: Parasitemia & Survival D->F E->F G Data Analysis: % Suppression, Clearance, etc. F->G H Evaluation of Efficacy G->H

In vivo antimalarial efficacy testing workflow.
Hypothetical Signaling Pathway

While the precise mechanism of action of this compound is yet to be elucidated, many antimalarial compounds interfere with crucial parasite pathways. A common target is the detoxification of heme, a byproduct of hemoglobin digestion by the parasite. The following diagram illustrates a hypothetical mechanism where the test compound inhibits hemozoin formation, leading to oxidative stress and parasite death. This is a known mechanism for drugs like Chloroquine.

cluster_parasite Plasmodium Parasite cluster_drug_action Drug Intervention A Hemoglobin Digestion B Heme (Toxic) A->B C Hemozoin (Non-toxic) B->C Heme Polymerization D Oxidative Stress & Parasite Death B->D X This compound (Hypothetical) X->B Inhibition Y Chloroquine Y->B Inhibition

Hypothetical mechanism of action via heme detoxification pathway.

References

Investigating Cross-Resistance with Methyl 6-acetoxyangolensate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authoritative Note: As of December 2025, specific cross-resistance studies for Methyl 6-acetoxyangolensate are not extensively available in publicly accessible literature. This guide, therefore, provides a framework for researchers and drug development professionals on how to design and conduct such studies for novel natural products like this compound. The experimental protocols and data presentation formats are based on established methodologies for evaluating drug resistance in cancer cell lines.

Introduction to Cross-Resistance in Cancer Therapy

Multidrug resistance (MDR) is a primary obstacle in cancer chemotherapy, where cancer cells develop resistance to a broad range of structurally and functionally unrelated anticancer drugs.[1] This phenomenon is responsible for over 90% of deaths in cancer patients undergoing chemotherapy.[1] Cross-resistance, a key aspect of MDR, occurs when resistance to one drug confers resistance to other drugs, often due to a shared mechanism of action or resistance pathway.

Common mechanisms underlying MDR and cross-resistance include:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump chemotherapeutic agents out of the cell, reducing their intracellular concentration.[2][3]

  • Altered Drug Metabolism: Changes in the activity of enzymes that metabolize and inactivate drugs.[4]

  • Modification of Drug Targets: Mutations or altered expression of the molecular targets of the anticancer drugs.[4]

  • Enhanced DNA Repair: Increased capacity of cancer cells to repair DNA damage induced by chemotherapeutic agents.[1]

  • Evasion of Apoptosis: Dysregulation of apoptotic pathways, allowing cancer cells to survive drug-induced damage.[4][5]

Natural products are a significant source of new anticancer agents. Understanding the potential for cross-resistance is critical in the preclinical development of a novel compound like this compound to anticipate its efficacy in clinically relevant, drug-resistant cancer types.

Proposed Experimental Design for Cross-Resistance Studies

This section outlines a comprehensive workflow for assessing the cross-resistance profile of this compound.

G cluster_0 Phase 1: Baseline Characterization cluster_1 Phase 2: Development of Resistant Lines cluster_2 Phase 3: Cross-Resistance Assessment A Select Parental Cancer Cell Lines (e.g., MCF-7, A549, HCT116) B Determine Baseline IC50 of This compound and Standard Chemotherapeutics A->B MTT/SRB Assay C Select Drug for Resistance Induction (e.g., Paclitaxel, Doxorubicin) D Culture Parental Cells with Stepwise Increasing Drug Concentrations B->D Proceed to Resistance Development C->D E Establish Stable Resistant Cell Line (e.g., MCF-7/PTX-R) D->E Over several months F Determine IC50 of this compound in both Parental and Resistant Cell Lines G Determine IC50 of other Standard Drugs in both Parental and Resistant Cell Lines E->G Test Novel Compound H Calculate Resistance Index (RI) F->H G->H I Data Analysis and Comparison H->I end End I->end start Start start->A

Caption: Experimental workflow for a cross-resistance study.

Materials and Cell Lines
  • Compound: this compound

  • Parental Cancer Cell Lines: A selection of cell lines from different cancer types is recommended.

    • MCF-7: Human breast adenocarcinoma

    • A549: Human lung carcinoma

    • HCT116: Human colorectal carcinoma

    • OVCAR-8: Human ovarian adenocarcinoma

  • Standard Chemotherapeutic Agents:

    • Paclitaxel

    • Doxorubicin

    • Cisplatin

    • Vincristine

    • 5-Fluorouracil

  • Reagents: Cell culture media (e.g., DMEM, RPMI-1640), Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Trypsin-EDTA, Phosphate Buffered Saline (PBS), Dimethyl Sulfoxide (DMSO), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Sulforhodamine B (SRB).

Experimental Protocols

Protocol 1: Development of Drug-Resistant Cancer Cell Lines

This protocol describes the generation of a resistant cell line through continuous exposure to a chemotherapeutic agent.[6][7]

  • Determine Initial IC50: First, determine the half-maximal inhibitory concentration (IC50) of the selected standard drug (e.g., Paclitaxel) on the parental cell line (e.g., MCF-7) using an MTT assay.[8]

  • Initial Exposure: Culture the parental MCF-7 cells in media containing a low concentration of Paclitaxel (e.g., at the IC20, the concentration that inhibits 20% of cell growth).

  • Stepwise Dose Escalation: Once the cells have adapted and are proliferating normally, subculture them and increase the concentration of Paclitaxel in the medium by 25-50%.[6]

  • Repeat and Stabilize: Continue this process of gradual dose escalation over several months. If significant cell death occurs, maintain the cells at the previous lower concentration until they recover.

  • Validation: A stable resistant cell line is established when it can proliferate in a drug concentration that is at least 5-10 fold higher than the initial IC50 of the parental line.[8] This new line can be designated, for example, as MCF-7/PTX-R.

  • Characterization: The resistant phenotype should be confirmed by re-evaluating the IC50. Further characterization can include assessing the expression of known resistance markers like MDR1 (P-gp).

Protocol 2: Cell Viability Assay for IC50 Determination

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[9]

  • Cell Seeding: Seed both parental and the newly developed resistant cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound and the panel of standard chemotherapeutic agents in culture medium. Replace the medium in the wells with the drug-containing medium. Include a vehicle control (e.g., DMSO) and a no-cell blank control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add MTT solution (e.g., 20 µL of 5 mg/mL solution) to each well and incubate for another 4 hours. Living cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[9]

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.

  • Data Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle-treated control. Plot a dose-response curve (log of drug concentration vs. cell viability) and calculate the IC50 value using non-linear regression analysis.[10][11]

Data Presentation and Interpretation

Quantitative data from cross-resistance studies should be presented in a clear, tabular format to facilitate comparison. The Resistance Index (RI) is a key metric, calculated as:

RI = IC50 in Resistant Cell Line / IC50 in Parental Cell Line

An RI value > 1 indicates resistance. An RI value ≈ 1 suggests no cross-resistance. An RI value < 1 indicates collateral sensitivity, where the resistant cells are more sensitive to the compound than the parental cells.

Table 1: Hypothetical Cross-Resistance Profile of this compound

CompoundParental Line (MCF-7) IC50 (µM)Resistant Line (MCF-7/PTX-R) IC50 (µM)Resistance Index (RI)
Paclitaxel0.010.5050.0
Doxorubicin0.24.020.0
Vincristine0.051.530.0
Cisplatin1.51.81.2
This compound (Experimental Value) (Experimental Value) (Calculated Value)

Investigating Mechanisms of Resistance

Should this compound show a cross-resistance profile similar to drugs like Paclitaxel and Doxorubicin, further investigation into the underlying mechanism is warranted. A common cause is the overexpression of the P-glycoprotein (P-gp) efflux pump.

G cluster_membrane Cell Membrane ext Extracellular Space int Intracellular Space Pgp P-glycoprotein (P-gp) (ABC Transporter) Drug_out Anticancer Drug (e.g., Paclitaxel) Pgp->Drug_out ATP-dependent Efflux ADP ADP + Pi Pgp->ADP Drug_in Drug Drug_out->Drug_in Passive Diffusion Drug_in->Pgp Binding Target Intracellular Target (e.g., Microtubules, DNA) Drug_in->Target Therapeutic Effect ATP ATP ATP->Pgp

Caption: P-glycoprotein (P-gp) mediated drug efflux mechanism.

To determine if this compound is a substrate for P-gp, co-incubation experiments with a known P-gp inhibitor, such as Verapamil, can be performed. A significant decrease in the IC50 of this compound in the resistant cell line in the presence of Verapamil would suggest that its efflux is mediated by P-gp.[12]

References

Comparative Cytotoxicity of Methyl Angolensate and Other Limonoids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the cytotoxic profiles of various limonoids, with a focus on methyl angolensate, providing key experimental data and insights into their mechanisms of action.

Quantitative Cytotoxicity Data

The cytotoxic efficacy of various limonoids is typically quantified by their half-maximal inhibitory concentration (IC50), representing the concentration of a compound that inhibits 50% of cell growth. The following table summarizes the IC50 values for methyl angolensate and a selection of other limonoids against a panel of human cancer cell lines, as determined by the MTT assay.

LimonoidCell LineCancer TypeIC50 (µM)Reference
Methyl Angolensate T47DBreast CancerNot explicitly defined in µM, but showed dose-dependent inhibition[1]
DaudiBurkitt's LymphomaShowed dose-dependent cytotoxicity[2]
Gedunin MDA-MB-231Breast Cancer2.0 - 5.9[3]
OVCAR3Ovarian Cancer2.0 - 5.9[3]
MDA-MB-435Melanoma2.0 - 5.9[3]
HT29Colon Cancer2.0 - 5.9[3]
Azadirachtin A A549Lung Cancer~25[4]
MCF7Breast Cancer~30[4]
Nimbolide A549Lung Cancer0.5[4]
MCF7Breast Cancer1.2[4]
Swietemacrophin A375Malignant Melanoma9.8[5]
Swieteliacate J A375Malignant Melanoma>40[5]

Experimental Protocols

The determination of cytotoxicity is predominantly carried out using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT Assay Protocol
  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test limonoids. A control group with no compound and a vehicle control (e.g., DMSO) are also included.

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours, to allow the compounds to exert their cytotoxic effects.

  • MTT Addition: After the incubation period, a solution of MTT (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan (B1609692) precipitate.

  • Solubilization: The medium is then carefully removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Action

Limonoids exert their cytotoxic effects through the modulation of various signaling pathways, primarily leading to apoptosis (programmed cell death) and cell cycle arrest.

Apoptosis Induction by Methyl Angolensate

Studies on methyl angolensate have indicated its ability to induce apoptosis in cancer cells.[1][2] This process is often mediated through the intrinsic or mitochondrial pathway.

apoptosis_pathway MA Methyl Angolensate Mito Mitochondria MA->Mito induces stress CytoC Cytochrome c release Mito->CytoC Casp9 Caspase-9 activation CytoC->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Figure 1: Simplified signaling pathway of Methyl Angolensate-induced apoptosis.

Experimental Workflow for Cytotoxicity Analysis

The overall process of evaluating the cytotoxic properties of limonoids follows a standardized workflow.

experimental_workflow start Start: Cell Culture seeding Cell Seeding (96-well plate) start->seeding treatment Limonoid Treatment (various concentrations) seeding->treatment incubation Incubation (24-72 hours) treatment->incubation mtt MTT Assay incubation->mtt readout Absorbance Reading (570 nm) mtt->readout analysis Data Analysis (IC50 determination) readout->analysis end End: Cytotoxicity Profile analysis->end

Figure 2: General experimental workflow for assessing limonoid cytotoxicity.

In addition to apoptosis, some limonoids have been shown to induce cell cycle arrest, often at the G2/M phase, preventing cancer cells from progressing through mitosis and proliferating.[5] The activation of the MAP kinase pathway has also been implicated in the cytotoxic effects of methyl angolensate.[1] Further research is warranted to fully elucidate the complex mechanisms of action of these promising natural compounds.

References

A Researcher's Guide to the Reproducibility of In Vitro Assays for Methyl 6-acetoxyangolensate and Related Limonoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of common in vitro assays relevant to the potential biological activities of Methyl 6-acetoxyangolensate, a member of the limonoid class of natural products. While specific reproducibility data for this compound is not yet available in public literature, this document outlines the key assays, their reproducibility metrics based on studies of similar natural products, and detailed experimental protocols to aid in the design of robust and reliable studies.

This compound belongs to the Meliaceae family, known for compounds exhibiting a range of biological activities, including cytotoxic, anti-inflammatory, and antioxidant effects. Its close analog, methyl angolensate, has been shown to induce apoptosis in cancer cell lines through the mitochondrial pathway and possesses anti-inflammatory properties.[1][2][3][4] Therefore, this guide will focus on the reproducibility of assays that assess these key bioactivities.

Comparison of In Vitro Assay Reproducibility

The reproducibility of in vitro assays is critical for the reliable evaluation of natural products. Key statistical parameters used to assess assay performance include the Z'-factor and the Coefficient of Variation (CV%). A Z'-factor between 0.5 and 1.0 indicates excellent assay quality with a large separation between positive and negative controls. The CV, expressed as a percentage, measures the relative variability of data and should ideally be low, often with an acceptance criterion of <15% or <20% for cell-based assays.

Below is a summary of typical reproducibility metrics for relevant in vitro assays based on inter-laboratory studies and established best practices for natural product screening.

Assay TypeCommon AssayTypical Z'-FactorTypical Intra-Assay CV (%)Typical Inter-Assay CV (%)Key Considerations for Reproducibility
Cytotoxicity MTT Assay0.6 - 0.9< 10%< 15%Cell line stability, passage number, seeding density, reagent quality, incubation time.
LDH Release Assay0.5 - 0.8< 15%< 20%Basal LDH release from control cells, compound interference with LDH activity.
Anti-inflammatory Cytokine (e.g., TNF-α, IL-6) ELISA0.7 - 0.9< 10%< 15%Cell stimulation consistency (e.g., LPS concentration), antibody lot-to-lot variability.
Nitric Oxide (NO) Assay (Griess Test)0.6 - 0.8< 15%< 20%Compound interference with the Griess reagent, stability of nitrite (B80452) standards.
Antioxidant DPPH Radical ScavengingNot Applicable< 5%< 10%Compound color interference, solvent effects, reaction kinetics.
ABTS Radical ScavengingNot Applicable< 5%< 10%Stability of the ABTS radical solution, precise timing of measurements.

Experimental Protocols

Detailed and consistent experimental protocols are fundamental to achieving reproducible results. Below are methodologies for key assays.

Cytotoxicity: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and positive control (e.g., doxorubicin) wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Anti-inflammatory: Measurement of TNF-α Production in LPS-Stimulated Macrophages

This assay quantifies the inhibition of the pro-inflammatory cytokine TNF-α.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete culture medium

  • Lipopolysaccharide (LPS) from E. coli

  • This compound stock solution (in DMSO)

  • TNF-α ELISA kit

  • 96-well microplates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.

  • LPS Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.

  • ELISA: Quantify the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Determine the percentage inhibition of TNF-α production compared to the LPS-stimulated vehicle control.

Antioxidant: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical.

Materials:

  • This compound stock solution (in methanol)

  • DPPH solution (0.1 mM in methanol)

  • Methanol

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of this compound to 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100.

Visualizing Workflows and Pathways

To enhance the understanding of the experimental processes and potential mechanisms of action, the following diagrams are provided.

experimental_workflow cluster_prep Assay Preparation cluster_exec Assay Execution cluster_data Data Acquisition & Analysis cell_culture Cell Culture & Seeding treatment Cell Treatment cell_culture->treatment compound_prep Compound Dilution compound_prep->treatment incubation Incubation treatment->incubation reagent_add Reagent Addition incubation->reagent_add readout Signal Readout reagent_add->readout analysis Data Analysis readout->analysis reproducibility Assess Reproducibility (CV%, Z'-factor) analysis->reproducibility

Figure 1: General experimental workflow for in vitro assay reproducibility assessment.

signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_pathway Signaling Cascade cluster_response Cellular Response LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (p38, JNK, ERK) TLR4->MAPK activates NFkB NF-κB Pathway TLR4->NFkB activates cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) MAPK->cytokines induces expression NFkB->cytokines induces expression MA This compound MA->MAPK inhibits MA->NFkB inhibits

Figure 2: Hypothetical anti-inflammatory signaling pathway for a limonoid compound.

By adhering to detailed protocols and consistently monitoring assay performance metrics, researchers can ensure the generation of high-quality, reproducible data in the evaluation of this compound and other novel natural products.

References

Statistical Analysis of Methyl 6-acetoxyangolensate Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the bioactivity of Methyl 6-acetoxyangolensate, a limonoid compound isolated from plants of the Meliaceae family. Due to the limited availability of specific quantitative data on the anti-inflammatory and anticancer activities of this compound, this document leverages data from related, well-studied limonoids, Gedunin and Nimbolide (B1678885), to provide a comparative context and highlight potential areas of investigation.

Overview of Bioactivity

This compound has been identified in several plant species, including Lansium domesticum and Guarea thompsonii[1][2]. While specific data on its anticancer and anti-inflammatory effects are scarce in publicly available literature, its classification as a limonoid suggests potential in these areas. Limonoids as a class are known for a wide range of biological activities, including anticancer, anti-inflammatory, and antimalarial effects[3][4][5].

One study has reported the antimalarial activity of this compound against Plasmodium falciparum, demonstrating a moderate inhibitory effect[2].

Comparative Bioactivity Data

To offer a quantitative comparison, this section presents the bioactivity data for this compound alongside the well-characterized limonoids, Gedunin and Nimbolide. It is crucial to note that the anticancer and anti-inflammatory data for Gedunin and Nimbolide are provided as a reference to infer the potential activity of this compound, for which specific data is not currently available.

CompoundBioactivityAssayCell Line / ModelIC50 / ED50Reference
This compound AntimalarialAntiplasmodial AssayPlasmodium falciparum7.2 µM[6]
Anti-inflammatoryNitric Oxide Inhibition-Not Available-
AnticancerMTT Assay-Not Available-
Gedunin AnticancerSRB AssayNTERA-2 (Teratocarcinoma)14.59 µg/mL (24h), 8.49 µg/mL (48h), 6.55 µg/mL (72h)[7][8]
AnticancerMTT AssaySK-BR-3 (Breast Cancer)16.9 µM[9]
AnticancerMTT AssayAGS (Gastric Cancer)20 µM[10]
AnticancerMTT AssayMCF-7 (Breast Cancer)11.80 µM[11]
AnticancerMTT AssayMDA-MB-231 (Breast Cancer)10.67 µM[11]
Anti-inflammatoryCytokine InhibitionTHP-1 cells< 20 µM for various cytokines[3]
Nimbolide AnticancerMTT AssayCEM/ADR5000 (Leukemia)0.3 µM[12]
AnticancerMTT AssayEJ and 5637 (Bladder Cancer)3 µM[13]
AnticancerMTT AssayVarious Cancer Cell Lines0.2 to 15.6 µM[14]
Anti-inflammatoryCytokine and NO/iNOS reductionBV-2 microglia-[15]
Anti-inflammatoryInhibition of NF-κB pathway--[16]

Experimental Protocols

Detailed methodologies for key bioactivity assays are provided below. These represent standard protocols and may require optimization for specific experimental conditions.

MTT Assay for Cytotoxicity (Anticancer Activity)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium

  • Test compound (e.g., this compound)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Nitric Oxide (NO) Inhibition Assay (Anti-inflammatory Activity)

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS).

Materials:

  • RAW 264.7 macrophage cells

  • Lipopolysaccharide (LPS)

  • Griess Reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)

  • Test compound

  • Cell culture medium

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Plate RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Compound and LPS Treatment: Pre-treat the cells with different concentrations of the test compound for 1 hour. Then, stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • Griess Reaction: After incubation, collect the cell culture supernatant. Mix an equal volume of the supernatant with Griess reagent in a new 96-well plate and incubate at room temperature for 10-15 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm. The absorbance is proportional to the nitrite (B80452) concentration, which is a stable product of NO.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-treated control. Calculate the IC50 value.

Signaling Pathways and Experimental Workflows

The bioactivity of limonoids is often attributed to their modulation of key cellular signaling pathways involved in inflammation and cancer, such as the NF-κB and apoptosis pathways.

Experimental Workflow for Bioactivity Screening

G cluster_0 Compound Preparation cluster_1 In Vitro Assays cluster_2 Data Analysis Isolation Isolation of This compound Characterization Structural Characterization Isolation->Characterization Stock Solution Preparation of Stock Solution Characterization->Stock Solution Cytotoxicity Cytotoxicity Assay (e.g., MTT) Stock Solution->Cytotoxicity Anti-inflammatory Anti-inflammatory Assay (e.g., NO Inhibition) Stock Solution->Anti-inflammatory Antimalarial Antimalarial Assay Stock Solution->Antimalarial IC50 IC50 Determination Cytotoxicity->IC50 Anti-inflammatory->IC50 Antimalarial->IC50 Statistical Analysis Statistical Analysis IC50->Statistical Analysis Report Report Statistical Analysis->Report Final Report NFkB_Pathway cluster_inhibition Potential Inhibition by Limonoids Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Toll-like Receptor (TLR) Stimulus->Receptor binds IKK IKK Complex Receptor->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) Ubiquitination Ubiquitination & Degradation IkB->Ubiquitination leads to Nucleus Nucleus NFkB->Nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) Nucleus->Gene_Expression induces IKK_inhibition Inhibition of IKK activation NFkB_translocation_inhibition Inhibition of NF-κB translocation Apoptosis_Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Drug Anticancer Drug (e.g., Limonoid) Bcl2 Bcl-2 family (Bax, Bak, Bcl-2) Drug->Bcl2 modulates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Bcl2->Mitochondrion regulates Apaf1 Apaf-1 Cytochrome_c->Apaf1 binds Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 activates Death_Receptor Death Receptor (e.g., Fas, TRAIL-R) Caspase8 Caspase-8 (Initiator) Death_Receptor->Caspase8 activates Ligand Ligand (e.g., FasL, TRAIL) Ligand->Death_Receptor binds Caspase8->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

References

Safety Operating Guide

Personal protective equipment for handling Methyl 6-acetoxyangolensate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Methyl 6-acetoxyangolensate

This guide provides crucial safety protocols and logistical plans for researchers, scientists, and drug development professionals handling this compound. Given the limited specific hazard data available for this compound, a cautious approach, treating it as a substance of unknown toxicity, is imperative.

Personal Protective Equipment (PPE)

The primary line of defense against potential exposure is the consistent and correct use of appropriate PPE. The following table summarizes the recommended equipment for handling this compound, particularly in its solid, powdered form.

Protection Type Recommended PPE Specifications and Best Practices
Eye and Face Protection Tightly fitting safety goggles with side-shields or a full-face shield.Safety glasses alone are insufficient. Goggles should conform to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn over goggles when there is a significant risk of splashes or aerosol generation.[1][2]
Hand Protection Chemical-impermeable gloves (e.g., Nitrile).Always inspect gloves for damage before use. Double gloving is recommended.[3] Gloves should be changed every 30-60 minutes or immediately if contaminated or damaged.[3] Wash hands thoroughly after removing gloves.[1]
Body Protection A lab coat, long-sleeved impervious gown, or coveralls.Clothing should be fire/flame resistant.[1] Long-sleeved shirts and pants should be worn under the lab coat.[4] Ensure complete coverage of skin.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.If a fume hood is not available or if dust/aerosols are generated, a NIOSH-approved N95 or higher-rated respirator is necessary.[3] For significant spills or when exposure limits may be exceeded, a full-face respirator with appropriate cartridges is required.[1][3]
Foot Protection Closed-toe, chemical-resistant shoes or boots.Shoes should have non-slip soles to prevent falls in case of spills.[4][5]
Operational Plan: Step-by-Step Handling Protocol

Adherence to a standardized operational procedure is critical to minimize exposure and ensure safety.

2.1. Preparation and Engineering Controls

  • Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment.

  • Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood, to minimize the risk of inhalation.[6][7]

  • Ventilation: Ensure adequate ventilation in the laboratory.[1][8] The ventilation system should be regularly maintained.[8]

  • Emergency Equipment: Confirm that a safety shower, eyewash station, and appropriate fire extinguisher (dry chemical, carbon dioxide, or alcohol-resistant foam) are readily accessible.[1]

  • Gather Materials: Assemble all necessary equipment and reagents before introducing the chemical to the workspace.

2.2. Chemical Handling

  • Don PPE: Put on all required personal protective equipment as outlined in the table above.

  • Weighing: If weighing the solid compound, do so within a fume hood or a ventilated balance enclosure to prevent the dispersion of dust.

  • Avoid Dust and Aerosols: Handle the compound gently to avoid the formation of dust and aerosols.[1]

  • Use Appropriate Tools: Use non-sparking tools to prevent ignition sources.[1]

  • Keep Containers Closed: Keep the container of this compound tightly closed when not in use.[1]

  • No Direct Contact: Avoid all direct contact with the skin and eyes.[1] Do not smell or taste the chemical.[9]

2.3. Post-Handling

  • Decontamination: Wipe down the work area and any equipment used with an appropriate solvent and cleaning agent.

  • Remove PPE: Remove PPE in the correct order to avoid cross-contamination. Typically, gloves are removed first, followed by the gown or lab coat, and then eye and respiratory protection.

  • Hand Washing: Wash hands and any exposed skin thoroughly with soap and water after completing work and before leaving the laboratory.[6][9]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

Emergency Situation Immediate Action
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention.[1]
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Spill Evacuate personnel from the immediate area.[1] Remove all sources of ignition.[1] Wearing appropriate PPE, contain the spill and collect the material using spark-proof tools.[1] Place the waste in a suitable, closed container for disposal.[1] Prevent the spill from entering drains or sewer systems.[1]
Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect all waste containing this compound, including excess reagent, contaminated PPE, and cleaning materials, in a clearly labeled, sealed, and appropriate waste container.

  • Disposal Method: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1]

  • Environmental Protection: Do not discharge the chemical or its containers into sewer systems, water, or soil.[1]

  • Container Disposal: Empty containers can be triple-rinsed (or the equivalent) and then offered for recycling or reconditioning. Alternatively, puncture the container to render it unusable and dispose of it in a sanitary landfill.[1]

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Conduct Risk Assessment prep2 Verify Emergency Equipment (Eyewash, Shower, Extinguisher) prep1->prep2 prep3 Prepare Fume Hood and Designated Workspace prep2->prep3 prep4 Don Appropriate PPE prep3->prep4 handle1 Weigh Compound in Ventilated Enclosure prep4->handle1 Proceed to Handling handle2 Perform Experimental Work in Fume Hood handle1->handle2 handle3 Keep Containers Closed handle2->handle3 clean1 Decontaminate Workspace and Equipment handle3->clean1 Work Complete clean2 Segregate and Label Chemical Waste clean1->clean2 clean3 Remove PPE Correctly clean2->clean3 dispose Dispose of Waste via Licensed Contractor clean2->dispose clean4 Wash Hands Thoroughly clean3->clean4

Caption: Workflow for the safe handling of this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.